molecular formula C38H50N6O5 B15603154 Saquinavir CAS No. 127779-20-8; 149845-06-7

Saquinavir

Número de catálogo: B15603154
Número CAS: 127779-20-8; 149845-06-7
Peso molecular: 670.8 g/mol
Clave InChI: QWAXKHKRTORLEM-UGJKXSETSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Saquinavir is an aspartic acid derivative obtained by formal condensation of the primary amino group of (2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl]-3-hydroxy-1-phenylbutan-2-ylamine with the carboxy group of N(2)(-quinolin-2-ylcarbonyl)-L-asparagine. An inhibitor of HIV-1 protease. It has a role as a HIV protease inhibitor and an antiviral drug. It is a member of quinolines and a L-asparagine derivative.
This compound is an HIV-1 protease inhibitor used in combination with [ritonavir] and other antiretrovirals for the treatment of human immunodeficiency virus-1 (HIV-1) infection. In 1995 it became the first protease inhibitor approved by the FDA, followed shortly by ritonavir in 1996, and remains in clinical use today due to a relatively benign adverse effect profile as compared to other antiretroviral therapies. While its efficacy was initially limited by exceptionally poor oral bioavailability (approximately 4%), its current indications require the co-administration of ritonavir - a potent enzyme inhibitor - that increases the bioavailability and subsequent serum concentrations of this compound, thus dramatically improving antiviral activity.
This compound is a Protease Inhibitor. The mechanism of action of this compound is as a HIV Protease Inhibitor, and Cytochrome P450 3A Inhibitor.
This compound is an antiretroviral protease inhibitor that is used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). This compound can cause transient and usually asymptomatic elevations in serum aminotransferase levels and, rarely, can lead to clinically apparent acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with this compound may result of an exacerbation of the underlying chronic hepatitis B or C.
This compound is a peptidomimetic inhibitor of human immunodeficiency virus (HIV) protease.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and has 3 approved and 5 investigational indications. This drug has a black box warning from the FDA.
An HIV protease inhibitor which acts as an analog of an HIV protease cleavage site. It is a highly specific inhibitor of HIV-1 and HIV-2 proteases, and also inhibits CYTOCHROME P-450 CYP3A.
See also: Nelfinavir (related);  this compound Mesylate (active moiety of).

Propiedades

IUPAC Name

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAXKHKRTORLEM-UGJKXSETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

149845-06-7 (monomethanesulfonate (salt))
Record name Saquinavir [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127779208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6044012
Record name Saquinavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

670.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble, In water, 0.22 g/100 mL @ 25 °C
Record name Saquinavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SAQUINAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

2X10-31 mm Hg @ 25 °C /Estimated/
Record name SAQUINAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystalline solid, Off-white to white very fine powder

CAS No.

127779-20-8
Record name Saquinavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127779-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saquinavir [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127779208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saquinavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Saquinavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAQUINAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3JE09KZ2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SAQUINAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Mechanism of Action of Saquinavir in the Inhibition of HIV-1 Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which Saquinavir (B1662171), a potent antiretroviral agent, inhibits the replication of the Human Immunodeficiency Virus (HIV). We will delve into its interaction with the viral protease, present key quantitative data on its efficacy, outline relevant experimental protocols, and illustrate critical pathways and workflows.

Core Mechanism of Action: Inhibition of HIV-1 Protease

This compound is a highly specific inhibitor of the HIV-1 aspartyl protease, an enzyme essential for the viral life cycle.[1] The HIV protease is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[2][3] This proteolytic processing is a critical step in the maturation of newly formed virions.[4]

This compound is a peptidomimetic transition-state analog designed to mimic the Phe-Pro peptide bond that the HIV protease recognizes and cleaves.[5][6] It binds tightly to the active site of the protease, with a reported Ki of 0.12 nM, preventing the enzyme from processing the viral polyproteins.[7] This competitive inhibition blocks the formation of mature viral particles.[2][8] As a result, the virions produced are immature and non-infectious, effectively halting the spread of the virus to new cells.[8][9] this compound is effective against both HIV-1 and HIV-2 proteases.[9]

The crystal structure of this compound in complex with HIV-1 protease reveals that the inhibitor binds in an extended conformation within the enzyme's active site.[7] The central hydroxyl group of this compound mimics the transition state of the peptide bond hydrolysis and forms crucial interactions with the catalytic aspartic acid residues (Asp25 and Asp25') in the active site.[7][10][11] This interaction, along with hydrophobic contacts in the enzyme's binding pockets, accounts for the high affinity and specificity of this compound for the HIV-1 protease.[7][12]

Quantitative Efficacy Data

The efficacy of this compound has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterCell Line/SystemValueReference
IC50 JM cell line2.7 µM[4]
IC90 JM cell line16 µM[4]
IC50 HeLa cells (antiproliferative)19 µM (at 96h)[3]
IC50 HIV-10.9–2.5 nM[5]
IC50 HIV-20.25–14.6 nM[5]
Ki HIV-1 Protease0.12 nM[7]
Table 2: Clinical Efficacy of this compound Monotherapy
Dosage RegimenMaximal Mean Decrease in Plasma HIV RNA (log copies/mL)Maximal Mean Increase in CD4+ cells/mm³Reference
Low-Dose (3600 mg/day) 1.0672[13][14]
High-Dose (7200 mg/day) 1.34121[13][14]

At 24 weeks, the high-dose regimen demonstrated a more sustained effect, with a 0.85 log reduction in plasma HIV RNA and an 82 cells/mm³ increase in CD4 count from baseline.[13][14] It is important to note that this compound's bioavailability is low and it is often co-administered with Ritonavir, another protease inhibitor that boosts this compound's plasma concentration by inhibiting the cytochrome P450 3A4 enzyme responsible for its metabolism.[2][9]

Visualizing the Mechanism and Experimental Workflow

HIV Replication Cycle and this compound's Point of Intervention```dot

HIV_Replication_this compound cluster_virion Extracellular HIV_Virion HIV Virion Entry Entry HIV_Virion->Entry Mature_Virion Mature, Infectious Virion This compound This compound Protease Protease This compound->Protease Inhibits RT RT Entry->RT Integration Integration RT->Integration Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Assembly Assembly Budding Budding Assembly->Budding Budding->Mature_Virion Maturation

Caption: Workflow for an in vitro HIV-1 protease inhibition assay.

Experimental Protocols

In Vitro HIV-1 Protease Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a common method to determine the inhibitory potency (IC50) of compounds like this compound against recombinant HIV-1 protease.

1. Reagents and Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate specific for HIV-1 protease (e.g., Suc-Arg-Val-Tyr-Ile-His-Pro-Gln-AMC)

  • Assay Buffer: Typically a buffer system such as MES or citrate (B86180) at a pH of ~6.0, containing NaCl, EDTA, DTT, and a non-ionic detergent.

  • This compound (or other test compounds) dissolved in DMSO.

  • 96-well black microplates.

  • Fluorescence plate reader.

2. Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations.

  • Enzyme and Inhibitor Incubation: In the wells of a microplate, add the diluted this compound solutions. Then, add a solution of recombinant HIV-1 protease to each well. Allow for a pre-incubation period (e.g., 15 minutes at 37°C) to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition: Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC-based substrates). [15]Monitor the increase in fluorescence over time (kinetic read) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Normalize the data by setting the uninhibited control (enzyme + substrate, no inhibitor) as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the protease activity.

Cell-Based Antiviral Activity Assay (p24 Antigen Reduction)

This protocol assesses the ability of this compound to inhibit HIV-1 replication in a cellular context.

1. Cell Lines and Virus:

  • A susceptible T-cell line (e.g., PM-1) or peripheral blood mononuclear cells (PBMCs). [16]* A laboratory-adapted or clinical isolate of HIV-1.

2. Methodology:

  • Cell Culture and Infection: Culture the target cells in appropriate media. Infect the cells with a known amount of HIV-1 for a set period (e.g., 2 hours).

  • Drug Treatment: After infection, wash the cells to remove the initial virus inoculum. Resuspend the cells in fresh media containing serial dilutions of this compound.

  • Incubation: Culture the treated, infected cells for a period that allows for multiple rounds of viral replication (e.g., 4-7 days). [17]4. Supernatant Collection: At the end of the incubation period, harvest the cell-free supernatant from each culture well.

  • p24 Antigen Quantification: Measure the amount of HIV-1 p24 capsid protein in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions. [4]The concentration of p24 is directly proportional to the amount of viral replication.

  • Data Analysis:

    • Determine the p24 concentration for each this compound concentration.

    • Calculate the percentage of inhibition of viral replication relative to the untreated infected control (0% inhibition).

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50, the concentration at which viral replication is inhibited by 50%.

Mechanisms of Resistance

A significant challenge in this compound therapy is the emergence of drug-resistant strains of HIV-1. [18][19]Resistance is primarily caused by mutations in the viral protease gene. These mutations can reduce the binding affinity of this compound to the protease in several ways:

  • Active Site Mutations: Changes in amino acids within the active site can directly interfere with inhibitor binding. For example, the G48V mutation introduces a bulkier side chain that sterically hinders this compound's interaction with the enzyme. [10][18][20]* Non-Active Site Mutations: Mutations outside the active site can allosterically alter the conformation of the enzyme. [21][22]For instance, the L90M mutation can decrease the flexibility and volume of the substrate-binding pockets. [18]The M46I mutation can induce structural changes that weaken the protease's grip on this compound without directly distorting the active site. [21][22]These mutations can affect the dynamics of the protease "flap" regions, which cover the active site and are crucial for inhibitor binding. [7] Understanding these resistance pathways is critical for the development of next-generation protease inhibitors that can maintain efficacy against mutant viral strains.

References

Saquinavir: A Technical Overview of the First HIV Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquinavir (brand name Invirase) holds a landmark position in the history of antiretroviral therapy. Developed by Hoffmann-La Roche, it was the first human immunodeficiency virus (HIV) protease inhibitor to be approved by the U.S. Food and Drug Administration (FDA) in 1995.[1][2] This pivotal event ushered in the era of highly active antiretroviral therapy (HAART), transforming HIV/AIDS from a fatal diagnosis into a manageable chronic condition.[2][3] this compound's development was a triumph of rational drug design, targeting a crucial enzyme in the HIV life cycle.[4] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound.

Discovery and Development

The journey of this compound from concept to clinic was a multi-year endeavor rooted in the understanding of the HIV life cycle. The identification of the HIV protease as an essential enzyme for viral maturation provided a key therapeutic target.

Key Milestones:
  • 1988: this compound is patented.[2]

  • 1989: Phase I clinical trials for this compound begin.[4]

  • December 6, 1995: The FDA grants accelerated approval for this compound (as Invirase, a hard-gel capsule), making it the first approved HIV protease inhibitor.[1][2]

  • October 4, 1996: this compound receives approval from the European Medicines Agency (EMA).[1]

  • November 7, 1997: A soft-gel capsule formulation, Fortovase, is approved by the FDA for improved bioavailability.[2]

  • Post-approval: The co-administration with ritonavir, another protease inhibitor that inhibits the cytochrome P450 3A4 (CYP3A4) enzyme responsible for this compound's metabolism, becomes standard practice to significantly boost its plasma concentrations.[2][5]

G cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_regulatory Regulatory Approval & Post-Market Target ID HIV Protease Identified as Key Target Lead Gen Lead Compound (this compound) Patented (1988) Target ID->Lead Gen Preclinical Testing In Vitro & In Vivo Preclinical Studies Lead Gen->Preclinical Testing Phase I Phase I Trials Begin (1989) Preclinical Testing->Phase I Phase II/III Phase II/III Trials Efficacy & Safety Phase I->Phase II/III FDA Approval FDA Accelerated Approval (Invirase, 1995) Phase II/III->FDA Approval EMA Approval EMA Approval (1996) FDA Approval->EMA Approval Fortovase Approval Fortovase (Soft Gel) Approved (1997) EMA Approval->Fortovase Approval Ritonavir Boosting Ritonavir Boosting Becomes Standard Fortovase Approval->Ritonavir Boosting cluster_virus HIV Life Cycle cluster_drug This compound Action Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Proviral_DNA Proviral DNA Integration->Proviral_DNA Transcription Transcription Proviral_DNA->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol Assembly Assembly & Budding Gag_Pol->Assembly HIV_Protease HIV Protease Immature_Virion Immature Virion Assembly->Immature_Virion Maturation Maturation Immature_Virion->Maturation Mature_Virion Mature, Infectious Virion Maturation->Mature_Virion This compound This compound This compound->HIV_Protease Binds to active site HIV_Protease->Gag_Pol Cleavage HIV_Protease->Maturation Inhibits cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical_dev Clinical Development Enzyme_Assay HIV-1 Protease Inhibition Assay Cell_Assay Cell-Based Antiviral Activity Assay Enzyme_Assay->Cell_Assay Toxicity_Assay Cytotoxicity Assay Cell_Assay->Toxicity_Assay PK_Studies Pharmacokinetic Studies Toxicity_Assay->PK_Studies Efficacy_Models Animal Efficacy Models PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Phase_I Phase I (Safety & PK) Tox_Studies->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy & Safety) Phase_II->Phase_III

References

Saquinavir: A Technical Guide to the First-in-Class HIV Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saquinavir (B1662171) (brand name Invirase®) holds a pivotal place in the history of antiretroviral therapy. As the first Human Immunodeficiency Virus (HIV) protease inhibitor approved by the U.S. Food and Drug Administration (FDA) in December 1995, its introduction fundamentally changed the treatment paradigm for HIV/AIDS.[1] The arrival of this compound and other protease inhibitors shortly thereafter marked the beginning of the highly active antiretroviral therapy (HAART) era, which transformed HIV infection from a terminal illness into a manageable chronic condition.[1][2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental protocols for its evaluation, and its structure-activity relationship.

Mechanism of Action

HIV protease is a viral enzyme essential for the HIV life cycle.[4][5] It functions during the maturation stage of the virus, after it has budded from the host cell.[6][7] The protease cleaves newly synthesized, long-chain viral polyproteins (specifically the Gag and Gag-Pol polyproteins) into smaller, functional proteins and enzymes, such as reverse transcriptase, integrase, and protease itself.[5][8][9][10] This cleavage process is critical for the assembly of a mature, infectious virion.[4][5][6]

This compound is a peptidomimetic, rationally designed as a transition-state analog of the HIV protease substrate.[11] Its structure contains a hydroxyethylamine scaffold that mimics the tetrahedral transition state of the peptide bond cleavage site (specifically Phe-Pro residues), but which cannot be cleaved by the enzyme.[11][12][13] By binding tightly and competitively to the active site of both HIV-1 and HIV-2 proteases, this compound blocks the enzymatic activity.[1][8][9] This inhibition prevents the processing of viral polyproteins, leading to the production of immature, disorganized, and non-infectious viral particles.[9][11][14]

Saquinavir_Mechanism cluster_host Host Cell cluster_extracellular Extracellular Space gag_pol Gag-Pol Polyprotein (Inactive Precursor) immature_virion Immature Virion Assembly gag_pol->immature_virion budding Budding immature_virion->budding immature_virion_out Immature, Non-infectious Virion maturation Maturation immature_virion_out->maturation mature_virion Mature, Infectious Virion maturation->mature_virion protease HIV Protease protease->maturation Cleaves Polyproteins inhibition Inhibition protease->inhibition This compound This compound This compound->inhibition inhibition->maturation Blocks Cleavage SAR This compound This compound Structure peptidomimetic Peptidomimetic Core (Mimics peptide substrate) This compound->peptidomimetic hydroxyl Hydroxyethylamine Isostere (-CH(OH)-CH₂-) (Mimics transition state) This compound->hydroxyl diq Decahydroisoquinoline (DIQ) (Occupies S1' pocket) This compound->diq tbutyl tert-Butyl Amide (Occupies S2' pocket) This compound->tbutyl quinoline Quinoline Carbonyl (Occupies S2 pocket) This compound->quinoline binding High-Affinity Binding to HIV Protease Active Site peptidomimetic->binding hydroxyl->binding diq->binding tbutyl->binding quinoline->binding Experimental_Workflow cluster_invitro In Vitro Assay (Fluorometric) cluster_cell Cell-Based Assay (p24 ELISA) iv_prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) iv_plate 2. Add Inhibitor & Enzyme to 96-well plate iv_prep->iv_plate iv_incubate 3. Pre-incubate (15 min) iv_plate->iv_incubate iv_start 4. Add Substrate to Initiate Reaction iv_incubate->iv_start iv_read 5. Read Fluorescence (Kinetic, 1-3h at 37°C) iv_start->iv_read iv_analyze 6. Calculate Rate & Determine IC₅₀ iv_read->iv_analyze cb_plate 1. Plate T-cells (e.g., MT-4) cb_add 2. Add Inhibitor (Serial Dilutions) cb_plate->cb_add cb_infect 3. Infect with HIV-1 cb_add->cb_infect cb_incubate 4. Incubate (5-7 days) cb_infect->cb_incubate cb_collect 5. Collect Supernatant cb_incubate->cb_collect cb_elisa 6. Quantify p24 Antigen (ELISA) cb_collect->cb_elisa cb_analyze 7. Calculate % Inhibition & Determine EC₅₀ cb_elisa->cb_analyze

References

A Technical Guide to the Pharmacokinetics and Oral Bioavailability of Saquinavir

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Saquinavir (B1662171), the first human immunodeficiency virus (HIV) protease inhibitor approved for clinical use, marked a significant milestone in antiretroviral therapy. However, its therapeutic efficacy has been historically challenged by its pharmacokinetic profile, specifically its exceptionally low and variable oral bioavailability. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound. It details the critical role of cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp) in its extensive first-pass metabolism and efflux, the primary determinants of its poor bioavailability. The guide summarizes key pharmacokinetic parameters, explores the impact of different formulations and the transformative effect of co-administration with ritonavir (B1064), a potent pharmacokinetic enhancer. Furthermore, it outlines detailed experimental protocols for conducting both clinical pharmacokinetic assessments and in vitro metabolism studies, offering a valuable resource for researchers in the field of pharmacology and drug development.

Introduction

This compound is a peptidomimetic competitive inhibitor of the HIV-1 and HIV-2 protease enzymes.[1][2] By preventing the cleavage of the viral Gag-Pol polyprotein, it results in the production of immature, non-infectious virions.[1][3] Despite its potent in vitro anti-HIV activity, the clinical utility of the initial hard-gel capsule formulation (Invirase®, this compound-HGC) was severely limited by its poor oral bioavailability, averaging only 4%.[3][4][5] This is primarily a consequence of incomplete absorption and extensive presystemic, or first-pass, metabolism in the gut and liver.[3][5]

Subsequent drug development efforts led to a soft-gel capsule formulation (Fortovase®, this compound-SGC) with improved absorption and, most critically, the strategy of co-administering this compound with a low dose of ritonavir.[5][6] Ritonavir is a potent inhibitor of the CYP3A4 enzyme, which is the primary enzyme responsible for this compound's metabolism.[3][7] This co-administration strategy, known as "boosting," dramatically increases this compound's plasma concentrations, enhances its therapeutic efficacy, and has become the standard of care for its use.[3][4] This guide delves into the intricate pharmacokinetic journey of this compound, providing the quantitative data and methodological details essential for a professional audience.

Pharmacokinetic Profile (ADME)

Absorption and Bioavailability

The absorption of this compound is complex and is the rate-limiting step in its systemic availability.

  • Absolute Bioavailability: The absolute bioavailability of the original hard-gel capsule formulation (Invirase®) is extremely low, averaging about 4% when taken with a high-fat meal.[3][8] This is attributed to a combination of factors including its low aqueous solubility, incomplete absorption from the gastrointestinal tract, and significant first-pass metabolism.[3][5][9]

  • First-Pass Metabolism: this compound undergoes extensive metabolism on its first pass through the intestine and liver.[4][5] This process is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, which is highly expressed in both enterocytes and hepatocytes.[1][7] Additionally, this compound is a substrate for the efflux transporter P-glycoprotein (P-gp), which actively pumps the drug back into the intestinal lumen, further limiting its net absorption.[10][11]

  • Effect of Food: The absorption of this compound is significantly enhanced by the presence of food. A high-fat, high-calorie meal can increase the area under the curve (AUC) by approximately 7-fold compared to the fasting state for the Invirase® formulation.[8][10] Food is thought to increase absorption by stimulating bile secretion, which aids in drug solubilization, and by increasing splanchnic blood flow.

  • Formulation Impact: A soft-gel capsule formulation (Fortovase®) was developed to improve bioavailability. This formulation, a microemulsion, demonstrated an approximately eightfold increase in this compound exposure (AUC) compared to the hard-gel capsule at the same dosage, due to improved dissolution and absorption characteristics.[5][6]

  • Ritonavir Boosting: The most critical factor for achieving therapeutic concentrations of this compound is its co-administration with ritonavir. Ritonavir is a potent inhibitor of CYP3A4.[3][7] By inhibiting intestinal and hepatic CYP3A4, ritonavir drastically reduces the first-pass metabolism of this compound, leading to a more than 50-fold increase in its AUC.[12][13] This pharmacokinetic enhancement allows for lower and less frequent dosing of this compound while maintaining effective antiviral concentrations.[6]

Distribution

Once absorbed into the systemic circulation, this compound distributes extensively.

  • Plasma Protein Binding: this compound is highly bound to plasma proteins, approximately 97-98%.[3][8] This binding is independent of serum concentration.

  • Volume of Distribution: The steady-state volume of distribution (Vd) is large, approximately 700 L, which suggests extensive partitioning into tissues.[3][8][14]

  • CSF Penetration: Penetration into the central nervous system is limited. Cerebrospinal fluid (CSF) concentrations have been found to be negligible compared to matching plasma samples, indicating that the blood-brain barrier effectively restricts its entry.[8][10]

Metabolism

This compound is almost exclusively eliminated via metabolism.

  • Primary Pathway: It is extensively metabolized in the liver. In vitro studies using human liver microsomes have demonstrated that over 90% of its biotransformation is mediated by the CYP3A4 isoenzyme.[3][7][8]

  • Metabolites: The metabolism of this compound results in the formation of several inactive mono- and di-hydroxylated compounds.[3][7] The primary site of hydroxylation appears to be the decahydroisoquinoline (B1345475) ring.[7][15] Because the metabolites are inactive, the parent drug is responsible for the entirety of the antiviral effect.

Excretion

The elimination of this compound and its metabolites occurs primarily through the feces.

  • Route of Elimination: Following oral administration of radiolabeled this compound, approximately 81-88% of the dose is recovered in the feces within five days, with only 1-3% recovered in the urine.[3][8]

  • Parent Drug vs. Metabolites: Mass balance studies show that after an oral dose, only 13% of the radioactivity in plasma is attributable to the unchanged parent drug, with the remainder being metabolites.[3] In contrast, after intravenous administration, 66% of plasma radioactivity is from the parent drug, highlighting the extensive nature of the first-pass effect.[3][8]

  • Systemic Clearance: The systemic clearance of this compound is rapid, approximately 1.14 L/h/kg following intravenous administration.[3][14]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound under different conditions.

Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValue / ConditionReference(s)
Oral Bioavailability ~4% (Invirase®, hard-gel, with food)[3][4][8]
Fortovase® (soft-gel) delivers ~8x more active drug than Invirase®[5][6]
Time to Peak (Tmax) 1-3 hours[16]
Plasma Half-life (t½) 7-12 hours[10]
Volume of Distribution (Vd) ~700 L[3][8][14]
Plasma Protein Binding ~97-98%[3][8]
Systemic Clearance 1.14 L/h/kg (IV administration)[3][14]
Metabolizing Enzyme CYP3A4 (>90%)[3][7][8]
Route of Excretion Feces (~81-88%); Urine (~1-3%)[3][8]
AUC24h (Steady-State) 39,026 ng·h/mL (1000mg SQV / 100mg RTV, twice daily)[3]
Cmin (Steady-State) 1179 ng/mL (1000mg SQV / 100mg RTV, twice daily, with food)[10]
Cmax (Steady-State) 5208 ng/mL (1000mg SQV / 100mg RTV, twice daily, with food)[10]

SQV: this compound; RTV: Ritonavir; AUC: Area under the concentration-time curve; Cmin: Minimum concentration; Cmax: Maximum concentration.

Table 2: Clinically Significant Drug Interactions Affecting this compound Pharmacokinetics

Interacting Drug/ClassMechanism of InteractionEffect on this compoundReference(s)
Ritonavir Potent CYP3A4 inhibitorDramatically ↑ AUC (>50-fold) and Cmax[3][7][12]
Ketoconazole (B1673606) Strong CYP3A4 inhibitor Plasma concentrations[1][7]
Rifampin Potent CYP3A4 inducer↓↓ Plasma concentrations (contraindicated)[1][17]
Carbamazepine CYP3A4 inducer Plasma concentrations[3]
Grapefruit Juice Intestinal CYP3A4 inhibitor Bioavailability[3][18]
Other Protease Inhibitors Substrates/inhibitors of CYP3A4Variable effects (e.g., Indinavir, Nelfinavir inhibit SQV metabolism)[7]

↑: Increase; ↓: Decrease

Experimental Protocols

Protocol for a Clinical Pharmacokinetic Study

This section outlines a typical methodology for assessing the pharmacokinetics of this compound in HIV-infected patients.

  • Study Design: A randomized, open-label, steady-state, crossover, or parallel-group design is often employed. Pharmacokinetic assessments are conducted after patients have been on a stable regimen for at least two weeks to ensure steady-state conditions.[19]

  • Subject Population: HIV-infected adult patients, with defined inclusion/exclusion criteria regarding renal and hepatic function, and concomitant medications.

  • Drug Administration: An observed oral dose of this compound (e.g., 1000 mg) with ritonavir (e.g., 100 mg) is administered with a standardized meal (e.g., moderate-fat breakfast).[10]

  • Blood Sampling: Serial blood samples (e.g., 5 mL) are collected in heparinized or EDTA-containing tubes at specific time points over a dosing interval (τ). A typical schedule includes a pre-dose sample (0 h) and post-dose samples at 1, 2, 3, 4, 6, 8, and 12 hours.[16][19]

  • Sample Processing and Storage:

    • Blood samples are immediately placed on ice and centrifuged (e.g., at 3000 x g for 10 minutes) within one hour of collection to separate the plasma.[16]

    • The separated plasma is transferred to cryovials. For safety, plasma may be heat-inactivated (e.g., at 56°C for 50 minutes) to inactivate any residual HIV.[16]

    • Samples are stored frozen at -20°C or -80°C until analysis.[16]

  • Bioanalytical Method - HPLC-MS/MS:

    • Principle: A validated high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for quantifying this compound in plasma due to its high sensitivity and specificity.[20][21]

    • Sample Preparation: A protein precipitation or liquid-liquid extraction step is performed. For example, plasma samples (e.g., 100 µL) are mixed with an internal standard (e.g., a structurally similar but isotopically labeled compound or another drug like lopinavir) and a precipitation agent (e.g., zinc sulfate (B86663) in methanol/water) or an extraction solvent (e.g., tert-butyl methyl ether).[21][22][23] The sample is vortexed and centrifuged, and the supernatant or organic layer is transferred and evaporated to dryness. The residue is reconstituted in the mobile phase for injection.

    • Chromatography: The extract is injected onto a reversed-phase column (e.g., C8 or C18).[22] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile/methanol) is used to separate this compound from endogenous plasma components and the internal standard.

    • Detection: The column eluent is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. Detection is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard to ensure specificity.[20][21]

    • Quantification: A calibration curve is generated using standards of known concentrations, and the concentration in unknown samples is determined by the peak area ratio of the analyte to the internal standard. The limit of quantification is typically in the low ng/mL range (e.g., 1-10 ng/mL).[16][22]

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data for each subject are analyzed using non-compartmental methods with software like WinNonlin or custom programs.[16]

    • The maximum observed plasma concentration (Cmax) and the time to reach Cmax (Tmax) are determined directly from the data.

    • The Area Under the Curve for the dosing interval (AUC0-τ) is calculated using the linear trapezoidal rule.[16]

    • Other parameters such as clearance (CL/F) and half-life (t½) are derived from these primary parameters.

Protocol for In Vitro Metabolism Study

This protocol describes a method to identify the enzymes responsible for this compound metabolism using human liver microsomes.

  • Materials: Pooled human liver microsomes (HLM), this compound, NADPH regenerating system (cofactor), specific chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4), and recombinant human CYP enzymes.

  • Incubation:

    • This compound (at a concentration near its Km, e.g., 0.6 µM) is incubated with HLM (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer at 37°C.[7][15]

    • The reaction is initiated by adding the NADPH regenerating system.

    • To identify the responsible enzyme, parallel incubations are performed in the presence of isoform-selective chemical inhibitors or using microsomes from cells expressing a single recombinant CYP enzyme (e.g., heterologously expressed CYP3A4).[7]

  • Sample Quenching and Processing: At various time points, the reaction is stopped by adding a cold organic solvent like acetonitrile. The samples are centrifuged to precipitate the protein, and the supernatant is collected for analysis.

  • Metabolite Identification and Quantification:

    • The supernatant is analyzed using HPLC with UV, MS, and/or NMR detection to separate and characterize the metabolites.[7][15]

    • The rate of disappearance of the parent drug (this compound) or the rate of formation of metabolites is measured.

  • Data Analysis:

    • The percentage of this compound metabolism inhibited by each specific chemical inhibitor is calculated to determine the contribution of each CYP isoform. A strong inhibition by ketoconazole (>90%) would confirm the primary role of CYP3A4.[7]

    • Kinetic parameters (Km and Vmax) can be determined by measuring the rate of metabolism at various this compound concentrations and fitting the data to the Michaelis-Menten equation.[7][15]

Visualizations: Pathways and Workflows

G cluster_absorption Gastrointestinal Tract cluster_factors Factors Influencing Bioavailability cluster_liver Liver sqv Oral this compound abs Absorption into Enterocyte sqv->abs incomplete_abs Incomplete Absorption abs->incomplete_abs pgp P-glycoprotein Efflux abs->pgp limits gut_met Intestinal First-Pass Metabolism (CYP3A4) abs->gut_met limits pgp->sqv efflux systemic Systemic Circulation ritonavir Ritonavir Co-administration ritonavir->gut_met inhibits liver_met Hepatic First-Pass Metabolism (CYP3A4) ritonavir->liver_met inhibits food High-Fat Meal food->abs enhances fortovase Improved Formulation (Fortovase) fortovase->abs enhances systemic->liver_met limits

Caption: Factors influencing the oral bioavailability of this compound.

G start 1. Patient Dosing (SQV/RTV + Standardized Meal) sampling 2. Serial Blood Sampling (e.g., 0-12 hours) start->sampling processing 3. Plasma Separation (Centrifugation) sampling->processing analysis 4. Bioanalysis (Extraction + HPLC-MS/MS) processing->analysis data 5. Generate Plasma Concentration vs. Time Data analysis->data nca 6. Non-Compartmental Analysis (NCA) data->nca end 7. Determine PK Parameters (AUC, Cmax, Tmax, t½) nca->end

Caption: Experimental workflow for a clinical pharmacokinetic study.

G cluster_location Primary Sites of Metabolism Liver Liver Intestine Intestine sqv This compound cyp3a4 CYP3A4 Enzyme sqv->cyp3a4 substrate of metabolites Inactive Mono- & Di-hydroxylated Metabolites cyp3a4->metabolites produces excretion Fecal Excretion metabolites->excretion inhibitors Inhibitors inhibitors->cyp3a4 ritonavir Ritonavir ritonavir->inhibitors keto Ketoconazole keto->inhibitors

Caption: Metabolic pathway of this compound via CYP3A4.

Conclusion

The pharmacokinetics of this compound are defined by low oral bioavailability due to extensive first-pass metabolism, a process dominated by the CYP3A4 enzyme. Understanding this core challenge has been paramount to its successful clinical application. The development of improved formulations and, more importantly, the strategy of pharmacokinetic boosting with ritonavir have successfully overcome this limitation, transforming this compound into an effective component of antiretroviral therapy. The experimental methodologies detailed herein provide a framework for the continued study of this compound and other drugs with similar pharmacokinetic challenges. This guide serves as a technical resource for professionals engaged in the research and development of antiviral agents, emphasizing the critical interplay between drug formulation, metabolism, and therapeutic efficacy.

References

In Vitro Antiviral Activity of Saquinavir Against HIV-1 and HIV-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of Saquinavir (B1662171), a potent protease inhibitor, against Human Immunodeficiency Virus Type 1 (HIV-1) and Type 2 (HIV-2). This document details the quantitative antiviral efficacy, experimental methodologies for its determination, mechanisms of action and resistance, and key signaling pathways involved.

Quantitative Antiviral Activity of this compound

This compound demonstrates potent and selective activity against both HIV-1 and HIV-2 by specifically targeting the viral protease enzyme. The in vitro efficacy of this compound is commonly quantified by determining its 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50). These values are crucial for assessing the therapeutic index of the drug.

Anti-HIV-1 Activity

The antiviral activity of this compound against HIV-1 has been evaluated in various cell lines, including acutely and chronically infected peripheral blood mononuclear cells (PBMCs), monocytic cells, and lymphoblastoid cell lines.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

Cell Line/ModelVirus Strain/IsolateParameterValue (nM)In Presence of Human SerumReference
Peripheral Blood LymphocytesHIV-1IC501 - 30No[1]
Monocytic and Lymphoblastoid CellsHIV-1IC501 - 30No[1]
Peripheral Blood LymphocytesHIV-1IC50~37.7 ± 5Yes[1][2]
PM-1 CD4 T CellsHIV-1BaL (Clade B)EC501,160 (pulsed exposure)No[3]
PM-1 CD4 T CellsHIV-1BaL (Clade B)EC5030 (sustained exposure)No[3]
Monocyte-Derived Macrophages (MDMs)HIV-1BaL (Clade B)EC5013,920 (pulsed exposure)No[3]
Monocyte-Derived Macrophages (MDMs)HIV-1C3 (Clade C)EC50100 (pulsed exposure)No[3]
JM Cell LineHIV-1IC502,700No[3]
HEK-293T CellsMultidrug-resistant HIV-1EC5012No[4]
Anti-HIV-2 Activity

This compound is also active against HIV-2, inhibiting its protease and viral replication.

Table 2: In Vitro Anti-HIV-2 Activity of this compound

Cell Line/ModelVirus Strain/IsolateParameterValue (nM)Reference
Not SpecifiedHIV-2IC500.25 - 14.6[1][2]
Not SpecifiedHIV-2EC503 - 6[5]
Cytotoxicity

The cytotoxicity of this compound has been assessed in various cell lines to determine its therapeutic window.

Table 3: Cytotoxicity of this compound

Cell LineParameterValue (µM)Reference
MT-2 CellsCC5011[4]
HeLa CellsIC50 (96h)19[6]

Mechanism of Action: Inhibition of HIV Protease

This compound is a competitive inhibitor of the HIV protease, an enzyme essential for the viral life cycle.[7] HIV protease cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes.[8][9][10] By binding to the active site of the protease, this compound blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.[7]

HIV_Protease_Inhibition cluster_virion Immature HIV Virion cluster_cleavage Proteolytic Cleavage Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV Protease (Aspartyl Protease) Gag_Pol->HIV_Protease Substrate Gag Gag Polyprotein Gag->HIV_Protease Substrate MA Matrix (MA) HIV_Protease->MA Cleaves at MA/CA, p2/NC, NC/p1, p1/p6 CA Capsid (CA) HIV_Protease->CA NC Nucleocapsid (NC) HIV_Protease->NC p6 p6 HIV_Protease->p6 PR Protease (PR) HIV_Protease->PR RT Reverse Transcriptase (RT) HIV_Protease->RT IN Integrase (IN) HIV_Protease->IN NonInfectious_Virion Immature, Non-infectious Virion HIV_Protease->NonInfectious_Virion Blocked Cleavage leads to Mature_Virion Mature, Infectious Virion MA->Mature_Virion CA->Mature_Virion NC->Mature_Virion p6->Mature_Virion PR->Mature_Virion RT->Mature_Virion IN->Mature_Virion This compound This compound This compound->HIV_Protease Inhibits

Caption: Mechanism of this compound action on HIV protease.

The Gag-Pol polyprotein contains several cleavage sites that are processed at different rates. The initial cleavage often occurs at the p2/NC site.[8] this compound's inhibition of this ordered processing is critical to its antiviral effect.

Experimental Protocols

The in vitro antiviral activity of this compound is determined using various standardized assays. The following are detailed methodologies for key experiments.

p24 Antigen Reduction Assay

This assay quantifies the amount of HIV-1 p24 core antigen produced in cell culture, which is a marker of viral replication. A reduction in p24 levels in the presence of the drug indicates antiviral activity.

Materials:

  • Target cells (e.g., PBMCs, MT-2 cells)

  • HIV-1 virus stock

  • This compound stock solution

  • Complete cell culture medium

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Plate reader

Procedure:

  • Cell Preparation: Seed target cells in a 96-well plate at an appropriate density.

  • Drug Dilution: Prepare serial dilutions of this compound in culture medium.

  • Infection and Treatment: Add the virus stock to the cells, followed by the addition of the different concentrations of this compound. Include control wells with virus only (no drug) and cells only (no virus, no drug).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for detectable viral replication (typically 4-7 days).[11]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the cell-free supernatant.

  • p24 ELISA: Quantify the p24 antigen concentration in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[11][12] This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a labeled secondary antibody.[11]

  • Data Analysis: Calculate the percent inhibition of p24 production for each this compound concentration compared to the virus control. The EC50 value is determined by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve.

p24_Assay_Workflow A Seed Target Cells in 96-well plate C Infect Cells with HIV-1 and add this compound dilutions A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 4-7 days at 37°C, 5% CO2 C->D E Collect Cell-free Supernatant D->E F Quantify p24 Antigen using ELISA E->F G Calculate % Inhibition and Determine EC50 F->G

Caption: Workflow for the p24 antigen reduction assay.
MT-2 Cell Cytopathic Effect (CPE) Inhibition Assay

This assay is used to assess the ability of a compound to inhibit the cytopathic effects of HIV, such as syncytium formation, in a susceptible cell line like MT-2.

Materials:

  • MT-2 cells

  • HIV-1 virus stock (syncytium-inducing strain)

  • This compound stock solution

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT or similar viability dye

  • Plate reader

Procedure:

  • Cell Seeding: Plate MT-2 cells in a 96-well plate.

  • Drug Addition: Add serial dilutions of this compound to the wells.

  • Infection: Add a predetermined amount of a syncytium-inducing HIV-1 strain to the wells. Include appropriate controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days, or until significant CPE is observed in the virus control wells.

  • Viability Assessment: Add a viability reagent such as MTT to all wells. The viable cells will metabolize the dye, producing a colored formazan (B1609692) product.

  • Readout: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: The EC50 is the concentration of this compound that results in a 50% reduction in the viral cytopathic effect. The CC50 is determined in parallel on uninfected cells to assess drug toxicity.

Resistance to this compound

The emergence of drug-resistant HIV-1 strains is a significant challenge in antiretroviral therapy. Resistance to this compound is associated with specific mutations in the protease gene.

Key Resistance Mutations

The primary mutations associated with this compound resistance are G48V and L90M in the HIV-1 protease.[13][14] The L90M mutation is more commonly observed in vivo.[13] The double mutant G48V/L90M confers a significant increase in resistance.[14]

Table 4: Effect of Resistance Mutations on this compound Activity

Mutation(s)Fold Increase in KiReference
G48V13.5[14]
L90M3[14]
G48V/L90M419[14]
G48V90-fold increase in Ki[15]
I50V30-fold increase in Ki[15]
I54V8-fold increase in Ki[15]

Other mutations, such as M46I, I50V, and I54V, can also contribute to reduced susceptibility to this compound.[15][16]

Genotypic and Phenotypic Resistance Testing

Resistance testing is crucial for guiding treatment decisions.

  • Genotypic Assays: These assays detect the presence of specific resistance-associated mutations in the HIV protease gene by sequencing.[17][18][19]

  • Phenotypic Assays: These assays measure the in vitro susceptibility of a patient's viral isolate to a drug by determining the IC50. An increase in the IC50 compared to a wild-type reference strain indicates resistance.[17][18]

Both types of assays provide complementary information for managing HIV-1 infection.[20]

Resistance_Testing_Logic Patient_Sample Patient Plasma Sample (HIV RNA) Genotypic Genotypic Assay (Sequencing) Patient_Sample->Genotypic Phenotypic Phenotypic Assay (Cell Culture) Patient_Sample->Phenotypic Mutations Identifies Resistance Mutations (e.g., G48V, L90M) Genotypic->Mutations IC50_Fold_Change Measures Fold-Change in IC50 Phenotypic->IC50_Fold_Change Treatment_Decision Informs Antiretroviral Treatment Strategy Mutations->Treatment_Decision IC50_Fold_Change->Treatment_Decision

Caption: Logical flow of HIV drug resistance testing.

Conclusion

This compound is a potent inhibitor of both HIV-1 and HIV-2 protease, demonstrating significant antiviral activity in vitro. Understanding its quantitative efficacy, mechanism of action, and the genetic basis of resistance is paramount for its effective use in research and clinical settings. The experimental protocols detailed herein provide a framework for the continued evaluation of this compound and the development of new antiretroviral agents.

References

Saquinavir's Binding Affinity to the HIV Protease Active Site: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Saquinavir to the active site of the Human Immunodeficiency Virus (HIV) protease. It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the underlying molecular interactions and experimental workflows.

Introduction

This compound was the first HIV protease inhibitor to be approved by the FDA, marking a significant milestone in the treatment of HIV/AIDS.[1][2] It is a peptidomimetic competitive inhibitor that specifically targets the active site of the HIV-1 protease, an enzyme crucial for the viral life cycle.[1][3] The protease cleaves newly synthesized viral polyproteins into mature, functional proteins, a necessary step for the production of infectious virions.[1][3][4] By binding to the protease's active site, this compound blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.[1] Understanding the precise binding affinity and the factors that influence it is critical for the development of more potent and resilient antiretroviral therapies.

Quantitative Binding Affinity Data

The binding affinity of this compound to the HIV-1 protease has been extensively studied and is quantified by various parameters, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the Gibbs free energy of binding (ΔG). These values are crucial for comparing the potency of this compound against both the wild-type enzyme and drug-resistant mutant variants.

Table 1: Binding Affinity of this compound to Wild-Type HIV-1 Protease
ParameterValueReference
Ki 0.04 nM[5]
IC50 16 nM[5]
ΔG -12.5 to -13.0 kcal/mol[6]
Table 2: Binding Affinity of this compound to Mutant HIV-1 Protease

Mutations in the HIV-1 protease gene can significantly alter the binding affinity of this compound, leading to drug resistance. Key mutations associated with this compound resistance include G48V, L90M, and I50V.[7][8]

MutantFold Increase in Ki (compared to Wild-Type)Reference
G48V 13.5[8][9]
L90M 3[8][9]
G48V/L90M 419[8][9]
M46I -This mutation has been associated with this compound resistance and affects the flap region of the protease.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity of this compound to HIV-1 protease.

Fluorescence Resonance Energy Transfer (FRET)-Based Inhibition Assay

This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic peptide substrate by HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate with a cleavage site for HIV-1 protease, flanked by a fluorophore and a quencher.

  • This compound

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

  • In a 96-well black microplate, add the diluted this compound solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the FRET peptide substrate to all wells at a final concentration optimized for the specific substrate.

  • Initiate the reaction by adding recombinant HIV-1 protease to all wells except the negative control.

  • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

  • Monitor the increase in fluorescence over time at 37°C. The rate of fluorescence increase is proportional to the protease activity.

  • Plot the initial reaction rates against the corresponding this compound concentrations.

  • Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation, provided the Km of the substrate is known.

Enzyme-Linked Immunosorbent Assay (ELISA)-Based Competitive Binding Assay

This assay determines the binding affinity of this compound by measuring its ability to compete with a labeled ligand for binding to immobilized HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • This compound

  • A labeled competitor ligand that binds to the HIV-1 protease active site (e.g., a biotinylated inhibitor)

  • High-binding 96-well microplate

  • Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

  • Streptavidin-HRP conjugate (if using a biotinylated competitor)

  • TMB substrate

  • Stop Solution (e.g., 2 N H2SO4)

  • Microplate reader

Protocol:

  • Coat the wells of a high-binding 96-well microplate with recombinant HIV-1 protease diluted in coating buffer. Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer to remove unbound protease.

  • Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of this compound in blocking buffer.

  • Add the diluted this compound solutions to the wells.

  • Add a fixed concentration of the labeled competitor ligand to all wells. Include control wells with no this compound (maximum binding) and wells with no protease (background).

  • Incubate the plate for 2 hours at room temperature to allow for competitive binding.

  • Wash the plate five times with wash buffer to remove unbound reagents.

  • If using a biotinylated competitor, add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate to each well and incubate in the dark until a color change is observed.

  • Stop the reaction by adding stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • The signal will be inversely proportional to the concentration of this compound. Plot the absorbance against the this compound concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to this compound's interaction with HIV-1 protease.

HIV_Protease_Inhibition cluster_virus HIV Life Cycle cluster_inhibition Mechanism of Action Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcriptase Host DNA Host DNA Viral DNA->Host DNA Integrase Viral Polyproteins Viral Polyproteins Host DNA->Viral Polyproteins Transcription & Translation Mature Viral Proteins Mature Viral Proteins Viral Polyproteins->Mature Viral Proteins HIV Protease (Cleavage) Non-infectious Virion Non-infectious Virion Viral Polyproteins->Non-infectious Virion Inhibition by this compound Infectious Virion Assembly Infectious Virion Assembly Mature Viral Proteins->Infectious Virion Assembly This compound This compound HIV Protease HIV Protease This compound->HIV Protease Binds to Active Site Inhibition X

Figure 1: Signaling pathway of HIV protease inhibition by this compound.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - HIV-1 Protease - this compound dilutions - Substrate/Competitor Plate_Setup Set up 96-well plate with controls Reagent_Prep->Plate_Setup Incubation Incubate reactants Plate_Setup->Incubation Detection Measure signal (Fluorescence/Absorbance) Incubation->Detection Data_Plot Plot signal vs. This compound concentration Detection->Data_Plot IC50_Calc Calculate IC50 Data_Plot->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Figure 2: Experimental workflow for determining binding affinity.

Drug_Resistance This compound This compound WT_Protease Wild-Type HIV Protease This compound->WT_Protease Mutant_Protease Mutant HIV Protease (e.g., G48V, L90M) This compound->Mutant_Protease Binding Effective Binding (Low Ki) WT_Protease->Binding Inhibition Viral Replication Inhibited Binding->Inhibition Reduced_Binding Reduced Binding (High Ki) Mutant_Protease->Reduced_Binding Resistance Viral Replication Continues Reduced_Binding->Resistance

Figure 3: Logical relationship of this compound drug resistance.

Conclusion

This compound remains a cornerstone in understanding the principles of HIV-1 protease inhibition. Its high affinity for the wild-type enzyme underscores its initial success as an antiretroviral agent. However, the emergence of drug-resistant mutations highlights the ongoing challenge in HIV therapy. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to design next-generation protease inhibitors with improved efficacy and resistance profiles. The continued study of the interactions between this compound and both wild-type and mutant proteases will undoubtedly contribute to the development of more durable and effective treatments for HIV/AIDS.

References

The Molecular Basis of Saquinavir's Inhibitory Action on Viral Polyproteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saquinavir (B1662171), a pioneering HIV-1 protease inhibitor, marked a significant turning point in the management of HIV/AIDS. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning this compound's inhibitory action on the HIV-1 protease, a critical enzyme for viral maturation and infectivity. We delve into the structural basis of its potent and specific binding, present quantitative data on its efficacy against wild-type and resistant viral strains, and provide detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and professionals in the fields of virology, pharmacology, and drug development, offering insights into the enduring principles of rational drug design and the ongoing challenges of antiretroviral therapy.

Introduction: The Central Role of HIV-1 Protease in the Viral Lifecycle

The Human Immunodeficiency Virus type 1 (HIV-1) relies on a series of intricate molecular events to replicate and propagate. A crucial step in this lifecycle is the post-translational processing of the Gag and Gag-Pol polyproteins. These large precursor proteins are cleaved by the viral protease into smaller, functional proteins and enzymes, such as reverse transcriptase, integrase, and structural proteins, which are essential for the assembly of mature, infectious virions.[1][2][3] Inhibition of this proteolytic activity renders the virus incapable of producing infectious particles, thus halting its replication cycle.[1][2]

This compound was the first HIV-1 protease inhibitor to be approved for clinical use.[1][4] It is a peptidomimetic drug, designed as a transition-state analog of the natural substrate of the HIV-1 protease.[3][4] Its development was a landmark achievement in structure-based drug design, leveraging a deep understanding of the enzyme's three-dimensional structure and catalytic mechanism.

Mechanism of Action: Competitive Inhibition of HIV-1 Protease

This compound functions as a potent and highly specific competitive inhibitor of the HIV-1 aspartic protease.[4] The enzyme's active site is located at the dimer interface and contains a pair of conserved aspartic acid residues (Asp25 and Asp25') that are essential for catalysis.[5] this compound binds to this active site with high affinity, effectively blocking the access of the natural Gag-Pol polyprotein substrates.[1]

The binding of this compound is characterized by a network of hydrogen bonds and van der Waals interactions with the amino acid residues lining the active site cavity.[6][7] A key feature of this compound is a hydroxyl group that mimics the tetrahedral transition state of the peptide bond cleavage, forming strong hydrogen bonds with the catalytic aspartate residues.[5] This interaction is critical for its potent inhibitory activity.

The following diagram illustrates the simplified pathway of HIV-1 polyprotein processing and the inhibitory action of this compound.

HIV_Protease_Inhibition cluster_inhibition This compound's Inhibitory Action Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Functional Viral Proteins Functional Viral Proteins HIV-1 Protease->Functional Viral Proteins Non-infectious Virion Non-infectious Virion HIV-1 Protease->Non-infectious Virion Incomplete Processing Mature Virion Assembly Mature Virion Assembly Functional Viral Proteins->Mature Virion Assembly Infectious Virion Infectious Virion Mature Virion Assembly->Infectious Virion This compound This compound This compound->HIV-1 Protease Binding Inhibition Inhibition

Caption: Inhibition of HIV-1 polyprotein processing by this compound.

Quantitative Analysis of this compound's Inhibitory Potency

The efficacy of this compound as an inhibitor of HIV-1 protease has been extensively characterized through various in vitro assays. The key parameters used to quantify its potency are the inhibition constant (Ki) and the 50% inhibitory concentration (IC50).

Inhibition Constant (Ki) Data

The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor.

HIV-1 Protease Variant Ki (nM) Fold Change vs. Wild-Type
Wild-Type0.12[5]-
G48V1.62[6]13.5
L90M0.36[6]3
G48V/L90M50.28[6]419
50% Inhibitory Concentration (IC50) Data

The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a functional measure of inhibitor potency in a given experimental setting.

Cell Line/Condition IC50
JM Cell Line2.7 µM[2]
HIV-1 and HIV-2 (in vitro)0.9–2.5 nM and 0.25–14.6 nM, respectively[8]
HeLa Cells (antiproliferative effect)19 µM (at 96h)[8]
Wild-Type HIV-1 (in vitro)6 nM (IC90)[9]

Molecular Basis of Resistance

The emergence of drug-resistant strains of HIV-1 is a major challenge in antiretroviral therapy. Resistance to this compound is primarily associated with specific mutations in the protease gene. These mutations can reduce the binding affinity of the inhibitor or affect the enzyme's catalytic efficiency.

The primary mutations associated with this compound resistance include G48V and L90M.[6][9] The G48V mutation, located in the flap region of the protease, can cause the inhibitor to move away from the enzyme, leading to a loss of key interactions.[6][7] The L90M mutation can decrease the volume and flexibility of the S1/S1' substrate-binding pockets.[6] The accumulation of multiple mutations, such as the G48V/L90M double mutant, can lead to high-level resistance.[6]

The following diagram illustrates the workflow for identifying resistance mutations.

Resistance_Mutation_Workflow Patient Sample (Plasma) Patient Sample (Plasma) Viral RNA Extraction Viral RNA Extraction Patient Sample (Plasma)->Viral RNA Extraction RT-PCR of Protease Gene RT-PCR of Protease Gene Viral RNA Extraction->RT-PCR of Protease Gene DNA Sequencing DNA Sequencing RT-PCR of Protease Gene->DNA Sequencing Sequence Analysis Sequence Analysis DNA Sequencing->Sequence Analysis Identification of Mutations Identification of Mutations Sequence Analysis->Identification of Mutations

Caption: Experimental workflow for identifying this compound resistance mutations.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and HIV-1 protease.

Recombinant HIV-1 Protease Expression and Purification

A reliable source of pure and active HIV-1 protease is essential for in vitro studies. The following protocol describes the expression of recombinant protease in E. coli and its subsequent purification.

  • Cloning: The gene encoding for HIV-1 protease is cloned into an expression vector, such as pET, often with a fusion tag (e.g., His-tag) to facilitate purification.

  • Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Expression: The bacterial culture is grown to a mid-log phase, and protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: The cells are harvested by centrifugation and lysed using sonication or high-pressure homogenization in a lysis buffer.

  • Inclusion Body Solubilization: HIV-1 protease is often expressed in inclusion bodies. These are isolated by centrifugation and solubilized in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).

  • Refolding: The solubilized protease is refolded by rapid dilution or dialysis into a refolding buffer with a specific pH and ionic strength to allow for proper folding and dimerization.

  • Purification: The refolded protease is purified using a combination of chromatography techniques. Affinity chromatography (e.g., Ni-NTA for His-tagged protein) is a common first step, followed by ion-exchange and/or size-exclusion chromatography to achieve high purity.

  • Purity and Activity Assessment: The purity of the final protein is assessed by SDS-PAGE, and its enzymatic activity is confirmed using a protease activity assay.

HIV-1 Protease Inhibition Assay (Fluorogenic Substrate)

This assay is used to determine the inhibitory potency of compounds like this compound by measuring the cleavage of a fluorogenic substrate.

  • Reagents and Materials:

    • Purified recombinant HIV-1 protease

    • Fluorogenic peptide substrate for HIV-1 protease (e.g., containing a fluorophore and a quencher)

    • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • This compound or other test inhibitors dissolved in DMSO

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In the microplate, add the assay buffer, the diluted inhibitor, and the HIV-1 protease solution.

    • Incubate the mixture for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 340 nm and emission at 490 nm).

    • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., a four-parameter logistic model) to determine the IC50 value.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km value are known.

Site-Directed Mutagenesis of HIV-1 Protease

This technique is used to introduce specific mutations into the protease gene to study the mechanisms of drug resistance.

  • Primer Design: Design two complementary oligonucleotide primers containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center.

  • PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the wild-type protease gene as a template, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.

  • Template DNA Digestion: Digest the parental, non-mutated DNA template using the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Colony Screening and Sequencing: Select individual colonies and isolate the plasmid DNA. The presence of the desired mutation is confirmed by DNA sequencing.

X-ray Crystallography of this compound-Protease Complex

Determining the three-dimensional structure of the this compound-protease complex provides invaluable insights into the molecular interactions.

  • Protein-Inhibitor Complex Formation: Purified HIV-1 protease is incubated with an excess of this compound to ensure complete binding.

  • Crystallization: The protein-inhibitor complex is crystallized using techniques such as vapor diffusion (hanging drop or sitting drop). This involves mixing the complex with a crystallization solution containing a precipitant (e.g., polyethylene (B3416737) glycol), a buffer, and salts, and allowing it to equilibrate, leading to the formation of protein crystals.

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern that is recorded on a detector.

  • Data Processing and Structure Determination: The diffraction data are processed to determine the intensities and positions of the diffraction spots. This information is then used to calculate an electron density map of the protein-inhibitor complex.

  • Model Building and Refinement: An atomic model of the complex is built into the electron density map and refined to best fit the experimental data.

  • Structural Analysis: The final refined structure reveals the detailed atomic interactions between this compound and the HIV-1 protease active site.

The following diagram provides a high-level overview of the crystallography workflow.

Crystallography_Workflow Purified Protease-Saquinavir Complex Purified Protease-Saquinavir Complex Crystallization Crystallization Purified Protease-Saquinavir Complex->Crystallization X-ray Diffraction X-ray Diffraction Crystallization->X-ray Diffraction Data Collection & Processing Data Collection & Processing X-ray Diffraction->Data Collection & Processing Electron Density Map Electron Density Map Data Collection & Processing->Electron Density Map Model Building & Refinement Model Building & Refinement Electron Density Map->Model Building & Refinement 3D Structure Analysis 3D Structure Analysis Model Building & Refinement->3D Structure Analysis

Caption: High-level workflow for X-ray crystallography.

Conclusion

This compound's mechanism of action as a potent inhibitor of HIV-1 protease exemplifies the power of structure-based drug design. By mimicking the transition state of the enzyme's natural substrate, it effectively blocks a critical step in the viral lifecycle. While the emergence of resistance remains a significant clinical challenge, the detailed molecular understanding of this compound's interaction with the protease, and the mechanisms by which mutations confer resistance, continue to inform the development of next-generation antiretroviral therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation of protease inhibitors and the complex interplay between viral evolution and therapeutic intervention.

References

Methodological & Application

Application Notes and Protocols for Saquinavir/Ritonavir Combination Therapy in HIV Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Saquinavir (B1662171) in combination with ritonavir (B1064) for the treatment of HIV-1 infection. This document includes detailed information on the mechanism of action, pharmacokinetics, and clinical efficacy of this combination therapy. Furthermore, it supplies detailed protocols for key experimental procedures relevant to monitoring treatment response.

Introduction

This compound (SQV) was the first HIV protease inhibitor approved for the treatment of HIV-1 infection.[1] Its oral bioavailability is inherently low due to extensive first-pass metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] To overcome this limitation, this compound is co-administered with a low dose of ritonavir (RTV), another protease inhibitor that acts as a potent inhibitor of CYP3A4.[1][2][3] This "boosting" strategy dramatically increases this compound's plasma concentrations and therapeutic efficacy, making it a viable component of highly active antiretroviral therapy (HAART).[1][4]

Mechanism of Action

This compound is a peptidomimetic competitive inhibitor of the HIV-1 protease.[2][5] This viral enzyme is crucial for the late stages of the viral replication cycle, where it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional structural proteins and enzymes.[5][6] By binding to the active site of the protease, this compound prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[1][7]

Ritonavir, in addition to its own antiretroviral activity, significantly enhances the pharmacokinetic profile of this compound.[2][3] By inhibiting CYP3A4, ritonavir reduces the presystemic metabolism of this compound in the liver and gut, leading to substantially higher and more sustained plasma concentrations of this compound.[2][3]

Signaling Pathway of HIV-1 Replication and Protease Inhibition

HIV_Lifecycle cluster_cell Host CD4+ T-Cell cluster_inhibition Mechanism of Protease Inhibition HIV_Virion HIV Virion Binding 1. Binding and Fusion (gp120 to CD4/CCR5) HIV_Virion->Binding Reverse_Transcription 2. Reverse Transcription (RNA to DNA) Binding->Reverse_Transcription Integration 3. Integration (Viral DNA into Host DNA) Reverse_Transcription->Integration Transcription 4. Transcription (Proviral DNA to Viral RNA) Integration->Transcription Translation 5. Translation (Viral RNA to Polyproteins) Transcription->Translation Cleavage 6. Proteolytic Cleavage (Gag-Pol Polyproteins) Translation->Cleavage Assembly_Budding 7. Assembly and Budding (New immature virions) Cleavage->Assembly_Budding Maturation 8. Maturation (Mature infectious virion) Assembly_Budding->Maturation HIV_Virion_New New HIV Virion Maturation->HIV_Virion_New Infects other cells Saquinavir_Ritonavir This compound / Ritonavir (Protease Inhibitors) Protease_Inhibition Inhibition of HIV Protease Saquinavir_Ritonavir->Protease_Inhibition

Caption: HIV-1 replication cycle and the inhibitory action of this compound/ritonavir.

Dosing and Administration

The standard adult dosage for HIV-1 treatment is this compound 1000 mg administered twice daily in combination with ritonavir 100 mg twice daily.[8] For treatment-naïve patients, a lead-in dosing regimen is recommended to improve tolerability, starting with this compound 500 mg and ritonavir 100 mg twice daily for the first 7 days, followed by the standard dose.[8][9] this compound and ritonavir should be taken together within 2 hours of a meal to enhance absorption.[8]

Pharmacokinetic Data

The co-administration of ritonavir significantly enhances the pharmacokinetic profile of this compound. The following table summarizes key pharmacokinetic parameters from various studies.

Dosing Regimen (SQV/RTV)Cmax (ng/mL)AUC (ng·h/mL)Cmin (ng/mL)Reference
1000 mg / 100 mg BID325722794438[10]
500 mg / 100 mg BID (Day 3)403027100-[11]
500 mg / 100 mg BID (Day 7)---[11]
1000 mg / 100 mg BID (Day 10)530034200-[11]
400 mg / 400 mg BID310035510-[12]
800 mg / 200 mg BID-57000-[12]

BID = twice daily

Clinical Efficacy

Clinical trials have demonstrated the potent antiviral activity of ritonavir-boosted this compound in both treatment-naïve and treatment-experienced HIV-1 infected patients. In a study of 141 adults, over 80% of patients on treatment at week 48 had an HIV RNA level ≤ 200 copies/mL.[12] Another trial showed that a combination of this compound and ritonavir with two nucleoside analogues had superior short-term antiviral efficacy compared to indinavir (B1671876) or ritonavir alone with two nucleoside analogues in antiretroviral drug-naïve patients.[5]

Experimental Protocols

Protocol 1: Quantification of HIV-1 Viral Load by Real-Time RT-PCR

This protocol provides a general framework for the quantification of HIV-1 RNA in plasma, a critical marker for monitoring treatment efficacy.

Viral_Load_Workflow Sample_Collection 1. Plasma Sample Collection (EDTA tubes) RNA_Extraction 2. Viral RNA Extraction (e.g., QIAamp Viral RNA Mini Kit) Sample_Collection->RNA_Extraction RT_PCR_Setup 3. RT-PCR Reaction Setup (Primers, Probe, Master Mix) RNA_Extraction->RT_PCR_Setup Real_Time_PCR 4. Real-Time PCR Amplification (Thermal Cycler) RT_PCR_Setup->Real_Time_PCR Data_Analysis 5. Data Analysis (Standard Curve, Quantification) Real_Time_PCR->Data_Analysis

Caption: Workflow for HIV-1 viral load quantification.

1. Materials:

  • HIV-1 RNA quantitative PCR kit (e.g., commercial kits with primers and probes targeting conserved regions like gag or LTR).

  • RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).

  • Real-time PCR instrument.

  • Nuclease-free water, tubes, and pipette tips.

  • Plasma samples collected in EDTA tubes.

2. RNA Extraction:

  • Extract viral RNA from 200-500 µL of plasma according to the manufacturer's protocol of the chosen RNA extraction kit.

  • Elute the RNA in nuclease-free water or the provided elution buffer.

3. Real-Time RT-PCR:

  • Prepare a master mix containing the reaction buffer, dNTPs, reverse transcriptase, Taq polymerase, primers, and probe.

  • Add a specific volume of the extracted RNA to each reaction well.

  • Include positive and negative controls, as well as a standard curve of known RNA concentrations.

  • Perform reverse transcription followed by PCR amplification in a real-time PCR instrument. A typical cycling protocol would be:

    • Reverse Transcription: 50°C for 30 minutes.

    • Initial Denaturation: 95°C for 15 minutes.

    • 40-45 cycles of:

      • Denaturation: 94°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

4. Data Analysis:

  • Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the initial copy number of the standards.

  • Determine the viral load of the patient samples by interpolating their Ct values from the standard curve.[13]

Protocol 2: CD4+ T-Cell Count by Flow Cytometry

This protocol outlines the procedure for enumerating CD4+ T-cells, a key indicator of immune status in HIV-infected individuals.

CD4_Count_Workflow Blood_Collection 1. Whole Blood Collection (EDTA tubes) Antibody_Staining 2. Antibody Staining (Anti-CD3, Anti-CD4, Anti-CD45) Blood_Collection->Antibody_Staining Lysis 3. Red Blood Cell Lysis Antibody_Staining->Lysis Flow_Cytometry 4. Flow Cytometry Analysis (Gating on Lymphocytes) Lysis->Flow_Cytometry Data_Analysis_CD4 5. Data Analysis (Absolute CD4+ cell count) Flow_Cytometry->Data_Analysis_CD4

Caption: Workflow for CD4+ T-cell enumeration.

1. Materials:

  • Flow cytometer.

  • Fluorochrome-conjugated monoclonal antibodies (e.g., anti-CD45, anti-CD3, anti-CD4).

  • Lysing solution.

  • Sheath fluid.

  • Whole blood collected in EDTA tubes.

2. Sample Preparation:

  • Pipette 100 µL of whole blood into a test tube.

  • Add the appropriate volume of fluorochrome-conjugated antibodies (e.g., a cocktail of anti-CD45, anti-CD3, and anti-CD4).

  • Vortex gently and incubate for 15-20 minutes at room temperature in the dark.

  • Add 2 mL of lysing solution and incubate for 10 minutes at room temperature to lyse red blood cells.

  • Centrifuge the tubes and discard the supernatant.

  • Resuspend the cell pellet in phosphate-buffered saline (PBS) or a similar buffer.

3. Flow Cytometry Analysis:

  • Acquire the samples on a calibrated flow cytometer.

  • Use a gating strategy to identify the lymphocyte population based on forward scatter (FSC), side scatter (SSC), and CD45 expression.

  • Within the lymphocyte gate, identify the T-cell population (CD3+) and then the CD4+ T-helper cell subpopulation (CD3+CD4+).[14]

4. Data Analysis:

  • Determine the percentage of CD4+ T-cells within the lymphocyte population.

  • Calculate the absolute CD4+ T-cell count by multiplying the percentage of CD4+ T-cells by the absolute lymphocyte count obtained from a hematology analyzer (dual-platform method) or by using calibrated beads for direct absolute counting (single-platform method).[14]

Conclusion

The combination of this compound and ritonavir remains a significant therapeutic option in the management of HIV-1 infection. The pharmacokinetic boosting provided by ritonavir allows for effective viral suppression with a manageable dosing schedule. Careful monitoring of viral load and CD4+ T-cell counts using standardized protocols is essential for assessing treatment efficacy and guiding clinical decisions. These application notes and protocols provide a foundational resource for researchers and clinicians working with this important antiretroviral combination.

References

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Saquinavir

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saquinavir (B1662171) is a potent protease inhibitor used in the treatment of HIV infection. Accurate and reliable quantification of this compound in various matrices, such as human plasma and pharmaceutical formulations, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control. High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors, is the predominant analytical technique for this purpose. This document provides detailed application notes and protocols for the quantification of this compound using validated HPLC methods.

Comparative Summary of HPLC Methods

The following tables summarize various reported HPLC methods, offering a comparative overview of their key chromatographic and validation parameters.

Table 1: HPLC-UV Methods for this compound Quantification
ParameterMethod 1 (Plasma)[1][2][3]Method 2 (Plasma)[4]Method 3 (Bulk/Dosage Form)[5]Method 4 (Dosage Form)[6][7]
Sample Type Human PlasmaHuman PlasmaBulk Drug / Dosage FormTablet Dosage Form
Sample Preparation Liquid-Liquid Extraction (methyl-t-butyl ether)Liquid-Liquid Extraction (diethyl ether)Direct DissolutionDirect Dissolution
Column Keystone BetaBasic C4 (250 x 3 mm)Nucleosil 3C8Symmetry ODS C18 (150 x 4.6 mm, 5µm)Sun Fire C18 (250 x 4.6 mm, 5µm)
Mobile Phase Acetonitrile (B52724) / 50mM Ammonium (B1175870) Formate (B1220265) buffer, pH 4.1 (52:48)Acetonitrile / 5mM H₂SO₄, pH 3.5 (24.5:75.5) with 10mM TBAAcetonitrile / Methanol (60:40)Acetonitrile / 0.03M KH₂PO₄, pH 3.2 (50:50)
Flow Rate 0.5 mL/minNot Specified1.0 mL/min1.0 mL/min
Detection UV at 235 nmUV at 240 nmUV at 240 nmUV at 235 nm
Internal Standard A-86093Ro 31-8533Not ApplicableNot Applicable
Retention Time Not SpecifiedNot Specified3.155 min3.98 min
Linearity Range Not Specified5 - 110 ng/mL10 - 50 µg/mL20 - 240 µg/mL
Limit of Quant. (LOQ) 20 ng/mLNot SpecifiedNot Specified12 ng/mL
Accuracy 6-8% (within-run)Not Specified100.42%Validated
Precision 2-8% CV (within-run)< 5% RSDValidatedValidated
Table 2: HPLC-Mass Spectrometry (MS) Methods for this compound Quantification
ParameterMethod 5 (LC-MS/MS)[8]Method 6 (LC-MS)[9][10]
Sample Type Human Plasma, Saliva, UrineHuman Plasma
Sample Preparation Liquid-Liquid Extraction (ethyl acetate)Protein Precipitation (zinc sulfate (B86663) in methanol/water)
Column Kromasil RP-18Reversed-Phase
Mobile Phase IsocraticNot Specified
Run Time 5 minNot Specified
Detection Tandem MS (ESI)Ion Trap MS (ESI)
Internal Standard ²H₅-SaquinavirNot Specified
Linearity Range 0.05 - 87.6 ng/mL10 - 10,000 ng/mL
Limit of Quant. (LOQ) 0.05 ng/mLNot Specified
Accuracy -1 to +10%Validated
Precision +4 to +10%Validated
Recovery Not Specified> 90%

Experimental Protocols

Protocol 1: RP-HPLC-UV Method for this compound in Pharmaceutical Dosage Forms

This protocol is based on a method developed for the routine quality control of this compound in tablets.[6][7]

3.1. Materials and Reagents

  • This compound Mesylate reference standard

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄, analytical grade)

  • Orthophosphoric Acid (analytical grade)

  • Water (HPLC grade)

  • This compound tablets

3.2. Equipment

  • HPLC system with UV-Vis detector

  • C18 reverse-phase column (e.g., Sun Fire C18, 250 mm × 4.6 mm, 5 µm)

  • Sonicator

  • pH meter

  • 0.45 µm membrane filters

3.3. Preparation of Solutions

  • Mobile Phase (Acetonitrile:Phosphate Buffer 50:50 v/v):

    • Prepare a 0.03 M potassium dihydrogen phosphate solution by dissolving the appropriate amount of KH₂PO₄ in HPLC grade water.

    • Adjust the pH of the buffer to 3.2 using orthophosphoric acid.

    • Mix the buffer with acetonitrile in a 50:50 volume ratio.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of this compound Mesylate reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (e.g., 100 µg/mL):

    • Weigh and powder at least 20 this compound tablets to get an average weight.

    • Weigh a quantity of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter before injection.

3.4. Chromatographic Conditions

  • Column: Sun Fire C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile / 0.03 M KH₂PO₄, pH 3.2 (50:50)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 235 nm

  • Column Temperature: Ambient

3.5. Analysis and Quantification

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Protocol 2: HPLC Method for this compound in Human Plasma

This protocol describes a method for quantifying this compound in human plasma, suitable for therapeutic drug monitoring.[1][2][3]

3.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., A-86093

  • Acetonitrile (HPLC grade)

  • Ammonium Formate (analytical grade)

  • Formic Acid (analytical grade)

  • Methyl-t-butyl ether (MTBE, HPLC grade)

  • Human plasma (drug-free)

  • Water (HPLC grade)

3.2. Equipment

  • HPLC system with UV-Vis detector

  • C4 reverse-phase column (e.g., Keystone BetaBasic C4, 250 x 3 mm)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

3.3. Preparation of Solutions

  • Mobile Phase (Acetonitrile:Ammonium Formate Buffer 52:48 v/v):

    • Prepare a 50 mM ammonium formate buffer by dissolving ammonium formate in HPLC grade water and adjusting the pH to 4.1 with formic acid.

    • Mix the buffer with acetonitrile in a 48:52 volume ratio.

    • Degas the mobile phase before use.

  • Standard and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and a fixed concentration of the IS into drug-free human plasma.

3.4. Sample Preparation (Liquid-Liquid Extraction)

  • To 250 µL of plasma sample (standard, QC, or unknown) in a centrifuge tube, add the internal standard.

  • Vortex briefly.

  • Alkalinize the sample as required by the specific method.

  • Add 1 mL of methyl-t-butyl ether.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject the reconstituted sample into the HPLC system.

3.5. Chromatographic Conditions

  • Column: Keystone BetaBasic C4 (250 x 3 mm)

  • Mobile Phase: Acetonitrile / 50 mM Ammonium Formate, pH 4.1 (52:48)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 50 µL

  • Detector Wavelength: 235 nm

  • Column Temperature: 40°C

3.6. Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration for the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Plasma Sample (with Internal Standard) Extraction 2. Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Add extraction solvent Evaporation 3. Evaporation of Solvent Extraction->Evaporation Isolate analyte Reconstitution 4. Reconstitution in Mobile Phase Evaporation->Reconstitution Concentrate sample Injection 5. Injection into HPLC Reconstitution->Injection Separation 6. Chromatographic Separation (C18 or C4 Column) Injection->Separation Detection 7. Detection (UV or MS/MS) Separation->Detection Chromatogram 8. Generate Chromatogram Detection->Chromatogram Integration 9. Peak Integration Chromatogram->Integration Quantification 10. Quantification (Calibration Curve) Integration->Quantification Result 11. Final Concentration Quantification->Result

Caption: Workflow for this compound quantification by HPLC.

References

Application Notes and Protocols for X-ray Crystallography Studies of Saquinavir Bound to HIV Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic study of the HIV-1 protease in complex with the inhibitor Saquinavir. This information is critical for understanding the molecular basis of drug-protein interactions and for the rational design of novel antiretroviral agents.

Introduction

This compound was the first HIV-1 protease inhibitor to be approved for the treatment of HIV/AIDS. It is a peptidomimetic competitive inhibitor that binds to the active site of HIV-1 protease, preventing the proteolytic cleavage of viral polyproteins, which is essential for the production of mature, infectious virions. X-ray crystallography has been instrumental in elucidating the binding mode of this compound and understanding the mechanisms of drug resistance. This document summarizes the key crystallographic data and provides generalized protocols for reproducing such studies.

Data Presentation: Crystallographic Data of this compound-HIV Protease Complexes

The following table summarizes the crystallographic data for several key structures of this compound bound to wild-type and mutant HIV-1 protease, as deposited in the Protein Data Bank (PDB). This data allows for a comparative analysis of the structural determinants of this compound binding and the impact of resistance mutations.

PDB IDProtease MutantResolution (Å)R-ValueR-FreeSpace GroupUnit Cell Dimensions (Å)
1HXB Wild-Type2.300.184Not ReportedP 61a=63.31, b=63.31, c=83.45
3OXC Wild-Type (mutations for stability)1.160.1370.178P 21 21 21a=53.21, b=58.21, c=61.02
1FB7 G48V/L90M2.600.1870.243I 21 3a=111.05, b=111.05, c=111.05
2NMW V82A1.250.1550.188P 21 21 2a=58.41, b=86.32, c=46.39
2NMY I84V1.150.1470.176P 21 21 2a=58.27, b=86.61, c=46.60

Molecular Interactions of this compound with HIV Protease

The crystal structures reveal that this compound binds in the C2-symmetric active site of the HIV-1 protease dimer. The inhibitor's hydroxyethylamine core mimics the tetrahedral transition state of the natural peptide substrate. Key interactions include:

  • Hydrogen Bonds: The central hydroxyl group of this compound forms crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') of both protease monomers. Additional hydrogen bonds are observed between the inhibitor's backbone and the main chain atoms of the protease flap regions (residues Ile50 and Ile50') and other active site residues.

  • Van der Waals Contacts: The bulky hydrophobic groups of this compound, such as the decahydroisoquinoline (B1345475) and quinoline (B57606) rings, occupy the hydrophobic pockets (S1, S1', S2, S2', S3) of the active site, forming extensive van der Waals interactions. These interactions are critical for the high binding affinity of the inhibitor.

Drug resistance mutations often occur in the active site or flap regions, altering the shape and chemical environment of the binding pockets. For instance, the G48V mutation introduces steric hindrance that can displace the inhibitor, leading to reduced binding affinity[1][2][3].

Experimental Protocols

The following sections provide detailed, generalized protocols for the expression, purification, and crystallization of HIV-1 protease, followed by X-ray diffraction data collection and structure determination.

Protocol for Expression and Purification of HIV-1 Protease

This protocol describes the expression of a stabilized variant of HIV-1 protease in E. coli and its subsequent purification from inclusion bodies.

Materials:

  • E. coli BL21(DE3) cells

  • pET vector containing the HIV-1 protease gene (with stabilizing mutations, e.g., Q7K, L33I, L63I, C67A, C95A)

  • LB Broth and Agar (B569324) with appropriate antibiotic (e.g., Kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl, 5 mM DTT)

  • Inclusion Body Wash Buffer (50 mM Tris-HCl pH 8.0, 1 M NaCl, 1% Triton X-100, 5 mM DTT)

  • Denaturation Buffer (6 M Guanidine-HCl, 50 mM Tris-HCl pH 8.0, 100 mM DTT)

  • Refolding Buffer (50 mM Sodium Acetate pH 5.5, 5% Glycerol (B35011), 5 mM DTT)

  • Dialysis Buffer (20 mM Sodium Acetate pH 5.5, 1 mM DTT)

  • Ion-Exchange Chromatography Buffers (Buffer A: 20 mM Sodium Acetate pH 5.5, 1 mM DTT; Buffer B: 20 mM Sodium Acetate pH 5.5, 1 M NaCl, 1 mM DTT)

Procedure:

  • Transformation: Transform the HIV-1 protease expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Expression: Inoculate a single colony into a starter culture of LB medium with antibiotic and grow overnight at 37°C with shaking. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM. Continue to culture for 3-4 hours at 37°C.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies. Wash the inclusion bodies with Inclusion Body Wash Buffer to remove contaminants.

  • Denaturation and Refolding: Solubilize the washed inclusion bodies in Denaturation Buffer. Remove insoluble material by centrifugation.

  • Rapidly dilute the denatured protein into ice-cold Refolding Buffer to a final protein concentration of ~0.1 mg/mL to allow for proper refolding. Stir gently at 4°C for 12-16 hours.

  • Purification: Concentrate the refolded protein and dialyze against Dialysis Buffer.

  • Purify the protein using cation exchange chromatography (e.g., Mono S column). Elute the protein with a linear gradient of NaCl (Buffer B).

  • Purity Check: Analyze the purified protein fractions by SDS-PAGE. Pool the purest fractions and concentrate to the desired concentration for crystallization trials (typically 5-10 mg/mL).

Protocol for Crystallization of HIV-1 Protease with this compound

This protocol utilizes the hanging drop vapor diffusion method for crystallization.

Materials:

  • Purified HIV-1 protease (5-10 mg/mL in 20 mM Sodium Acetate pH 5.5, 1 mM DTT)

  • This compound mesylate stock solution (e.g., 10 mM in DMSO)

  • Crystallization plates (24- or 96-well)

  • Siliconized glass cover slips

  • Reservoir Solution (e.g., 0.1 M Sodium Acetate pH 5.0, 10-20% Ammonium Sulfate, 5% isopropanol)

Procedure:

  • Complex Formation: Incubate the purified HIV-1 protease with a 2-5 fold molar excess of this compound for at least 1 hour on ice prior to setting up crystallization trials.

  • Hanging Drop Setup: Pipette 1 µL of the protease-Saquinavir complex solution onto a siliconized cover slip.

  • Add 1 µL of the Reservoir Solution to the drop containing the protein complex.

  • Invert the cover slip and seal the well of the crystallization plate containing 500-1000 µL of the Reservoir Solution.

  • Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

Protocol for X-ray Data Collection and Processing

Materials:

  • Crystals of HIV-1 protease-Saquinavir complex

  • Cryoprotectant solution (Reservoir solution supplemented with 20-30% glycerol or ethylene (B1197577) glycol)

  • Cryo-loops

  • Synchrotron or in-house X-ray source with a suitable detector

Procedure:

  • Crystal Harvesting and Cryo-cooling: Carefully harvest a single crystal from the drop using a cryo-loop.

  • Briefly soak the crystal in the cryoprotectant solution to prevent ice formation during data collection.

  • Flash-cool the crystal by plunging it into liquid nitrogen.

  • Data Collection: Mount the frozen crystal on the goniometer of the X-ray diffractometer.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing: Process the diffraction images using software such as HKL2000 or XDS. This involves indexing the diffraction spots, integrating their intensities, and scaling the data to produce a final reflection file.

Protocol for Structure Determination and Refinement

Procedure:

  • Structure Solution: Solve the phase problem using molecular replacement with a previously determined structure of HIV-1 protease as a search model (e.g., PDB ID 1HXB) using software like Phaser or MOLREP.

  • Model Building: Build an initial model of the protease-Saquinavir complex into the resulting electron density map using software like Coot. The this compound molecule can be placed into the clear difference density in the active site.

  • Refinement: Refine the model against the experimental data using software such as Phenix or REFMAC5. This involves iterative cycles of automated refinement and manual model building to improve the fit of the model to the electron density and the overall quality of the structure.

  • Validation: Validate the final refined structure using tools like MolProbity to check for geometric correctness and overall quality before deposition to the Protein Data Bank.

Visualizations

The following diagrams illustrate the experimental workflow and the key interactions between this compound and HIV-1 protease.

experimental_workflow cluster_protein_production Protein Production & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination p1 Gene Expression in E. coli p2 Cell Lysis & Inclusion Body Isolation p1->p2 p3 Denaturation & Refolding p2->p3 p4 Ion Exchange Chromatography p3->p4 c1 Complex Formation (Protease + this compound) p4->c1 c2 Hanging Drop Vapor Diffusion c1->c2 c3 Crystal Growth c2->c3 d1 Crystal Harvesting & Cryo-cooling c3->d1 d2 X-ray Diffraction Data Collection d1->d2 d3 Data Processing (Indexing, Integration, Scaling) d2->d3 s1 Molecular Replacement d3->s1 s2 Model Building (Coot) s1->s2 s3 Refinement (Phenix/REFMAC) s2->s3 s4 Validation (MolProbity) s3->s4 final final s4->final Final Structure (PDB Deposition)

Caption: Experimental workflow for X-ray crystallography of this compound-bound HIV protease.

saquinavir_interactions cluster_protease HIV-1 Protease Active Site Asp25 Asp25 Asp25_prime Asp25' Gly27 Gly27 Asp29 Asp29 Asp30 Asp30 Gly48 Gly48 Ile50 Ile50 Ile50_prime Ile50' Ile84 Ile84 This compound This compound This compound->Asp25 H-Bond This compound->Asp25_prime H-Bond This compound->Gly27 van der Waals This compound->Asp29 van der Waals This compound->Asp30 van der Waals This compound->Gly48 van der Waals This compound->Ile50 H-Bond This compound->Ile50_prime H-Bond This compound->Ile84 van der Waals

Caption: Key interactions of this compound with HIV-1 protease active site residues.

References

Application Notes and Protocols: Enhancing Saquinavir Bioavailability through Prodrug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquinavir (B1662171) (SQV), a potent HIV-1 protease inhibitor, was a cornerstone in the development of highly active antiretroviral therapy (HAART).[1][2] Its therapeutic efficacy, however, is hampered by poor oral bioavailability, typically around 4% when administered alone.[2][3] This limitation is primarily attributed to extensive first-pass metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme in the gut and liver, as well as efflux by P-glycoprotein (P-gp).[4][5] To overcome these challenges, the development of this compound prodrugs has been a key area of research. This document provides an overview of various prodrug strategies, their impact on bioavailability, and detailed protocols for their synthesis and evaluation.

The primary mechanism of action for this compound involves binding to the active site of the HIV-1 protease, a critical enzyme for viral replication.[1][4] By inhibiting this enzyme, this compound prevents the cleavage of viral polyproteins, leading to the production of immature, non-infectious virions.[1][2]

Prodrug Strategies to Enhance this compound Bioavailability

Several prodrug approaches have been investigated to improve the pharmacokinetic profile of this compound. These strategies primarily focus on masking the sites of metabolism and improving aqueous solubility or membrane permeability.

  • Amino Acid Conjugates: Attaching amino acids to this compound can enhance its absorption via amino acid transporters in the intestine and potentially reduce P-gp efflux.[6][7] L-valyl, L-leucyl, and L-phenylalanyl ester conjugates, for instance, have shown increased absorptive flux across Caco-2 cell monolayers.[6]

  • Acyl Substitution: Modification of the hydroxyl group of this compound with various acyl chains can alter its lipophilicity and susceptibility to enzymatic degradation. The rate of hydrolysis of the ester bond is crucial for releasing the active drug.[8]

  • Carbohydrate Conjugation: Linking this compound to monosaccharides like D-glucose has been explored to utilize glucose transporters for improved absorption.[9]

  • Polyethylene Glycol (PEG) Conjugation: PEGylation can enhance the aqueous solubility and stability of this compound, potentially leading to improved absorption and a longer plasma half-life.

  • Cyclodextrin Complexation: While not a traditional prodrug approach, formulating this compound with cyclodextrins can improve its solubility and dissolution rate, thereby enhancing its oral bioavailability.[10]

Quantitative Data on this compound Prodrugs and Formulations

The following table summarizes the pharmacokinetic parameters of this compound and a representative formulation strategy aimed at improving its bioavailability.

Compound/FormulationAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
This compoundRat10489.27±39.144.0±0.02293.04±82.13100[10]
This compound-SBE₇βCD ComplexRat10859.19±56.704.0±0.03860.93±138.50168.4[10]

SBE₇βCD: Sulfobutyl ether β-cyclodextrin

Experimental Protocols

General Synthesis of an Amino Acid Prodrug of this compound (Conceptual)

This protocol outlines a general procedure for the synthesis of an amino acid-saquinavir ester prodrug.

Diagram of the conceptual workflow for this compound prodrug synthesis.

G cluster_protection Amino Acid Protection cluster_coupling Coupling Reaction cluster_deprotection Deprotection & Purification AA Amino Acid P_AA Protected Amino Acid AA->P_AA Protecting Group (e.g., Boc, Fmoc) Prodrug This compound Prodrug P_AA->Prodrug SQV This compound SQV->Prodrug Final_Prodrug Final Prodrug Prodrug->Final_Prodrug Deprotection Reagent reagent Coupling Reagent (e.g., DCC, EDC) reagent->Prodrug Purification Purification (e.g., HPLC) Final_Prodrug->Purification

Caption: Conceptual workflow for this compound prodrug synthesis.

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-L-Valine)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • DCM for deprotection

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolution: Dissolve this compound, the N-protected amino acid, and DMAP in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling: Cool the solution to 0°C in an ice bath. Add a solution of DCC or EDC in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Protected Prodrug): Purify the crude product by silica gel column chromatography to obtain the N-protected this compound prodrug.

  • Deprotection: Dissolve the purified protected prodrug in a solution of TFA in DCM (e.g., 20% TFA/DCM).

  • Reaction: Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Final Purification: Concentrate the reaction mixture under reduced pressure and purify the final prodrug by preparative high-performance liquid chromatography (HPLC).

In Vitro Permeability Assay using Caco-2 Cell Monolayers

This protocol describes the evaluation of this compound prodrug permeability across a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal mucosa.[11][12]

Diagram of the Caco-2 permeability assay workflow.

G cluster_cell_culture Cell Culture & Seeding cluster_monolayer_formation Monolayer Formation & Validation cluster_transport_study Transport Study cluster_analysis Analysis Caco2 Caco-2 Cells Seed Seed cells on Transwell inserts Caco2->Seed Culture Culture for 21 days Seed->Culture TEER Measure TEER Culture->TEER Add_Prodrug Add Prodrug to Apical or Basolateral side TEER->Add_Prodrug Incubate Incubate at 37°C Add_Prodrug->Incubate Sample Sample from Receiver compartment at time points Incubate->Sample Analyze Analyze samples by LC-MS/MS Sample->Analyze Calculate Calculate Papp Analyze->Calculate

Caption: Caco-2 permeability assay workflow.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound prodrug stock solution (in DMSO)

  • Lucifer yellow solution

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 60,000 cells/cm².

  • Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value > 250 Ω·cm² is generally considered acceptable. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound prodrug solution (at a non-toxic concentration) in HBSS to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.

    • At the end of the experiment, collect a sample from the apical compartment.

  • Transport Experiment (Basolateral to Apical): Perform the same procedure as above but add the prodrug to the basolateral compartment and sample from the apical compartment to determine the efflux ratio.

  • Sample Analysis: Analyze the concentration of the prodrug and/or released this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the oral bioavailability of this compound prodrugs in a rat model.

Diagram of the in vivo pharmacokinetic study workflow.

G cluster_animal_prep Animal Preparation cluster_dosing Drug Administration cluster_sampling Blood Sampling cluster_analysis Analysis & Calculation Rats Wistar or Sprague-Dawley Rats Fast Fast overnight Rats->Fast Dose_PO Oral Gavage of Prodrug Formulation Fast->Dose_PO Dose_IV Intravenous Injection of This compound (for Bioavailability) Fast->Dose_IV Sample Collect blood at pre-defined time points Dose_PO->Sample Dose_IV->Sample Process Process blood to plasma Sample->Process Analyze Analyze plasma by LC-MS/MS Process->Analyze PK_Calc Calculate PK parameters (AUC, Cmax, Tmax, F%) Analyze->PK_Calc

Caption: In vivo pharmacokinetic study workflow.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound prodrug formulation for oral administration

  • This compound solution for intravenous administration (for absolute bioavailability determination)

  • Oral gavage needles

  • Syringes and needles for IV injection and blood collection

  • Anticoagulant (e.g., EDTA or heparin)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water.

  • Dosing:

    • Oral Group: Administer the this compound prodrug formulation to a group of rats via oral gavage at a predetermined dose.

    • Intravenous Group: Administer a solution of this compound to another group of rats via intravenous injection (e.g., tail vein) to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Collect the blood into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the plasma concentrations of the this compound prodrug and/or released this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including Cmax, Tmax, and the area under the plasma concentration-time curve (AUC), using non-compartmental analysis software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:

    • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Signaling Pathway

Diagram of the HIV Protease Inhibition by this compound.

G cluster_virus HIV Life Cycle cluster_drug_action This compound Action cluster_outcome Outcome GagPol Gag-Pol Polyprotein Protease HIV Protease GagPol->Protease Translation Proteins Mature Viral Proteins Protease->Proteins Cleavage Virion Immature, Non-infectious Virion Proteins->Virion This compound This compound This compound->Protease Inhibition

References

Application Notes and Protocols: Molecular Docking Simulations of Saquinavir Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the computational simulation of Saquinavir (B1662171), an HIV-1 protease inhibitor, with various biological targets. The accompanying protocols offer detailed, step-by-step guidance for performing molecular docking studies to investigate these interactions. This document is intended to serve as a practical guide for researchers utilizing in silico methods for drug repurposing and interaction analysis.

Application Note 1: this compound as a Multi-Target Ligand

This compound, originally developed as a highly potent inhibitor of the HIV-1 protease, has been the subject of numerous drug repurposing studies.[1][2] Molecular docking simulations have been instrumental in identifying and characterizing its interactions with a diverse range of protein targets beyond its primary indication. These computational studies suggest that this compound may have therapeutic potential for other diseases, including COVID-19 and inflammatory conditions.

Key protein targets that have been investigated for this compound interactions include:

  • HIV-1 Protease: The primary target, for which this compound has a very high affinity (Ki of 0.12 nM).[1] It binds to the enzyme's active site, preventing the processing of viral polyproteins.[1][3]

  • SARS-CoV-2 Main Protease (Mpro or 3CLpro): A crucial enzyme for SARS-CoV-2 replication.[4][5] Docking studies have shown that this compound binds effectively to the active site, interacting with key catalytic residues like HIS41 and CYS145.[6][7]

  • SARS-CoV-2 E Protein: An envelope protein that forms an ion channel and is involved in the viral life cycle. This compound has been shown in silico to bind to both the monomeric and pentameric forms of the E protein.[8]

  • Toll-Like Receptor 4 (TLR4): A key receptor in the innate immune system. Computational studies suggest this compound can inhibit TLR4 activation by interfering with its dimerization, a critical step for downstream signaling.[9]

  • Human Serum Albumin (HSA): The most abundant plasma protein, which can affect drug pharmacokinetics. This compound demonstrates strong binding to HSA, which is an important consideration in drug development.[10]

G This compound This compound HIV_Protease HIV-1 Protease This compound->HIV_Protease SARS_Mpro SARS-CoV-2 Main Protease (Mpro) This compound->SARS_Mpro SARS_E SARS-CoV-2 E Protein This compound->SARS_E TLR4 Toll-Like Receptor 4 (TLR4) This compound->TLR4 HSA Human Serum Albumin (HSA) This compound->HSA

Figure 1: Investigated protein targets for this compound interactions.

Quantitative Data Summary

Molecular docking and subsequent analyses provide quantitative estimates of binding affinity. The table below summarizes binding energy data from various studies, offering a basis for comparing the interaction strength of this compound with different proteins. Lower binding energy values typically indicate a more favorable interaction.

Target ProteinMethod/SoftwareBinding Energy / ScoreReference
HIV-1 Protease ExperimentalKᵢ: 0.12 nM[1]
HIV-1 Protease MOE (Dock)-10.15 kcal/mol[3]
SARS-CoV-2 Main Protease (Mpro) Not Specified-29.21 kcal/mol[11]
SARS-CoV-2 Main Protease (Mpro) Glide (Flexible Docking)-15.20 (Glide Score)[12]
SARS-CoV-2 Main Protease (Mpro) Not Specified-9.09 kcal/mol[7]
SARS-CoV-2 Main Protease (Mpro) In Vitro AssayIC₅₀: 9.92 µM[13]
SARS-CoV-2 E Protein (Monomer) Docking-7.7 kcal/mol[8]
SARS-CoV-2 E Protein (Pentamer) MM-PBSA-24.91 kcal/mol[8]
Human Serum Albumin (HSA) Docking-9.7 to -12.1 kcal/mol[10]

Application Note 2: Inhibition of TLR4 Signaling Pathway

This compound has been shown to suppress inflammatory responses by targeting the Toll-Like Receptor 4 (TLR4) signaling complex.[9] TLR4 activation, triggered by ligands such as lipopolysaccharide (LPS) or HMGB1, requires receptor dimerization. This dimerization initiates two downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways, both culminating in an inflammatory response. Molecular docking studies suggest this compound directly interferes with the TLR4 dimerization interface. By preventing this initial step, this compound effectively blocks both downstream pathways, demonstrating a potential anti-inflammatory mechanism of action.[9]

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS / HMGB1 TLR4 TLR4 Monomers LPS->TLR4 Dimer TLR4 Dimerization TLR4->Dimer MyD88 MyD88-Dependent Pathway Dimer->MyD88 TRIF TRIF-Dependent Pathway Dimer->TRIF NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Inflammation Inflammatory Response NFkB->Inflammation IRF3->Inflammation This compound This compound This compound->Dimer

Figure 2: this compound's inhibition of the TLR4 signaling pathway.

Protocol 1: General Workflow for Molecular Docking

This protocol outlines the fundamental steps for conducting a molecular docking simulation to study the interaction between a ligand (e.g., this compound) and a protein target.

G cluster_A cluster_B cluster_C cluster_D cluster_E A 1. Preparation of Target and Ligand B 2. Grid Box Generation A->B A1 Download protein structure (PDB) C 3. Docking Simulation B->C B1 Identify binding site/ active site on the protein D 4. Analysis of Docked Poses C->D C1 Select docking algorithm (e.g., Lamarckian Genetic Algorithm) E 5. Post-Docking Analysis (Optional) D->E D1 Cluster results based on RMSD E1 Perform Molecular Dynamics (MD) simulations for stability A2 Prepare protein: remove water, add hydrogens, assign charges A3 Obtain ligand structure (SDF/MOL2) A4 Prepare ligand: assign charges, define rotatable bonds B2 Define grid box dimensions to encompass the binding site C2 Run the docking simulation D2 Rank poses by binding energy/score D3 Visualize protein-ligand interactions (H-bonds, hydrophobic, etc.) E2 Calculate binding free energy (MM/GBSA, MM/PBSA)

Figure 3: A generalized workflow for molecular docking simulations.

Protocol 2: Example Docking of this compound with SARS-CoV-2 Main Protease

This protocol provides a specific example using AutoDock 4.2, based on methodologies reported in the literature for docking this compound with the dimeric SARS-CoV-2 Main Protease.[4]

1. Preparation of Receptor and Ligand

  • Receptor:

    • Download the crystal structure of SARS-CoV-2 Mpro, for example, PDB ID: 6LU7, from the Protein Data Bank.

    • Using software like AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman partial charges to the receptor atoms. Save the prepared protein in PDBQT format.

  • Ligand (this compound):

    • Obtain the 3D structure of this compound from a database like PubChem or ZINC.

    • Load the ligand into ADT.

    • Detect the ligand's root and define rotatable bonds.

    • Assign Gasteiger partial charges. Save the prepared ligand in PDBQT format.

2. Grid Box Generation

  • Load the prepared receptor (PDBQT file) into ADT.

  • Identify the catalytic binding site of the protease (centered around the HIS41 and CYS145 dyad).

  • Define a grid box that encompasses this entire binding site. A typical dimension for this target is 70 x 70 x 70 Å with a grid spacing of 0.375 Å.[4]

  • Generate the grid parameter file (.gpf) and run AutoGrid to create the necessary map files.

3. Docking Simulation

  • In ADT, set up the docking parameter file (.dpf).

  • Select the prepared ligand and receptor PDBQT files and the grid map files.

  • Choose the docking algorithm. The Lamarckian genetic algorithm (LGA) is commonly used.[4]

  • Set the number of docking runs (e.g., 100) and other parameters like population size and energy evaluations.

  • Execute the docking simulation using the AutoDock 4.2 program.

4. Analysis of Results

  • The output will be a docking log file (.dlg) containing the results of all runs.

  • Use ADT to analyze the log file. The results are typically clustered based on Root Mean Square Deviation (RMSD).

  • Examine the lowest binding energy conformation from the most populated cluster. This pose represents the most probable binding mode.[4]

  • Visualize the protein-ligand complex using software like PyMOL or UCSF Chimera to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and Mpro residues. For this target, interactions with residues like T25, H41, M49, F140, N142, C145, E166, and Q189 are significant.[4]

5. Post-Docking Validation (Optional but Recommended)

  • To further validate the stability of the docked complex, perform molecular dynamics (MD) simulations.[4]

  • Use the lowest energy pose as the starting structure for an MD simulation using software like AMBER or GROMACS.

  • Calculate the binding free energy from the MD trajectory using methods like MM/GBSA or MM/PBSA to refine the binding affinity prediction.[4]

References

Techniques for Assessing Saquinavir in Highly Active Antiretroviral Therapy (HAART): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquinavir (B1662171) (SQV) is a protease inhibitor that has been a component of highly active antiretroviral therapy (HAART) for the treatment of HIV infection.[1] Therapeutic drug monitoring (TDM) of this compound is crucial to ensure optimal therapeutic outcomes, as plasma concentrations of the drug can exhibit significant inter-patient variability.[2][3] Monitoring these levels helps in maintaining drug exposure within the therapeutic window, thus maximizing antiviral efficacy while minimizing potential toxicities.[2] This document provides detailed application notes and protocols for the quantitative assessment of this compound in biological matrices, primarily human plasma. The methodologies covered include High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for this purpose.

Analytical Methodologies

The quantification of this compound in biological samples is predominantly achieved through chromatographic techniques. These methods offer the necessary selectivity and sensitivity to measure drug concentrations in complex matrices like plasma.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of this compound. It involves the separation of the drug from endogenous plasma components on a stationary phase, followed by detection using a UV spectrophotometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for detecting low concentrations of this compound.[4] This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the different analytical methods for this compound assessment.

Table 1: HPLC-UV Method Performance

ParameterReported ValueReference
Linearity Range5-110 ng/mL[5]
10-50 µg/mL[6]
25-10,000 ng/mL[7]
Limit of Detection (LOD)1 ng/mL[5]
Limit of Quantification (LOQ)20 µg/L[8]
10 ng/mL[9]
Accuracy6-8% (within-run)[8]
90.4% to 110.5%[7]
Precision (CV%)< 5% (RSD)[5]
2-8% (within-run)[8]
< 15%[10]
2.3% to 8.3% (within and between day)[7]
Recovery87-92%[8]
> 95%[10]
90.0% to 99.5%[7]

Table 2: LC-MS/MS Method Performance

ParameterReported ValueReference
Linearity Range0.05-87.6 ng/mL[4]
0.01-10 µg/mL[11]
Limit of Quantification (LOQ)0.05 ng/mL[4]
Accuracy-1 to +10% (within-batch)[4]
Precision (CV%)+4 to +10% (batch-to-batch)[4]
Recovery--

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma using HPLC-UV

This protocol is based on a validated method for the determination of this compound in human plasma.[5]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of human plasma, add an internal standard (e.g., Ro 31-8533, a stereoisomer of this compound).

  • Add 5 mL of diethyl ether.

  • Vortex for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Nucleosil 3C8 column.[5]

  • Mobile Phase: Isocratic elution with 5 mM H₂SO₄ (pH 3.5) and acetonitrile (B52724) (75.5:24.5, v/v) containing 10 mM tetrabutylammonium (B224687) hydrogen sulfate.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45°C.[5]

  • Injection Volume: 50 µL.

  • UV Detection: 240 nm.[5]

3. Data Analysis

  • Quantify this compound concentration by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared in blank plasma.

Protocol 2: Highly Sensitive this compound Quantification in Biological Samples using LC-MS/MS

This protocol is adapted from a method for the determination of this compound in human plasma, saliva, and urine.[4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of the biological sample (plasma, saliva, or urine), add an internal standard (e.g., ²H₅-Saquinavir).

  • Add 1 mL of ethyl acetate.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Kromasil RP-18.[4]

  • Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer like ammonium (B1175870) formate).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 20 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • Transitions:

      • This compound: m/z 671.6 → 570.2[11]

      • Internal Standard (²H₅-Saquinavir): Specific transition to be determined.

3. Data Analysis

  • Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the corresponding blank biological matrix.

Visualizations

experimental_workflow_hplcuv cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample (1 mL) add_is Add Internal Standard plasma->add_is add_ether Add Diethyl Ether (5 mL) add_is->add_ether vortex Vortex (1 min) add_ether->vortex centrifuge Centrifuge (3000 x g, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_injection Inject into HPLC reconstitute->hplc_injection separation Chromatographic Separation hplc_injection->separation uv_detection UV Detection (240 nm) separation->uv_detection data_analysis Data Analysis uv_detection->data_analysis

Caption: HPLC-UV Experimental Workflow for this compound Analysis.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (200 µL) add_is Add Internal Standard sample->add_is add_ethyl_acetate Add Ethyl Acetate (1 mL) add_is->add_ethyl_acetate vortex Vortex (30 s) add_ethyl_acetate->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into LC-MS/MS reconstitute->lc_injection separation Chromatographic Separation lc_injection->separation ms_detection MS/MS Detection (SRM) separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: LC-MS/MS Experimental Workflow for this compound Analysis.

Conclusion

The described HPLC-UV and LC-MS/MS methods provide reliable and reproducible approaches for the quantitative assessment of this compound in biological matrices. The choice of method will depend on the required sensitivity and the available instrumentation. Therapeutic drug monitoring using these techniques is a valuable tool for optimizing HAART regimens containing this compound, thereby contributing to improved patient outcomes.[2][12] It is essential to validate these methods in-house to ensure they meet the specific requirements of the laboratory and the intended application.

References

Application Notes and Protocols: Pharmacophore Modeling of Saquinavir and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquinavir was the first protease inhibitor approved by the FDA for the treatment of HIV/AIDS, marking a significant milestone in antiretroviral therapy.[1] It functions by competitively inhibiting the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins and the maturation of infectious virions.[1] Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. This document provides detailed application notes and protocols for both ligand-based and structure-based pharmacophore modeling of this compound and its analogs to guide the discovery of novel HIV-1 protease inhibitors.

Quantitative Data Summary

The following tables summarize the inhibitory activity and binding energies of this compound and its analogs against HIV-1 protease. This data is essential for developing a robust pharmacophore model.

Table 1: Inhibitory Concentration (IC50) of this compound against HIV-1

CompoundCell Line/Virus StrainIC50 (nM)Reference
This compoundHIV-1 infected peripheral blood lymphocytes/monocytic cells1 - 30[2]
This compoundHIV-2 isolates0.25 - 14.6[3]
This compoundIn the presence of 40% human serum37.7 ± 5[3]
This compoundJM cell line2700[2]

Table 2: Comparative Binding Energies of this compound and its Analogs

CompoundBinding Energy (kcal/mol)Reference
This compound-3.07[4]
Analog S1-4.08[4]
Analog S2-3.07[4]
This compound-10.15[5]

Signaling Pathway of HIV-1 Protease Inhibition by this compound

This compound directly targets the HIV-1 protease, a key enzyme in the viral life cycle. The protease is responsible for cleaving the Gag-Pol polyprotein into mature, functional proteins necessary for the assembly of new, infectious virions. By binding to the active site of the protease, this compound blocks this cleavage, leading to the production of immature, non-infectious viral particles.

HIV_Protease_Inhibition cluster_virus HIV-1 Life Cycle cluster_protease Protease Action cluster_inhibition Inhibition by this compound cluster_outcome Outcome Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integrated DNA Integrated DNA Viral DNA->Integrated DNA Integration Viral mRNA Viral mRNA Integrated DNA->Viral mRNA Transcription Gag-Pol Polyprotein Gag-Pol Polyprotein Viral mRNA->Gag-Pol Polyprotein Translation Mature Viral Proteins Mature Viral Proteins Gag-Pol Polyprotein->Mature Viral Proteins Cleavage by HIV-1 Protease HIV-1 Protease HIV-1 Protease Inhibited Protease Inhibited Protease Infectious Virion Assembly Infectious Virion Assembly Mature Viral Proteins->Infectious Virion Assembly HIV-1 Protease->Inhibited Protease This compound This compound This compound->HIV-1 Protease Binds to active site Immature, Non-infectious Virions Immature, Non-infectious Virions Inhibited Protease->Immature, Non-infectious Virions

Caption: HIV-1 Protease Inhibition by this compound.

Experimental Protocols

Protocol 1: Ligand-Based Pharmacophore Modeling

This protocol outlines the steps for creating a pharmacophore model based on a set of known active ligands (this compound and its analogs).

1. Training Set Preparation:

  • Compile a dataset of at least 15-20 this compound analogs with a wide range of reported IC50 values against HIV-1 protease.
  • Divide the dataset into a training set (70-80% of the compounds) and a test set (20-30%). The training set should include the most and least active compounds, as well as structurally diverse molecules.

2. Conformer Generation:

  • For each molecule in the training set, generate a diverse set of low-energy conformations using a suitable conformational analysis tool (e.g., in Discovery Studio or MOE). This is crucial as the bioactive conformation is often not the lowest energy conformation.

3. Pharmacophore Hypothesis Generation:

  • Utilize a pharmacophore generation algorithm (e.g., HypoGen in Discovery Studio) to identify common chemical features among the active molecules in the training set.
  • The algorithm will generate a series of pharmacophore hypotheses, each consisting of a unique combination of features (e.g., hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings).
  • Each hypothesis is scored based on its ability to correlate with the biological activity of the training set compounds.

4. Pharmacophore Model Validation:

  • Test Set Validation: Screen the test set compounds against the generated pharmacophore hypotheses. A good model should be able to predict the activity of the test set compounds with high accuracy.
  • Decoy Set Screening: Create a decoy set of molecules with similar physicochemical properties to the active compounds but with different topologies. A robust pharmacophore model should have a high enrichment factor, meaning it preferentially identifies active compounds over decoys.
  • Fischer's Randomization Test: Scramble the activity data of the training set and generate new pharmacophore hypotheses. The original hypothesis should have a significantly better score than those generated from scrambled data, indicating that the correlation is not due to chance.

Protocol 2: Structure-Based Pharmacophore Modeling

This protocol describes the creation of a pharmacophore model based on the 3D structure of the HIV-1 protease in complex with an inhibitor.

1. Protein Preparation:

  • Obtain the crystal structure of HIV-1 protease in complex with this compound or a potent analog from the Protein Data Bank (PDB). A high-resolution structure is preferred.
  • Prepare the protein structure by removing water molecules (unless they are known to be involved in binding), adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

2. Binding Site Identification:

  • Define the active site of the protease based on the location of the bound ligand. This will create a sphere encompassing the key interacting residues.

3. Interaction Mapping and Pharmacophore Generation:

  • Analyze the interactions between the bound ligand and the active site residues (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions).
  • Based on these interactions, generate a pharmacophore model that represents the key features required for binding. This can be done using software like LigandScout or the "Interaction Generation" protocol in Discovery Studio. The features of the pharmacophore will be complementary to the interacting residues in the active site.

4. Pharmacophore Model Validation:

  • Similar to the ligand-based approach, validate the structure-based pharmacophore model using a test set and a decoy set to assess its ability to identify known active inhibitors.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for pharmacophore modeling and virtual screening.

Pharmacophore_Modeling_Workflow cluster_ligand_based Ligand-Based Approach cluster_structure_based Structure-Based Approach cluster_validation Model Validation cluster_screening Virtual Screening cluster_output Output A1 Select Training Set (Active Ligands) A2 Generate Conformers A1->A2 A3 Generate Pharmacophore Hypotheses A2->A3 C1 Validate Model (Test Set, Decoy Set) A3->C1 B1 Select Protein Structure (PDB) B2 Prepare Protein & Identify Binding Site B1->B2 B3 Generate Interaction-Based Pharmacophore B2->B3 B3->C1 D1 Select Validated Pharmacophore Model C1->D1 D2 Screen Compound Database D1->D2 D3 Identify Hits D2->D3 E1 Novel Lead Compounds D3->E1

Caption: Pharmacophore Modeling and Virtual Screening Workflow.

Conclusion

Pharmacophore modeling is a valuable tool in the rational design and discovery of novel HIV-1 protease inhibitors. By following the detailed protocols outlined in these application notes, researchers can develop robust ligand-based and structure-based pharmacophore models for this compound and its analogs. These models can then be used for virtual screening of large compound libraries to identify new lead candidates with improved potency and resistance profiles, ultimately contributing to the development of next-generation antiretroviral therapies.

References

Application Notes and Protocols for Determining Saquinavir IC50 and IC90 Values

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Saquinavir (B1662171) was the first protease inhibitor developed for HIV therapy and is a critical component of highly active antiretroviral therapy (HAART).[1] It functions by specifically inhibiting the HIV protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for producing mature, infectious virions.[2][3][4] Determining the 50% and 90% inhibitory concentrations (IC50 and IC90) of this compound is fundamental for evaluating its antiviral potency, understanding potential resistance mechanisms, and guiding its use in preclinical and clinical settings. These application notes provide detailed protocols for common cell-based assays used to measure the IC50 and IC90 values of this compound against HIV.

Mechanism of Action of this compound

This compound is a peptidomimetic inhibitor that binds to the active site of the HIV protease.[4][5] This action competitively inhibits the enzyme, preventing the proteolytic cleavage of the Gag and Gag-Pol polyprotein precursors.[3] Consequently, the structural proteins and enzymes of the virus are not released, leading to the formation of immature, non-infectious viral particles.[3][5]

Saquinavir_Mechanism cluster_hiv HIV Life Cycle in Host Cell cluster_inhibition gag_pol Gag-Pol Polyprotein Precursor hiv_protease HIV Protease gag_pol->hiv_protease Cleavage Site mature_proteins Mature Viral Proteins (e.g., Reverse Transcriptase, Integrase, Capsid) hiv_protease->mature_proteins Cleaves virion Mature, Infectious Virion mature_proteins->virion Assembly This compound This compound This compound->hiv_protease  Inhibits

Caption: Mechanism of this compound inhibiting HIV protease activity.

Quantitative Data Summary

The antiviral activity of this compound varies depending on the cell line, the HIV strain, and the experimental conditions, such as the presence of human serum.[6]

Cell Line/SystemHIV Strain/CladeIC50IC90ConditionsReference
Lymphoblastoid & Monocytic CellsHIV-11-30 nM5-80 nMAcutely & chronically infected cells[1][3][6]
MT4 CellsHIV-1 RF37.7 ± 5 nM-In 40% human serum[3][6]
VariousHIV-1 Clades A-H0.9-2.5 nM-In vitro[6]
VariousHIV-2 Isolates0.25-14.6 nM4.65-28.6 nMIn vitro[6]
JM Cell LineHIV-12.7 µM16 µMIn vitro[7]
PM-1 CellsHIV-1BaL1.16 ± 0.37 µM15.15 ± 13.84 µM2-hour pulse treatment[7]
PM-1 CellsHIV-1BaL0.03 ± 0.01 µM0.12 ± 0.04 µMSustained treatment[7]
Monocyte-Derived Macrophages (MDM)HIV-1BaL13.92 ± 7.71 µM71.36 ± 74.10 µM2-hour pulse treatment[7]
Monocyte-Derived Macrophages (MDM)HIV-1BaL0.06 ± 0.02 µM0.85 ± 0.62 µMSustained treatment[7]
CEM-SS CellsHIV-1 LAI9 nM-Reverse transcriptase activity assay[8]
H9 CellsHIV-120 nM-Syncytium formation assay[8]

Experimental Protocols

Three common cell-based assays for determining this compound's antiviral efficacy are the p24 Antigen ELISA, Luciferase Reporter Gene Assay, and the MTT Cell Viability Assay. The MTT assay is crucial for assessing cytotoxicity to ensure that the observed reduction in viral markers is due to specific antiviral activity and not simply cell death.

Application Note 1: HIV-1 p24 Antigen ELISA

This assay quantifies the concentration of the HIV-1 p24 capsid protein, a key viral component, in cell culture supernatants.[9] A reduction in p24 levels in the presence of an antiviral agent indicates inhibition of viral replication.[10]

Protocol

  • Cell Plating: Seed susceptible host cells (e.g., PM-1, CEM-SS, or activated Peripheral Blood Mononuclear Cells - PBMCs) into a 96-well plate at a density of 5 x 104 to 1 x 105 cells per well.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Concentrations should span the expected IC50 range (e.g., from 0.1 nM to 1 µM). Include a "no drug" control.

  • Infection and Treatment: Add the this compound dilutions to the cells. Immediately after, infect the cells with a pre-titered stock of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 7 days, which is typically the time of peak p24 production.[10]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

  • p24 ELISA: Quantify the p24 antigen in the supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer’s instructions.[11][12] The general steps involve capturing p24 on an antibody-coated plate, adding a detection antibody, and then a substrate to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control. Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 and IC90 values.

p24_Workflow cluster_plate_prep Plate Preparation cluster_incubation Incubation cluster_elisa p24 ELISA cluster_analysis Data Analysis A1 Seed Host Cells (e.g., PM-1, PBMCs) in 96-well plate A2 Add Serial Dilutions of this compound A1->A2 A3 Infect Cells with HIV-1 Stock A2->A3 B1 Incubate at 37°C for 4-7 Days A3->B1 C1 Collect Cell-Free Supernatant B1->C1 C2 Perform p24 ELISA (Commercial Kit) C1->C2 D1 Read Absorbance C2->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50/IC90 (Non-linear Regression) D2->D3

Caption: Workflow for the p24 antigen reduction assay.
Application Note 2: Luciferase Reporter Gene Assay

This assay utilizes engineered cell lines (e.g., TZM-bl, CEM-GFP) that contain a reporter gene, such as firefly luciferase or Green Fluorescent Protein (GFP), under the control of the HIV-1 Long Terminal Repeat (LTR) promoter.[13][14] Upon successful HIV infection, the viral Tat protein transactivates the LTR, leading to the expression of the reporter gene, which can be easily quantified.[15][16]

Protocol

  • Cell Plating: Seed reporter cells (e.g., TZM-bl) in a 96-well white, clear-bottom plate at a density of 1 x 104 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Treatment and Infection: Remove the medium from the cells and add the this compound dilutions, followed by the HIV-1 virus stock.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • Cell Lysis: Remove the culture medium and lyse the cells by adding a commercial cell lysis buffer.

  • Luminescence Measurement: Add a luciferase substrate solution to each well.[15] Immediately measure the luminescence using a microplate luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus control (no drug). Determine the IC50 and IC90 values using non-linear regression. A parallel Renilla luciferase reporter driven by a constitutive promoter can be used to normalize for cell number and viability.[15]

Luciferase_Workflow cluster_prep Cell & Compound Prep cluster_inc Incubation cluster_measure Measurement cluster_data Data Analysis A1 Seed Reporter Cells (e.g., TZM-bl) in 96-well plate A2 Add this compound Dilutions A1->A2 A3 Infect with HIV-1 A2->A3 B1 Incubate at 37°C for 48 Hours A3->B1 C1 Lyse Cells B1->C1 C2 Add Luciferase Substrate C1->C2 D1 Measure Luminescence C2->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50/IC90 D2->D3

Caption: Workflow for the luciferase reporter gene assay.
Application Note 3: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[17] It is essential for determining the cytotoxic concentration (CC50) of this compound. This helps to ensure that the antiviral effect observed in other assays is not a result of the drug killing the host cells. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[18][19]

Protocol

  • Cell Plating: Seed the same host cells used in the antiviral assays into a 96-well plate at the same density.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Do not infect the cells with a virus. Include a "cells only" (no drug) control.

  • Incubation: Incubate the plate for the same duration as the corresponding antiviral assay (e.g., 48 hours or 4-7 days).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[20]

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[20]

  • Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20] Shake the plate gently for 10 minutes.

  • Data Analysis: Measure the absorbance at 490-570 nm.[17][20] Calculate the percentage of cytotoxicity for each concentration relative to the "cells only" control. Determine the CC50 value using non-linear regression. The therapeutic index (TI) can be calculated as CC50/IC50.

MTT_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_reagent MTT Reaction cluster_analysis Data Analysis A1 Seed Host Cells in 96-well plate A2 Add Serial Dilutions of this compound A1->A2 B1 Incubate for Same Duration as Antiviral Assay A2->B1 C1 Add MTT Reagent B1->C1 C2 Incubate for 4 Hours C1->C2 C3 Add Solubilizing Agent (e.g., DMSO) C2->C3 D1 Read Absorbance C3->D1 D2 Calculate % Cytotoxicity D1->D2 D3 Determine CC50 D2->D3

Caption: Workflow for the MTT cell viability/cytotoxicity assay.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Oral Bioavailability of Saquinavir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Saquinavir (B1662171).

Frequently Asked Questions (FAQs)

1. Why is the oral bioavailability of this compound so low?

The oral bioavailability of this compound is inherently poor, typically around 4%, due to a combination of factors.[1][2] The primary reasons are:

  • Extensive First-Pass Metabolism: this compound is heavily metabolized in the liver and intestines by the cytochrome P450 isoenzyme CYP3A4 before it can reach systemic circulation.[1][3][4]

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux pump, an intestinal transporter that actively pumps the drug back into the gastrointestinal lumen, reducing its net absorption.[2][5]

  • Poor Aqueous Solubility: this compound's low solubility in water can limit its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[6][7]

2. What is the role of Ritonavir when co-administered with this compound?

Ritonavir is co-administered with this compound to act as a pharmacokinetic enhancer, or "booster."[1] It significantly increases this compound's bioavailability by inhibiting both CYP3A4 and P-gp.[2][4] This dual inhibition reduces first-pass metabolism and efflux, leading to higher and more sustained plasma concentrations of this compound.[1][4]

3. What are the main formulation strategies being researched to improve this compound's oral bioavailability?

Several formulation strategies are being investigated, primarily focusing on nanotechnology-based delivery systems. These include:

  • Nanoparticles: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like PEO-PCL, can protect the drug from metabolic enzymes and P-gp efflux.[8][9] Nanoparticles can also enhance drug solubility and cellular uptake.[8][9][10]

  • Nanoemulsions: Oil-in-water nanoemulsions have been shown to significantly improve the oral absorption and brain distribution of this compound.[11]

  • Nanocrystals: Reducing the particle size of this compound to the nanometer range increases its surface area, leading to improved dissolution and absorption.[6][7][12]

  • Solid Drug Nanoparticles (SDNs): These formulations, often prepared with stabilizers like Pluronic F127 and HPMC, have demonstrated enhanced permeation across Caco-2 cell monolayers.[10]

  • Prodrugs: Modifying this compound into a dipeptide prodrug can target intestinal peptide transporters, thereby bypassing P-gp efflux and enhancing absorption.[13]

4. How can I assess the in vitro performance of my this compound formulation?

Common in vitro methods include:

  • Dissolution Testing: This is a critical quality control test to evaluate the release rate of this compound from your formulation.[14][15] Various apparatuses and media can be used, and it's important to select conditions that are relevant to the gastrointestinal environment.[14]

  • Caco-2 Cell Permeability Assays: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that serves as an in vitro model of the intestinal barrier. These assays are used to study the transport of this compound and the effect of formulations on its permeability and efflux.[6][10]

Troubleshooting Guides

In Vitro Dissolution Studies
Problem Possible Causes Troubleshooting Steps
Low or variable this compound dissolution Poor aqueous solubility of this compound.[6][7] Inappropriate dissolution medium pH.[16] Insufficient agitation. Degradation of this compound in the dissolution medium.[15][16]Ensure the dissolution medium has a pH that favors this compound solubility (pH-dependent solubility).[7] Optimize the rotational speed of the apparatus. Verify the stability of this compound in the chosen medium; if degradation occurs, consider a different medium or shorter sampling times.[15][16] For poorly soluble formulations, consider the use of surfactants in the medium.
Incomplete drug release Formulation is not fully disintegrating or deaggregating. This compound may be strongly bound to excipients.Evaluate the disintegration properties of your formulation. Adjust the composition of the formulation to include disintegrants or solubilizing agents.
Precipitation of this compound in the dissolution medium The concentration of dissolved this compound exceeds its solubility in the medium.Use a larger volume of dissolution medium. Incorporate a surfactant or co-solvent into the medium to increase this compound's solubility.
Caco-2 Cell Permeability Assays
Problem Possible Causes Troubleshooting Steps
High variability in this compound transport rates Inconsistent Caco-2 cell monolayer integrity. Variation in cell passage number. Inaccurate quantification of this compound.Regularly check the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity. Use cells within a consistent and appropriate passage number range. Validate your analytical method for this compound quantification (e.g., HPLC, LC-MS/MS).[17]
Low apparent permeability (Papp) of this compound High P-gp efflux activity in Caco-2 cells.[2] Low intrinsic permeability of the drug.Co-incubate with a known P-gp inhibitor (e.g., verapamil, ritonavir) to confirm the role of P-gp efflux.[2] If P-gp is a major factor, your formulation should be designed to overcome this efflux.
No significant improvement in transport with your novel formulation The formulation does not effectively release this compound at the cell surface. The formulation components may be cytotoxic, compromising monolayer integrity. The mechanism of uptake for your formulation is not prominent in Caco-2 cells.Assess the release of this compound from your formulation under assay conditions. Perform a cytotoxicity assay (e.g., MTT, LDH) to evaluate the effect of your formulation on Caco-2 cells. Consider using other in vitro models if a specific transport mechanism (e.g., lymphatic) is targeted.
Animal Pharmacokinetic Studies
Problem Possible Causes Troubleshooting Steps
High variability in plasma concentrations between animals Inconsistent dosing technique. Food effects on this compound absorption.[5][18] Physiological differences between animals.Ensure accurate and consistent oral gavage or administration technique. Standardize the fasting and feeding schedule for the animals, as food can significantly impact this compound absorption.[5][18] Use a sufficient number of animals to account for biological variability.
Low oral bioavailability despite promising in vitro results Significant first-pass metabolism in the animal model.[1] The formulation is not stable in the gastrointestinal tract of the animal. Species differences in drug transporters and metabolizing enzymes.Co-administer with a CYP3A4 inhibitor to assess the impact of first-pass metabolism. Evaluate the stability of your formulation in simulated gastric and intestinal fluids. Be mindful of potential species differences when extrapolating results to humans.
Unexpectedly rapid clearance The formulation may alter the distribution or elimination of this compound.Conduct a full pharmacokinetic analysis, including intravenous administration of your formulation if possible, to understand its effects on distribution and clearance.

Data on Enhanced this compound Bioavailability

Formulation StrategyKey ComponentsAnimal ModelImprovement in Bioavailability (Compared to Control)Reference
Nanocrystal Suspension This compound nanocrystalsRatsCmax: 2.16-fold higher; AUC: 1.95-fold higher[6][7]
Nanoemulsion (Flax-seed oil) This compound, flax-seed oil, Lipoid®-80, deoxycholic acidMicePlasma AUC: 3-fold higher; Brain AUC: 3-fold higher; Brain Cmax: 5-fold higher[11]
Solid Drug Nanoparticles (SDNs) This compound mesylate, Pluronic F127, HPMCIn vitro (Caco-2)24% increase in apparent absorption[10]
Dipeptide Prodrug (Val-Val-SQV) Valine-Valine-SaquinavirRats (in situ perfusion)Absorption rate constant: ~4.7-fold higher[13]
Co-administration with Grapefruit Juice This compound with grapefruit juiceHumansBioavailability increased by a factor of 2[19]
Hydroxybutenyl-β-Cyclodextrin (HBenBCD) Formulation This compound base, HBenBCDRatsOral bioavailability increased 9-fold[20]
Co-administration with Cremophor EL This compound with Cremophor ELHumansCmax and AUC(0,4h) increased 13-fold; AUC(0,∞) increased 5-fold with 5000 mg Cremophor EL[21]

Experimental Protocols

Preparation of this compound-Loaded PEO-PCL Nanoparticles

This protocol is based on the solvent displacement method.[8][9]

  • Organic Phase Preparation: Dissolve a specific amount of this compound and poly(ethylene oxide)-modified poly(epsilon-caprolactone) (PEO-PCL) polymer in a suitable organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant to stabilize the nanoparticles.

  • Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under constant stirring. The organic solvent will diffuse into the aqueous phase, leading to the precipitation of the polymer and the formation of this compound-loaded nanoparticles.

  • Solvent Removal: Remove the organic solvent from the nanoparticle suspension, typically by evaporation under reduced pressure.

  • Purification: Purify the nanoparticles to remove any unentrapped this compound and excess surfactant. This can be done by methods such as centrifugation or dialysis.

  • Characterization: Characterize the nanoparticles for size, surface charge, morphology (e.g., using dynamic light scattering and transmission electron microscopy), and drug loading efficiency.

Caco-2 Cell Transport Study
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the this compound formulation (dissolved in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C.

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical): To assess efflux, perform the experiment in the reverse direction, adding the drug to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method like HPLC or LC-MS/MS.[17]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to evaluate the transport rate.

Visualizations

Saquinavir_Metabolism_and_Efflux cluster_enterocyte Intestinal Enterocyte cluster_liver Hepatocyte SQV_lumen This compound (Lumen) SQV_inside This compound (Intracellular) SQV_lumen->SQV_inside Absorption SQV_portal This compound (Portal Vein) SQV_inside->SQV_portal To Circulation Pgp P-glycoprotein (P-gp) SQV_inside->Pgp Substrate CYP3A4_intestinal CYP3A4 SQV_inside->CYP3A4_intestinal Metabolism SQV_portal_liver This compound (Portal Vein) Pgp->SQV_lumen Efflux Inactive_Metabolites_intestinal Inactive_Metabolites_intestinal CYP3A4_intestinal->Inactive_Metabolites_intestinal Forms SQV_systemic This compound (Systemic Circulation) SQV_portal_liver->SQV_systemic Escapes Metabolism CYP3A4_liver CYP3A4 SQV_portal_liver->CYP3A4_liver First-Pass Metabolism Inactive_Metabolites_liver Inactive_Metabolites_liver CYP3A4_liver->Inactive_Metabolites_liver Forms

Caption: this compound's first-pass metabolism and efflux pathways.

Nanoparticle_Formulation_Workflow cluster_prep Preparation cluster_formation Formation & Purification cluster_char Characterization A Dissolve this compound & Polymer (Organic Solvent) C Mix Organic & Aqueous Phases (Solvent Displacement) A->C B Prepare Aqueous Phase (with Surfactant) B->C D Remove Organic Solvent C->D E Purify Nanoparticles (e.g., Centrifugation) D->E F Size & Zeta Potential (DLS) E->F G Morphology (TEM) E->G H Drug Loading & Encapsulation Efficiency E->H

Caption: Workflow for nanoparticle formulation and characterization.

References

Technical Support Center: Optimizing Saquinavir Dosage in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Saquinavir (B1662171). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare this compound for in vitro experiments?

A1: this compound, particularly as the mesylate salt, has poor aqueous solubility (approximately 2.22 mg/mL at 25°C).[1] For in vitro studies, it is common practice to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[2] This stock can then be diluted to the final desired concentration in the cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so it is crucial to keep the final DMSO concentration in your assay low (typically <0.5%).

Q2: My this compound is precipitating in the cell culture medium. What can I do?

A2: Precipitation can occur when the diluted this compound concentration exceeds its solubility in the aqueous medium. This can be influenced by the components of your specific medium. If you observe precipitation:

  • Lower the final concentration: If your experimental design allows, test a lower concentration of this compound.

  • Use solubilizing excipients: For formulation development, excipients like polyethylene (B3416737) glycol 1000 (PEG 1000) and hydroxypropyl-β-cyclodextrin have been used to prevent precipitation in simulated biological fluids and maintain antiviral potency.[3]

  • Check the pH: The solubility of this compound can be pH-dependent. Ensure the pH of your final solution is compatible with maintaining solubility.

Q3: What are typical concentrations of this compound used for in vitro antiviral or anticancer studies?

A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. Published studies have used a wide range, from nanomolar to micromolar concentrations.

  • Antiviral (HIV): In vitro 50% inhibitory concentrations (IC50) for HIV-1 are typically in the range of 1 to 30 nM.[1] However, effective concentrations (EC50) in cell culture models like PM-1 T cells can be around 1.16 µM for short exposures.[4]

  • Anticancer: Studies on cancer cell lines have used concentrations ranging from 5 µM to 100 µM. For example, an IC50 of 19 µM was observed in HeLa cells, while concentrations of 50-80 µM were needed to see other effects.[5][6]

Q4: How can I increase the bioavailability of this compound in my animal models?

A4: this compound has very low oral bioavailability (around 4% when unboosted) due to extensive first-pass metabolism by the CYP3A4 enzyme in the liver and intestines.[7][8] The most common and effective strategy to overcome this is co-administration with a CYP3A4 inhibitor.

  • Ritonavir Boosting: Co-dosing with Ritonavir is the standard method. Ritonavir potently inhibits CYP3A4, dramatically increasing this compound plasma concentrations.

  • Advanced Formulations: For experimental purposes, bioavailability can be enhanced by formulating this compound into lipid microspheres, nanoemulsions, or by using cyclodextrin (B1172386) complexes.[9][10][11] These approaches improve solubility and absorption.

Troubleshooting Guides

Issue 1: High Variability in In Vitro Assay Results

You are observing inconsistent results between replicate wells or across different experimental days in your cell-based assays.

Potential Cause Troubleshooting Step Explanation
Inconsistent Cell Seeding Standardize your cell counting and seeding protocol. Use automated cell counters if available.Variations in the initial number of cells per well will lead to significant differences in assay readouts (e.g., viability, p24 levels).
Cell Culture Conditions Ensure consistent cell passage number, confluency, and media composition. Monitor for mycoplasma contamination.Cell health and metabolic state can affect drug sensitivity. High passage numbers can lead to phenotypic drift.[12]
This compound Stock Degradation Prepare fresh stock solutions regularly. Store DMSO stocks at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.This compound in solution may degrade over time, leading to reduced potency.
Assay Protocol Variability Use a standardized protocol with consistent incubation times, temperatures, and reagent volumes.Small deviations in the protocol, especially during critical incubation steps, can introduce significant variability.[13]
Plate Edge Effects Avoid using the outermost wells of the microtiter plate for experimental samples, as they are prone to evaporation. Fill these wells with sterile PBS or media.Evaporation in edge wells can concentrate reagents and affect cell growth, skewing results.
Issue 2: Low or Undetectable this compound Plasma Levels in Animal Studies

After oral administration in rodents, pharmacokinetic analysis shows much lower plasma concentrations than expected.

Potential Cause Troubleshooting Step Explanation
Poor Bioavailability Co-administer this compound with Ritonavir to inhibit CYP3A4 metabolism.This compound is extensively metabolized by CYP3A4. Ritonavir boosting is a standard method to increase exposure.[14]
Inadequate Formulation/Vehicle Use a formulation that enhances solubility. Consider vehicles like lipid-based formulations or cyclodextrin complexes.[9][11]This compound's poor water solubility can limit its absorption from the GI tract. The dosing vehicle is critical.
Food Effect Administer this compound with food, preferably a high-fat meal, to the animals.[8][15]The presence of food, particularly fats, increases the absorption of this compound.[8][15]
Incorrect Gavage Technique Ensure proper oral gavage technique to confirm the full dose is delivered to the stomach and not the lungs.Improper administration can lead to dose loss or adverse events, invalidating the experiment.
Drug-Drug Interactions Review all co-administered compounds (if any) for potential induction of CYP3A4 enzymes.Some compounds can increase the metabolism of this compound, thereby lowering its plasma concentration.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from various experimental settings.

Table 1: In Vitro Antiviral and Anticancer Concentrations

ParameterCell Line / SystemValueReference
IC50 (HIV-1)Lymphoblastoid & Monocytic cells1 - 30 nM[1]
EC50 (HIV-1)PM-1 T Cells (2h pulse)1.16 µM[4]
EC50 (HIV-1)PM-1 T Cells (sustained)0.03 µM[4]
IC50 (Antiproliferative)HeLa Cells19 µM[5]
IC50 (Antiproliferative)Neuroblastoma Cells3.8 µM[5]
Apoptosis InductionPC-3 Prostate Cancer Cells60 - 100 µM[6]

Table 2: Preclinical (Animal) Dosing and Pharmacokinetics

SpeciesDosing RegimenVehicle/FormulationKey PK Parameter (Mean)Reference
B₆C₃F₁ Mice300, 600, 1200 mg/kg/day (oral gavage)Not specifiedDose-dependent immune modulation[16]
Wistar Rats20 mg/kg (oral)Not specifiedAUC: 0.78 µg·h/mL[17]
Wistar Rats10 mg/kg (oral)Pure DrugAUC₀-∞: 2293 ng·h/mL[11]
Wistar Rats10 mg/kg (oral)Cyclodextrin ComplexAUC₀-∞: 3860 ng·h/mL[11]
Sprague Dawley RatsNot specifiedLipid Microspheres27.5-fold higher relative bioavailability vs. plain drug[9]

Visualizations and Workflows

This compound Metabolism and Ritonavir Boosting

Saquinavir_Metabolism cluster_gut Intestinal Lumen & Gut Wall cluster_liver Liver SQV_oral Oral this compound Absorb Absorption SQV_oral->Absorb SQV_portal This compound (Portal Vein) Absorb->SQV_portal Metabolism1 CYP3A4 Metabolism (First-Pass) SQV_portal->Metabolism1 Metabolism2 CYP3A4 Metabolism SQV_portal->Metabolism2 SQV_systemic This compound (Systemic Circulation) Inactive1 Inactive Metabolites Metabolism1->Inactive1 Inactive2 Inactive Metabolites Metabolism2->Inactive2 Metabolism2->SQV_systemic Low Bioavailability Ritonavir Ritonavir Ritonavir->Metabolism1 Inhibits Ritonavir->Metabolism2 Inhibits

Caption: this compound metabolism and the inhibitory effect of Ritonavir boosting.

Experimental Workflow: In Vitro Antiviral Assay

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare this compound stock solution (in DMSO) A2 Culture target cells (e.g., PM-1, PBMCs) A3 Prepare viral stock (e.g., HIV-1) B3 Add drug dilutions and virus to cells A3->B3 B1 Seed cells in 96-well plate B2 Prepare serial dilutions of this compound B1->B2 B2->B3 B4 Incubate for defined period (e.g., 7 days) B3->B4 C1 Collect supernatant B4->C1 C3 Perform Cell Viability Assay (e.g., MTS, MTT) B4->C3 C2 Perform p24 ELISA C1->C2 C4 Calculate IC50 and CC50 C2->C4 C3->C4

Caption: A typical workflow for an in vitro this compound antiviral dosage experiment.

Troubleshooting Logic: Low In Vivo Bioavailability

Troubleshooting_Bioavailability Start Low this compound Plasma Exposure Observed Q1 Was Ritonavir co-administered? Start->Q1 A1_No Action: Add Ritonavir (e.g., 100mg/kg) to inhibit CYP3A4 Q1->A1_No No Q2 Was the dosing vehicle optimized for solubility? Q1->Q2 Yes End Re-run experiment and monitor PK profile A1_No->End A2_No Action: Reformulate using cyclodextrins, lipids, or other solubilizers Q2->A2_No No Q3 Was the dose administered with food? Q2->Q3 Yes A2_No->End A3_No Action: Administer dose with a high-fat meal to improve absorption Q3->A3_No No Q3->End Yes A3_No->End

Caption: Decision tree for troubleshooting low this compound bioavailability in animal models.

Detailed Experimental Protocols

Protocol 1: In Vitro Anti-HIV-1 Activity Assay using p24 ELISA

This protocol is a generalized method for determining the 50% inhibitory concentration (IC50) of this compound against HIV-1 in a susceptible T-cell line (e.g., PM-1).

Materials:

  • This compound mesylate powder

  • DMSO (cell culture grade)

  • PM-1 cells (or other suitable cell line)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • HIV-1 viral stock of known titer

  • 96-well flat-bottom cell culture plates

  • Commercial p24 ELISA kit

  • Cell viability assay kit (e.g., MTS or MTT)

  • Sterile PBS

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.

  • Cell Seeding: Culture PM-1 cells to a healthy, logarithmic growth phase. Count cells and adjust the concentration to 1 x 10⁵ cells/mL in complete medium. Add 100 µL of the cell suspension to each well of a 96-well plate (10,000 cells/well).

  • Drug Dilution: Perform a serial dilution of the 10 mM this compound stock in complete medium to achieve final concentrations ranging from 0.01 µM to 50 µM. Remember to include a "no drug" (vehicle control, with equivalent DMSO concentration) and "no virus" (cell control) wells.

  • Infection: Add the prepared drug dilutions to the appropriate wells. Immediately after, add the HIV-1 viral stock at a pre-determined multiplicity of infection (MOI). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 7 days.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 min) to pellet the cells. Carefully collect 150 µL of the supernatant from each well for p24 analysis.

  • p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial ELISA kit. Follow the manufacturer's instructions precisely.[4]

  • Cell Viability Assay: To the remaining cells in the plate, add 40 µL of fresh medium and perform a cell viability assay (e.g., MTS) according to the manufacturer's protocol to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis:

    • Plot the p24 concentration against the log of this compound concentration.

    • Use non-linear regression analysis to calculate the IC50 value (the drug concentration that inhibits viral replication by 50%).

    • Similarly, calculate the CC50 from the viability data.

    • Determine the Selectivity Index (SI = CC50 / IC50) as a measure of the drug's therapeutic window.

Protocol 2: Basic Oral Pharmacokinetic Study in Rats

This protocol outlines a basic procedure for assessing the plasma concentration-time profile of a novel this compound formulation following oral administration to rats.

Materials:

  • Wistar or Sprague Dawley rats (male, 200-250g)

  • This compound formulation (e.g., suspended in a vehicle like 0.5% methylcellulose (B11928114) or a lipid-based formulation)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Anesthesia (e.g., isoflurane)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatization: Acclimate animals for at least 3-5 days before the study with free access to standard chow and water.

  • Fasting: Fast the animals overnight (approx. 12-16 hours) before dosing, but allow free access to water.

  • Dosing: Weigh each animal to calculate the precise volume of the dosing formulation to administer. Administer the this compound formulation via oral gavage at the target dose (e.g., 10 mg/kg).[11] Record the exact time of dosing for each animal.

  • Blood Sampling: Collect serial blood samples (approx. 150-200 µL) from each animal at specified time points. A typical schedule would be: pre-dose (0), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[11] Blood can be collected via a suitable route, such as the tail vein or retro-orbital plexus (under anesthesia).

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes and keep on ice. Centrifuge the samples (e.g., 2000 x g for 10 min at 4°C) within 30 minutes of collection to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time data, including:

    • Cmax (maximum observed concentration)

    • Tmax (time to reach Cmax)

    • AUC (Area Under the Curve)

    • t½ (elimination half-life)

References

Technical Support Center: Management of Saquinavir-Induced Side Effects in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals managing the side effects associated with Saquinavir in a clinical study setting. It provides troubleshooting guidance in a FAQ format, detailed experimental protocols, and quantitative data to inform study design and adverse event management.

Section 1: General Adverse Event (AE) Management

Q1: What is the standard workflow for identifying, assessing, and reporting an adverse event in a this compound clinical trial?

A1: A systematic workflow is critical for patient safety and data integrity. The process begins with the identification of a potential adverse event and concludes with regulatory reporting and follow-up. This ensures that all events are documented, assessed for severity and causality, and managed appropriately.

A Participant Reports Symptom or AE Detected via Monitoring B Initial Assessment by Clinical Staff (Severity, Duration, Frequency) A->B C Causality Assessment (Is it related to this compound?) B->C D Grade Severity (e.g., CTCAE) (Mild, Moderate, Severe) C->D E Document in Source Records & Case Report Form (CRF) D->E J Serious Adverse Event (SAE)? E->J F Management Strategy G Dose Modification? (Continue, Reduce, or Discontinue) F->G H Supportive Care/ Concomitant Medication F->H I Follow-up and Monitoring G->I H->I L Resolution or Stabilization I->L J->F No K Immediate Reporting to Sponsor, IRB/IEC, and Regulatory Authorities J->K Yes K->F

Caption: General workflow for adverse event management in a clinical trial.

Section 2: Gastrointestinal (GI) Side Effects

Gastrointestinal disturbances, such as nausea, diarrhea, and abdominal pain, are among the most frequently reported side effects of this compound.[1][2]

Q2: A study participant on a this compound regimen is experiencing persistent diarrhea. What are the recommended management steps?

A2: Management of this compound-induced diarrhea involves a stepwise approach, starting with non-pharmacological interventions and escalating as needed.

  • Assess and Characterize: First, rule out infectious causes. Characterize the diarrhea by frequency, consistency, and severity (e.g., using CTCAE grading).

  • Dietary Modification: Advise the participant to follow a BRAT (bananas, rice, applesauce, toast) diet, increase soluble fiber intake (e.g., oat bran, psyllium), and maintain adequate hydration.[3][4]

  • Pharmacological Intervention: If symptoms persist, introduce antidiarrheal agents. Loperamide is a common first-line therapy.[3][4]

    • Loperamide Dosing: 4 mg at the first onset, followed by 2 mg after every unformed stool, until the participant is diarrhea-free for 12 hours.

  • Dose Evaluation: If diarrhea is severe and unresponsive to the above measures, evaluate the participant's this compound plasma concentrations. In cases of exceptionally high exposure, a dose reduction may be effective in alleviating symptoms.[5]

Table 1: Incidence of Common Gastrointestinal Side Effects with this compound-Containing Regimens

Adverse EventIncidence RateNotes
NauseaVery CommonOften occurs at the initiation of treatment.[1][6] Taking this compound within 2 hours after a meal can help mitigate this.
DiarrheaVery CommonIncidence appears lower with the soft-gel capsule (SGC) formulation compared to regimens containing nelfinavir.[2][6]
Abdominal PainCommonGenerally mild to moderate in intensity.[1]
VomitingCommonCan be managed with antiemetics if persistent.

Section 3: Metabolic Complications

This compound, like other protease inhibitors, is associated with metabolic complications including hyperlipidemia and insulin (B600854) resistance, which can contribute to lipodystrophy.[7]

Q3: How should we monitor and manage hyperlipidemia in our this compound clinical study?

A3: Proactive monitoring and management are essential. Follow National Cholesterol Education Program (NCEP) or similar guidelines.

  • Baseline Assessment: Obtain a fasting lipid panel (Total Cholesterol, LDL-C, HDL-C, Triglycerides) for all participants before initiating this compound.[8]

  • Routine Monitoring: Repeat the fasting lipid panel every 3-4 months. For participants with elevated triglycerides at baseline, re-measure lipids 1-2 months after starting treatment.[8]

  • Management:

    • Lifestyle Modification: Initial management should focus on diet and exercise.[8]

    • Pharmacological Therapy: If lipid levels remain above the thresholds defined in your protocol (see Table 2), consider lipid-lowering agents. Pravastatin or atorvastatin (B1662188) are recommended for elevated LDL-C, while fibrates are used for significant hypertriglyceridemia. Be aware of potential drug-drug interactions with this compound, which is a CYP3A4 inhibitor.

Table 2: NCEP-Based Thresholds for Intervention in Hyperlipidemia

Risk Category & LDL-C GoalLDL-C Level to Initiate Lifestyle ChangesLDL-C Level to Consider Drug Therapy
CHD or CHD Risk Equivalent (<100 mg/dL)≥100 mg/dL≥130 mg/dL
2+ Risk Factors (10-yr risk ≤20%) (<130 mg/dL)≥130 mg/dL≥130 mg/dL (10-20% risk) or ≥160 mg/dL (<10% risk)
0–1 Risk Factor (<160 mg/dL)≥160 mg/dL≥190 mg/dL
Triglycerides
Normal<150 mg/dL-
Borderline High150–199 mg/dLFocus on LDL-C goal
High200–499 mg/dLNon-HDL-C becomes secondary target
Very High≥500 mg/dLTreat with fibrates to prevent pancreatitis

Source: Adapted from National Cholesterol Education Program Guidelines.

Q4: What is the underlying mechanism of this compound-induced insulin resistance?

A4: this compound can directly and indirectly impair glucose metabolism. It has been shown to inhibit the insulin-responsive glucose transporter GLUT4, which is a primary mechanism for inducing acute insulin resistance.[7] Longer exposure can also interfere with insulin signaling pathways, such as by altering the phosphorylation of Insulin Receptor Substrate-1 (IRS-1).[7]

cluster_0 Adipocyte Cell Membrane Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 Phosphorylation IR->IRS1 PI3K PI3K/Akt Pathway IRS1->PI3K GLUT4_vesicle GLUT4 Vesicle PI3K->GLUT4_vesicle GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation GLUT4_membrane GLUT4 Transporter GLUT4_translocation->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Saquinavir_GLUT4 This compound Saquinavir_GLUT4->GLUT4_membrane Inhibits Saquinavir_IRS1 This compound Saquinavir_IRS1->IRS1 Inhibits (long-term)

Caption: this compound's inhibitory effects on the insulin signaling pathway.

Section 4: Hepatotoxicity

Elevations in liver enzymes can occur in patients receiving this compound. While often asymptomatic and transient, monitoring is crucial, especially in patients with co-infections like Hepatitis B or C.[9][10]

Q5: What are the guidelines for monitoring and managing potential hepatotoxicity in a clinical trial?

A5: A clear monitoring and action plan should be defined in the study protocol.

  • Baseline Assessment: Measure baseline Alanine (B10760859) Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.

  • Routine Monitoring: Repeat liver function tests (LFTs) at scheduled study visits. Increase monitoring frequency if elevations are detected.

  • Action Thresholds: The protocol should specify actions based on the severity of LFT elevation, often defined relative to the Upper Limit of Normal (ULN).

Table 3: Example Action Thresholds for this compound-Induced Liver Injury

LFT ElevationRecommended Action
ALT or AST >3x ULN and ≤5x ULN Increase monitoring frequency to weekly. Continue this compound with caution. Investigate for other causes (viral hepatitis, alcohol, concomitant medications).
ALT or AST >5x ULN Discontinue this compound. Monitor LFTs until they return to baseline. A thorough investigation into the cause is mandatory.
ALT or AST >3x ULN AND Total Bilirubin >2x ULN Immediately discontinue this compound. This may indicate severe drug-induced liver injury (Hy's Law). Report as an SAE.

Note: These are example thresholds and should be adapted for specific study populations and protocols.

Q6: We need to temporarily halt dosing due to elevated liver enzymes. What is the decision logic for this process?

A6: The decision to interrupt or discontinue this compound treatment due to toxicity requires a clear, pre-defined logic to ensure patient safety and consistent study conduct.

Start Elevated LFTs Detected (e.g., ALT >3x ULN) CheckBilirubin Is Total Bilirubin >2x ULN? Start->CheckBilirubin CheckSymptoms Are there symptoms of liver injury (jaundice, nausea)? Start->CheckSymptoms StopDrug STOP this compound Immediately Report as SAE CheckBilirubin->StopDrug Yes CheckALTLevel Is ALT >5x ULN? CheckBilirubin->CheckALTLevel No CheckSymptoms->StopDrug Yes CheckSymptoms->CheckALTLevel No InterruptDose Interrupt this compound Dosing Increase Monitoring Frequency CheckALTLevel->InterruptDose Yes ContinueWithCaution Continue this compound Increase Monitoring Frequency CheckALTLevel->ContinueWithCaution No Reassess Re-assess LFTs within 1-2 weeks InterruptDose->Reassess ReturnToNormal LFTs Returning to Baseline? Reassess->ReturnToNormal ConsiderRestart Consider Re-challenge at lower dose (per protocol) ReturnToNormal->ConsiderRestart Yes PermanentDiscontinuation Permanent Discontinuation ReturnToNormal->PermanentDiscontinuation No

Caption: Decision logic for managing elevated liver function tests (LFTs).

Section 5: Detailed Experimental Protocols

Protocol 1: Assessment of Hepatotoxicity - Alanine Aminotransferase (ALT) Activity Assay

  • Principle: This protocol is based on a colorimetric enzyme assay. ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate (B1213749). The generated pyruvate is then detected by a colorimetric probe, where the absorbance is directly proportional to the ALT activity in the sample.

  • Specimen Collection and Handling:

    • Collect 3-5 mL of whole blood in a serum separator tube (SST).

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.

    • Carefully aspirate the serum and transfer it to a clean, labeled cryovial. Avoid disturbing the buffy coat.

    • Samples should be assayed immediately or stored at -80°C. Perform several serial dilutions to ensure values fall within the standard curve.

  • Assay Procedure (Example based on a 96-well plate format):

    • Standard Curve Preparation: Prepare a fresh pyruvate standard curve for each assay run according to the kit manufacturer's instructions.

    • Sample Preparation: Add 50 µL of diluted standards, positive controls, and participant serum samples to designated wells of a 96-well microtiter plate. Each should be assayed in duplicate or triplicate.

    • Reaction Initiation: Prepare the Reaction Reagent by mixing the assay buffer, substrate mix, and colorimetric probe as per the manufacturer's protocol. Add 100 µL of the prepared Reaction Reagent to each well.

    • Incubation: Mix the plate thoroughly and incubate for 30-60 minutes at 37°C, protected from light.

    • Measurement: Read the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the standard curve (absorbance vs. pyruvate concentration).

    • Determine the concentration of pyruvate generated in the sample wells using the standard curve.

    • Calculate ALT activity (U/L) based on the pyruvate generated, sample volume, and incubation time, following the formula provided in the assay kit manual.

Protocol 2: Monitoring of Hyperlipidemia - Enzymatic Determination of Total Cholesterol and Triglycerides

  • Principle: This protocol uses a coupled enzymatic reaction. For cholesterol, cholesterol esterase hydrolyzes cholesteryl esters to free cholesterol, which is then oxidized by cholesterol oxidase, producing hydrogen peroxide (H₂O₂). For triglycerides, lipase (B570770) hydrolyzes triglycerides to glycerol, which is then phosphorylated and oxidized to produce H₂O₂. The H₂O₂ reacts with a chromogenic probe in the presence of peroxidase to produce a colored product, which is measured spectrophotometrically.

  • Specimen Collection and Handling:

    • Participants must fast for at least 9-12 hours prior to blood collection.

    • Collect 3-5 mL of whole blood in a serum separator tube (SST).

    • Process the sample as described in Protocol 1 (steps 2-4) to obtain serum.

    • Analysis should be performed on fresh serum. If storage is necessary, samples can be kept at 4°C for up to 7 days.

  • Assay Procedure (Example for a single analyte, adaptable for panels):

    • Reagent Preparation: Reconstitute lyophilized enzyme reagents with the provided buffer solution. Allow reagents to reach room temperature before use.

    • Sample and Calibrator Preparation: Pipette 10 µL of calibrators, controls, and participant serum samples into labeled test tubes.

    • Reaction: Add 1.0 mL of the working enzyme reagent to each tube.

    • Incubation: Mix and incubate the tubes for 10 minutes at room temperature (20-25°C) or as specified by the reagent manufacturer.

    • Measurement: Measure the absorbance of the samples and calibrators against a reagent blank at 500 nm.

  • Data Analysis:

    • Calculate the concentration of cholesterol or triglycerides in each sample using the following formula: Concentration = (Absorbance of Sample / Absorbance of Calibrator) x Concentration of Calibrator

    • Report results in mg/dL.

    • For a full lipid panel, HDL-C is measured after precipitation of other lipoproteins, and LDL-C is typically calculated using the Friedewald equation (if triglycerides are <400 mg/dL): LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5).

References

Improving the solubility of Saquinavir for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Saquinavir (B1662171) for in vitro experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: Common this compound Solubility Issues

This guide addresses specific problems users may face when preparing this compound solutions for in vitro assays.

Q1: My this compound mesylate is not dissolving in aqueous buffer. What should I do?

A1: this compound, particularly the free base, has very low aqueous solubility.[1][2] The mesylate salt form is more soluble in water (approximately 2.22 mg/mL at 25°C), but can still be challenging to work with directly in buffers.[3][4]

  • Problem: Direct dissolution in aqueous media is often unsuccessful.

  • Solution: Prepare a high-concentration stock solution in an appropriate organic solvent first, such as Dimethyl Sulfoxide (DMSO). This stock can then be diluted to the final working concentration in your aqueous buffer or cell culture medium.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?

A2: Precipitation upon dilution is a common issue for hydrophobic compounds. This occurs when the concentration of the drug exceeds its solubility limit in the final aqueous environment.

  • Root Cause: The final concentration of this compound in the aqueous medium is too high, or the percentage of the organic solvent (DMSO) is too low to maintain solubility.

  • Solutions:

    • Lower the Final Concentration: Ensure your final working concentration of this compound is below its solubility limit in the final medium.

    • Optimize Dilution: Add the DMSO stock solution to the culture medium drop-wise while vortexing or stirring gently to facilitate rapid mixing and prevent localized high concentrations that can trigger precipitation.

    • Maintain a Minimum DMSO Concentration: While minimizing solvent toxicity is crucial, ensure the final DMSO concentration is sufficient to aid solubility. However, for most cell lines, the final DMSO concentration should not exceed 0.5%, and ideally should be kept below 0.1% to avoid off-target effects.

    • Consider Solubilizing Excipients: For specific applications, excipients like polyethylene (B3416737) glycol (PEG) or cyclodextrins can be used to improve aqueous solubility, though their effects on your specific experimental system must be validated.[5][6]

Q3: What is the maximum concentration of this compound I can achieve in DMSO?

A3: The reported solubility of this compound mesylate in DMSO varies across different suppliers, but high concentrations are achievable. It is soluble up to at least 50 mM in DMSO.[7] Some sources report even higher solubility with the aid of sonication.[8][9]

  • Recommendation: For most applications, preparing a 10 mM to 50 mM stock solution in fresh, anhydrous DMSO is a reliable starting point.[7] Using moisture-absorbing DMSO can reduce solubility.[7]

Q4: Can I use solvents other than DMSO for my cell culture experiments?

A4: While DMSO is the most common and recommended solvent, other options have been explored, though they may be less suitable for cell-based assays.

  • Ethanol (B145695): Reports on this compound's solubility in ethanol are conflicting. Some sources state it is insoluble, while others suggest it can be used as a cosolvent.[7][10] Given this ambiguity, ethanol is not a primary recommendation.

  • Methanol (B129727): this compound mesylate is reported to be soluble in methanol at approximately 1 mg/mL.[11]

  • Co-solvent Systems: Formulations involving Dimethylformamide (DMF), Dimethylacetamide (DMA), and Polyethylene Glycol (PEG) have been used to solubilize this compound, primarily for injection formulations.[10] However, the potential toxicity of these solvents in cell culture must be carefully evaluated.

Workflow for Troubleshooting this compound Solubility

G start Start: Need to prepare This compound solution dissolve_direct Attempting direct dissolution in aqueous medium? start->dissolve_direct precipitates_aq Precipitation or insolubility occurs? dissolve_direct->precipitates_aq use_dmso Action: Prepare a concentrated stock solution in DMSO precipitates_aq->use_dmso Yes success Success: this compound is dissolved precipitates_aq->success No dilute_stock Diluting DMSO stock into aqueous medium use_dmso->dilute_stock precipitates_dil Precipitation upon dilution? dilute_stock->precipitates_dil precipitates_dil->success No troubleshoot Troubleshooting Steps precipitates_dil->troubleshoot Yes end Proceed with experiment success->end step1 1. Lower final concentration troubleshoot->step1 step2 2. Add stock drop-wise with mixing step1->step2 step3 3. Check final DMSO % (keep <0.5%) step2->step3 step3->dilute_stock

Caption: A logical workflow for resolving common this compound solubility issues.

Data Presentation: this compound Solubility

The following tables summarize the solubility of this compound and its mesylate salt in various solvents.

Table 1: Solubility of this compound Mesylate (MW: 766.95 g/mol )

SolventReported SolubilityConcentration (mM)Reference(s)
Water (25°C)2.22 mg/mL~2.9 mM[3][4]
DMSO≥5 mg/mL≥6.5 mM
DMSO50 mg/mL~65.2 mM[7]
DMSOSoluble to 50 mM50 mM
Methanol~1 mg/mL~1.3 mM[11]
EthanolInsoluble-[7]

Table 2: Solubility of this compound Free Base (MW: 670.86 g/mol )

SolventReported SolubilityConcentration (mM)Reference(s)
Water0.00247 mg/mL (Predicted)~0.0037 mM[1]
DMSO260 mg/mL (with sonication)~387.6 mM[8]

Note: The mesylate salt is typically used for in vitro experiments due to its higher initial aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Mesylate Stock Solution in DMSO

This protocol describes a standard procedure for preparing a concentrated stock solution suitable for most in vitro experiments.

Materials:

  • This compound mesylate powder (MW: 766.95 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or glass vial

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh this compound Mesylate: Accurately weigh out 7.67 mg of this compound mesylate powder and transfer it to a sterile vial.

  • Add DMSO: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Sterilization (Optional but Recommended): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[7]

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into a final aqueous medium.

Materials:

  • 10 mM this compound mesylate stock solution in DMSO (from Protocol 1)

  • Pre-warmed, sterile cell culture medium

  • Sterile tubes

Procedure:

  • Calculate Volume: To prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution (a 1:1000 dilution).

  • Dispense Medium: Add 999 µL of pre-warmed cell culture medium to a sterile tube.

  • Dilute Stock: Add 1 µL of the 10 mM this compound stock solution directly into the culture medium. Crucially , dispense the stock solution into the bulk of the medium while gently vortexing or flicking the tube to ensure immediate and thorough mixing. Do not let the concentrated stock touch the sides of the tube before it is mixed.

  • Final Mix: Vortex the tube gently for 5-10 seconds.

  • Use Immediately: Use the freshly prepared working solution for your experiment. Do not store diluted aqueous solutions for extended periods.

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_final Final Steps weigh 1. Weigh 7.67 mg This compound Mesylate add_dmso 2. Add 1.0 mL of anhydrous DMSO weigh->add_dmso vortex 3. Vortex until dissolved add_dmso->vortex sonicate Optional: Warm or sonicate to aid dissolution vortex->sonicate filter 4. Sterile filter (0.22 µm) vortex->filter aliquot 5. Aliquot into single-use tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store G polyprotein HIV Gag-Pol Polyprotein cleavage Cleavage polyprotein->cleavage protease HIV Protease (Enzyme) protease->cleavage inhibition Inhibition proteins Functional Viral Proteins cleavage->proteins virion Mature, Infectious Virion Assembly proteins->virion This compound This compound This compound->protease Binds to active site immature Immature, Non-infectious Particles

References

Technical Support Center: Addressing Drug-Drug Interactions with Saquinavir in Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of drug-drug interactions (DDIs) with Saquinavir (B1662171) in combination studies.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound combination studies.

Question: We observed lower-than-expected plasma concentrations of this compound in our in vivo study when co-administered with a new investigational drug. What could be the cause?

Answer:

Unexpectedly low plasma concentrations of this compound in the presence of a co-administered drug could be due to several factors. The primary suspect would be the induction of cytochrome P450 3A4 (CYP3A4) or P-glycoprotein (P-gp).[1][2] this compound is a known substrate for both.[2]

  • CYP3A4 Induction: The investigational drug may be an inducer of CYP3A4, the primary enzyme responsible for this compound metabolism.[3][4] Increased CYP3A4 activity would lead to faster clearance of this compound, resulting in lower plasma levels.

  • P-gp Induction: this compound is also a substrate of the efflux transporter P-gp.[2] If the co-administered drug induces P-gp expression in the gastrointestinal tract, it could increase the efflux of this compound back into the intestinal lumen, thereby reducing its absorption and systemic exposure.

Troubleshooting Steps:

  • In Vitro Enzyme/Transporter Induction Assays: Conduct in vitro studies using human hepatocytes or relevant cell lines to assess the potential of your investigational drug to induce CYP3A4 and P-gp expression and activity.

  • Review Literature: Thoroughly review any existing data on the investigational drug's potential to interact with CYP enzymes or transporters.

  • Dose-Response Study: If feasible, conduct a dose-response study to see if the effect on this compound concentration is dependent on the dose of the investigational drug.

Question: Our in vitro Caco-2 permeability assay shows a high efflux ratio for this compound, but this is not significantly altered by our test compound, which we suspect is a P-gp inhibitor. What could be the issue?

Answer:

While a high efflux ratio for this compound in a Caco-2 assay is expected due to its interaction with P-gp, the lack of inhibition by your test compound could be due to several experimental factors.

  • Incorrect Compound Concentration: The concentration of your test compound may be too low to effectively inhibit P-gp.

  • Assay Variability: Caco-2 assays can have inherent variability. Ensure proper cell monolayer integrity and use appropriate controls.

  • Mechanism of Efflux: While P-gp is a major transporter for this compound, other efflux transporters like MRP1 and MRP2 may also be involved.[5] Your compound might not be an inhibitor of these other transporters.

  • Test Compound Stability: Your investigational drug may not be stable under the assay conditions.

Troubleshooting Steps:

  • Concentration-Response Curve: Perform a concentration-response experiment to determine the IC50 of your test compound for P-gp inhibition.

  • Positive Control: Ensure you have included a known P-gp inhibitor, such as verapamil, as a positive control to validate the assay's responsiveness.[6]

  • Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer before and after the experiment by measuring the transepithelial electrical resistance (TEER).[7]

  • Alternative Transporter Assays: Consider using cell lines that overexpress other relevant transporters (e.g., MRP1, MRP2) to investigate if your compound has inhibitory activity against them.

Question: We are observing significant peak tailing and inconsistent retention times in our HPLC analysis of this compound from plasma samples. How can we troubleshoot this?

Answer:

Peak tailing and retention time variability in HPLC analysis of this compound can stem from issues with the column, mobile phase, or sample preparation.

  • Column Issues: The analytical column may be contaminated or degraded.

  • Mobile Phase Problems: The pH of the mobile phase might be inappropriate, or the buffer concentration may be too low. Inconsistent mobile phase composition can also lead to retention time shifts.[5]

  • Sample Matrix Effects: Interferences from the plasma matrix can affect peak shape and retention.

Troubleshooting Steps:

  • Column Wash: Wash the column with a strong solvent to remove potential contaminants. If the problem persists, consider replacing the column.

  • Mobile Phase Optimization: Ensure the mobile phase is properly prepared and degassed. Verify the pH and consider adjusting the buffer strength.[5]

  • Sample Preparation: Optimize your sample preparation method to effectively remove interfering substances from the plasma. This could involve solid-phase extraction (SPE) or liquid-liquid extraction.

  • Use a Guard Column: Employing a guard column can help protect the analytical column from contaminants in the sample.[5]

Frequently Asked Questions (FAQs)

What is the primary mechanism of drug-drug interactions with this compound?

The primary mechanism of drug-drug interactions with this compound involves the cytochrome P450 3A4 (CYP3A4) enzyme system and the P-glycoprotein (P-gp) efflux transporter.[2] this compound is a substrate for both, meaning that drugs that inhibit or induce CYP3A4 or P-gp can significantly alter its plasma concentrations.[2][8]

Why is this compound often co-administered with Ritonavir (B1064)?

This compound has low oral bioavailability when administered alone due to extensive first-pass metabolism by CYP3A4 and efflux by P-gp.[3][9] Ritonavir is a potent inhibitor of CYP3A4 and also inhibits P-gp.[1][10] Co-administration of a low dose of Ritonavir "boosts" the plasma concentrations of this compound by reducing its metabolism and efflux, thereby enhancing its antiviral efficacy.[1][9]

What are the potential consequences of co-administering this compound with a CYP3A4 inducer?

Co-administration of this compound with a potent CYP3A4 inducer (e.g., rifampin, carbamazepine, phenytoin, phenobarbital) can lead to significantly decreased plasma concentrations of this compound.[2] This can result in a loss of therapeutic effect and the potential for developing viral resistance. In some cases, severe adverse effects like hepatocellular toxicity have been reported with the combination of this compound/Ritonavir and rifampin.[2]

Can this compound affect the metabolism of other drugs?

Yes, this compound is also a weak inhibitor of CYP3A4.[10] Therefore, it has the potential to increase the plasma concentrations of other drugs that are primarily metabolized by CYP3A4. This can increase the risk of dose-related toxicities for the co-administered drug.

Are there any clinically significant drug interactions with this compound that do not involve CYP3A4 or P-gp?

Yes, this compound can prolong the QT and PR intervals of the electrocardiogram (ECG).[8] Therefore, co-administration with other drugs that have the potential to prolong the QT interval should be done with caution or is contraindicated, as it can increase the risk of serious cardiac arrhythmias like Torsades de Pointes.[11]

Data Presentation

Table 1: Pharmacokinetic Interaction between this compound and Ritonavir

This compound DoseRitonavir DoseThis compound AUC ChangeThis compound Cmax ChangeReference
600 mg (single dose)600 mg (single dose)> 50-fold increase22-fold increase[12]
400 mg (soft gelatin capsule, twice daily)400 mg (twice daily)Mean AUC(0,24h) of 35.51 µg·h/mLMean Cmax of 3.10 µg/mL[1]
800 mg (soft gelatin capsule, twice daily)200 mg (twice daily)Mean AUC(0,24h) of 57 µg·h/mL-[1]

Table 2: Effect of Co-administered Drugs on this compound Pharmacokinetics

Co-administered DrugEffect on this compoundMechanismReference
RifabutinReduced AUC, Cmax, and Cmin by 13%, 15%, and 9% respectivelyCYP3A4 Induction[13]
Lopinavir/RitonavirNo significant change in this compound Cmin, Cmax, and AUCComplex interaction[14]
NelfinavirLower this compound concentrations compared to co-administration with RitonavirWeaker CYP3A4 inhibition than Ritonavir[15]

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

Objective: To determine the potential of a test compound to inhibit the CYP3A4-mediated metabolism of this compound.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound

  • Test compound

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Positive control inhibitor (e.g., Ketoconazole)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, the test compound, and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in buffer.

    • Prepare the HLM suspension in buffer on ice.

  • Incubation:

    • In a microcentrifuge tube, add the HLM suspension, potassium phosphate buffer, and the test compound at various concentrations (or positive control/vehicle).

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system and this compound.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C with gentle shaking.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding ice-cold acetonitrile.

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the concentration of a this compound metabolite (e.g., mono- or di-hydroxylated derivatives) using a validated LC-MS/MS method.[16][17]

  • Data Analysis:

    • Calculate the rate of metabolite formation at each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of this compound metabolism).

Protocol 2: Bidirectional Caco-2 Permeability Assay for P-gp Substrate Assessment

Objective: To determine if this compound is a substrate of P-glycoprotein and to assess the potential of a test compound to inhibit its efflux.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12- or 24-well plates)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • This compound

  • Test compound (potential inhibitor)

  • Positive control P-gp inhibitor (e.g., Verapamil)

  • Lucifer yellow (for monolayer integrity assessment)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells on Transwell inserts for 18-22 days to allow for differentiation and formation of a polarized monolayer.[18]

  • Monolayer Integrity Test:

    • Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.[7]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add this compound (with or without the test compound/Verapamil) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • Basolateral to Apical (B-A) Transport: Add this compound (with or without the test compound/Verapamil) to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).

  • Sample Collection and Analysis:

    • At the end of the incubation period, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

    • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[18] A significant reduction in the efflux ratio in the presence of the test compound indicates inhibition of the efflux transporter.

Mandatory Visualizations

Saquinavir_Metabolism_Pathway This compound This compound Metabolites Inactive Mono- and Di-hydroxylated Metabolites This compound->Metabolites Metabolism CYP3A4 CYP3A4 (in Liver and Intestine) CYP3A4->this compound Catalyzes Inducers CYP3A4 Inducers (e.g., Rifampin, Carbamazepine) Inducers->CYP3A4 Increase Expression Inhibitors CYP3A4 Inhibitors (e.g., Ritonavir, Ketoconazole) Inhibitors->CYP3A4 Inhibit Activity

Caption: this compound metabolism is primarily mediated by the CYP3A4 enzyme.

Pgp_Efflux_Workflow cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Saquinavir_Lumen This compound Saquinavir_Cell This compound Saquinavir_Lumen->Saquinavir_Cell Absorption Pgp P-glycoprotein (P-gp) Pgp->Saquinavir_Cell Transports Saquinavir_Cell->Saquinavir_Lumen Efflux Saquinavir_Blood This compound Saquinavir_Cell->Saquinavir_Blood Absorption Pgp_Inhibitors P-gp Inhibitors (e.g., Verapamil, Ritonavir) Pgp_Inhibitors->Pgp Inhibit

Caption: P-glycoprotein mediates the efflux of this compound from enterocytes.

DDI_Troubleshooting_Logic Start Unexpected Result in This compound Combination Study Low_SQV Lower this compound Concentration? Start->Low_SQV High_SQV Higher this compound Concentration? Low_SQV->High_SQV No Induction Investigate CYP3A4/P-gp Induction by Co-drug Low_SQV->Induction Yes Inhibition Investigate CYP3A4/P-gp Inhibition by Co-drug High_SQV->Inhibition Yes No_Change Consider Other Mechanisms (e.g., altered absorption, protein binding) High_SQV->No_Change No

Caption: Troubleshooting logic for unexpected this compound concentrations.

References

Technical Support Center: Enhancing the Therapeutic Index of Saquinavir Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the therapeutic index of Saquinavir (B1662171) and its derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common challenges and conceptual questions that arise during the development and in vitro testing of this compound derivatives.

Q1: My this compound derivative shows high potency in my enzymatic assay but low activity in cell-based assays. What could be the issue?

A1: This is a common issue that can stem from several factors related to the compound's interaction with the cellular environment. Here are the primary aspects to investigate:

  • Poor Cell Permeability: this compound and its derivatives are often large, peptide-like molecules that may not efficiently cross the cell membrane to reach the cytosolic HIV protease.

  • Drug Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the drug out of the cell, preventing it from reaching therapeutic concentrations. This compound is a known substrate for P-gp.[1]

  • Metabolic Instability: The derivative could be rapidly metabolized into an inactive form by intracellular enzymes. This compound itself is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][3]

  • High Protein Binding: The compound may bind strongly to proteins in the cell culture medium (e.g., fetal bovine serum), reducing the free concentration available to enter the cells.[4] An increase in human serum concentration is known to increase the IC50 of this compound.[4][5]

Q2: I'm observing significant cytotoxicity with my lead derivative that wasn't predicted. What are potential mechanisms for off-target toxicity?

A2: While this compound is designed to be a specific HIV protease inhibitor, it and its derivatives can exhibit off-target effects leading to cytotoxicity. Key mechanisms include:

  • Proteasome Inhibition: this compound has been shown to inhibit the 20S and 26S proteasome, a critical cellular component for protein degradation.[1] Inhibition of the proteasome can trigger apoptosis (programmed cell death).[1][5]

  • Mitochondrial Toxicity: The compound may interfere with mitochondrial function, leading to a decrease in cellular energy (ATP) production and the release of pro-apoptotic factors.

  • Inhibition of Other Proteases: Although designed for HIV protease, high concentrations of the derivative might inhibit host cell proteases, such as cathepsins or caspases, disrupting normal cellular processes.

  • NF-κB Pathway Inhibition: this compound can inhibit the activation of NF-κB, a key transcription factor involved in cell survival and inflammation.[1][5] While this can be beneficial in some contexts, it can also contribute to cytotoxicity in others.

Q3: How can I improve the low oral bioavailability of my this compound derivative?

A3: this compound has a very low oral bioavailability of about 4% due to incomplete absorption and extensive first-pass metabolism.[2] Strategies to overcome this include:

  • Prodrug Approach: Synthesizing a prodrug by modifying the hydroxyl group can improve absorption.[6][7][8] The prodrug is designed to be hydrolyzed in vivo to release the active this compound derivative.[6][7] The rate of hydrolysis is critical; if it's too slow, the compound will lack efficacy.[6][7]

  • Co-administration with a CYP3A4 Inhibitor: Clinically, this compound is co-administered with a low dose of Ritonavir.[2][3] Ritonavir is a potent inhibitor of the CYP3A4 enzyme, which is the primary enzyme responsible for metabolizing this compound.[2][3][9] This "boosting" strategy dramatically increases this compound's plasma concentration.[3][9]

  • Formulation Strategies: Using solubilizing excipients like polyethylene (B3416737) glycol or cyclodextrins can prevent the compound from precipitating in the gastrointestinal tract and improve absorption.[10]

Q4: What is the "Therapeutic Index" and how is it calculated for an antiviral compound?

A4: The Therapeutic Index (TI), also known as the Selectivity Index (SI), is a quantitative measure of a drug's safety.[11] It compares the concentration of a drug that causes toxicity to the concentration that provides the desired therapeutic effect.[12] A higher TI is desirable, as it indicates a wider margin between the effective dose and the toxic dose.[12][13]

For in vitro studies, it is calculated as: TI = CC50 / IC50

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that results in the death of 50% of the host cells.[11][13]

  • IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits viral replication by 50%.[13]

Part 2: Troubleshooting Guides

This section provides step-by-step guidance for specific experimental problems.

Guide 1: Troubleshooting Poor Compound Solubility

Problem: My this compound derivative is precipitating out of solution during my cell culture assay, leading to inconsistent results.

G start Precipitation Observed in Cell Culture Medium q1 Is the compound soluble in your initial stock solvent (e.g., DMSO)? start->q1 a1 Action: Prepare fresh stock solution. Consider alternative solvents like ethanol or DMF. Use sonication to aid dissolution. q1->a1 No q2 What is the final concentration of stock solvent in the medium? q1->q2 Yes sol_yes Yes sol_no No a2 Action: Reduce solvent concentration. High organic solvent levels can cause 'crashing out'. Prepare a more concentrated stock solution. q2->a2 > 0.5% q3 Does precipitation occur immediately upon dilution or over time? q2->q3 <= 0.5% conc_high > 0.5% conc_low <= 0.5% a3 Action: Compound has poor aqueous solubility. - Add compound to medium dropwise with vortexing. - Consider formulation with solubilizing excipients (e.g., HP-β-CD). q3->a3 Immediately a4 Action: Compound may be unstable or interacting with media components at 37°C. - Assess compound stability at 37°C. - Check for interactions with serum proteins. q3->a4 Over Time time_imm Immediately time_over Over Time (in incubator) G cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Analysis p1 1. Prepare serial dilutions of test compound in cell culture medium. p2 2. Seed host cells (e.g., MT-4) in a 96-well plate. p1->p2 p3 3. Add compound dilutions to appropriate wells. p2->p3 p4 4. Infect cells with a known titer of HIV-1 virus. p3->p4 p5 5. Incubate for 3-5 days at 37°C, 5% CO2. p4->p5 p6 6. Measure viral replication. (e.g., p24 antigen ELISA, reverse transcriptase activity, or CPE reduction). p5->p6 p7 7. Plot % inhibition vs. log[compound] and calculate IC50 using non-linear regression. p6->p7

References

Troubleshooting unexpected results in Saquinavir antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saquinavir (B1662171) antiviral assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound MTT assay shows an unexpected increase in absorbance at higher concentrations, suggesting increased cell viability. What could be the cause?

A1: This is a known phenomenon in MTT assays and can be caused by several factors. Your compound might be causing cellular stress responses that increase metabolic activity, leading to higher formazan (B1609692) production. Alternatively, this compound itself might be chemically interacting with the MTT reagent, causing its reduction and a false-positive signal. It is recommended to visually inspect the cells for morphological signs of cytotoxicity and to consider using an alternative cytotoxicity assay, such as the neutral red retention assay, to confirm the results.

Q2: I'm observing high variability in my plaque reduction assay results with this compound. What are the common causes?

A2: High variability in plaque reduction assays is a common issue. Several factors can contribute to this:

  • Inconsistent Virus Titer: Ensure the virus stock has a consistent and accurately determined titer.

  • Cell Monolayer Confluency: The confluency of the cell monolayer at the time of infection can significantly impact plaque formation. Aim for a consistent confluency (e.g., 90-95%) across all wells.

  • Overlay Medium: The concentration and viscosity of the overlay medium (e.g., agarose, methylcellulose) are critical. If it's too viscous, it can inhibit plaque formation; if it's not viscous enough, secondary plaques can form, leading to inaccurate counts.

  • Incubation Conditions: Ensure consistent temperature and CO2 levels during incubation, as fluctuations can affect both cell health and viral replication.

Q3: Why are the IC50 values for this compound different in my experiments compared to published data?

A3: Discrepancies in IC50 values can arise from several experimental variables:

  • Cell Line: Different cell lines can have varying levels of susceptibility to both the virus and the drug.

  • Virus Strain: The specific strain of HIV used can have different sensitivities to this compound.

  • Assay Protocol: Minor variations in the experimental protocol, such as incubation times, cell seeding density, and the presence of serum, can all influence the calculated IC50. For instance, the presence of 40% human serum can increase the IC50 of this compound by about four-fold.[1][2]

  • Drug Transporters: The expression levels of drug efflux pumps like P-glycoprotein (P-gp) in your cell line can affect the intracellular concentration of this compound, thereby altering the apparent IC50.[3]

Q4: Can this compound's metabolism affect my in vitro assay results?

A4: In standard in vitro antiviral assays using cell lines, the metabolic activity of enzymes like CYP3A4 is generally low compared to in vivo conditions.[4][5][6][7] However, if you are using primary cells (e.g., hepatocytes) or more complex culture systems that retain metabolic activity, the metabolism of this compound to less active hydroxylated derivatives by CYP3A4 could lead to an underestimation of its potency.[4][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background in Cytotoxicity Assay (e.g., MTT) 1. Compound interference with assay reagent. 2. Contamination of cell culture.1. Run a control with this compound in cell-free media to check for direct reaction with the assay reagent. 2. Visually inspect cells for any signs of contamination. Use sterile techniques.
No Antiviral Effect Observed 1. Drug degradation. 2. Resistant viral strain. 3. Incorrect drug concentration.1. Ensure proper storage and handling of this compound stock solutions. 2. Verify the sensitivity of the viral strain to this compound. 3. Confirm the calculations for drug dilutions.
Inconsistent Dose-Response Curve 1. Pipetting errors. 2. Cell clumping. 3. Edge effects in the plate.1. Use calibrated pipettes and ensure proper mixing. 2. Ensure a single-cell suspension before seeding. 3. Avoid using the outer wells of the plate, or fill them with sterile media/PBS.
Low Bioavailability in Cellular Assays 1. Efflux by P-glycoprotein (P-gp).[3]1. Use cell lines with low P-gp expression or co-administer a P-gp inhibitor like verapamil (B1683045) or cyclosporine to increase intracellular this compound concentration.[3]

Quantitative Data Summary

This compound IC50 and EC50 Values
Assay TypeCell Line/SystemVirus StrainIC50/EC50Reference
Antiviral ActivityLymphoblastoid and monocytic cell linesHIV-1IC50: 1 to 30 nM[1]
Antiviral ActivityMT4 cells (in 40% human serum)HIV-1 RFIC50: 37.7 ± 5 nM[1][2]
Antiviral ActivityVarious cell linesHIV-1 clades A-HIC50: 0.9 to 2.5 nM[1]
Antiviral ActivityVarious cell linesHIV-2 isolatesIC50: 0.25 to 14.6 nM[1]
Antiviral ActivityPM-1 cells (pulsed exposure)HIV-1BaLEC50: 1.16 ± 0.37 µM[8]
Antiviral ActivityPM-1 cells (sustained exposure)HIV-1BaLEC50: 0.03 ± 0.01 µM[8]
Antiviral ActivityMonocyte-derived macrophages (pulsed)HIV-1BaLEC50: 13.92 ± 7.71 µM[8]
CytotoxicityJurkat cellsN/AIC50: 17.36 µM[9]
Growth InhibitionMDCKII-MDR1 (P-gp overexpressing)N/AIC50: Significantly increased vs. parental[10]
Growth InhibitionMDCKII-MRP1 (MRP1 overexpressing)N/AIC50: Significantly increased vs. parental[10]

Experimental Protocols

Plaque Reduction Assay

This protocol is a generalized procedure and should be optimized for your specific cell line and virus strain.

  • Cell Seeding: Seed a 24-well plate with a suitable cell line (e.g., Vero, HeLa) to achieve a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.

  • Infection: Remove the growth medium from the cells and infect the monolayer with 0.2 mL of each virus dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • This compound Preparation: Prepare serial dilutions of this compound in the overlay medium.

  • Overlay: After the adsorption period, remove the virus inoculum and overlay the cells with 1.5 mL of the overlay medium containing the different concentrations of this compound. Also, include a virus-only control (no drug).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days).

  • Plaque Visualization: Fix the cells with a 10% formalin solution and stain with a 0.8% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus-only control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration.[11]

MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.[12][13]

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include "cells only" and "vehicle control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well.[13][14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[14]

  • Solubilization: Add 100-130 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in DMF) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Reading: Shake the plate to ensure complete solubilization and read the absorbance at a wavelength of 490-590 nm using a microplate reader.[13][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the drug concentration.

Visualizations

Saquinavir_Mechanism_of_Action cluster_virus HIV Life Cycle cluster_drug Drug Action HIV_RNA Viral RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Translation->Gag_Pol_Polyprotein Protease_Cleavage Protease Cleavage Gag_Pol_Polyprotein->Protease_Cleavage Mature_Proteins Mature Viral Proteins Protease_Cleavage->Mature_Proteins Assembly Assembly & Budding Mature_Proteins->Assembly Mature_Virion Mature, Infectious Virion Assembly->Mature_Virion This compound This compound HIV_Protease HIV Protease This compound->HIV_Protease Binds to active site HIV_Protease->Protease_Cleavage Inhibits

Caption: Mechanism of action of this compound in the HIV life cycle.

Caption: A logical workflow for troubleshooting unexpected results.

Saquinavir_Metabolism_Pathway cluster_intestine Intestinal Absorption & Metabolism cluster_liver Hepatic First-Pass Metabolism Saquinavir_Oral Oral this compound Enterocyte Enterocyte Saquinavir_Oral->Enterocyte Absorption Intestinal_Lumen Intestinal Lumen Portal_Vein Portal Vein Enterocyte->Portal_Vein To Liver Pgp_Intestine P-glycoprotein (P-gp) Enterocyte->Pgp_Intestine Substrate for CYP3A4_Intestine CYP3A4 Enterocyte->CYP3A4_Intestine Metabolized by Hepatocyte Hepatocyte Portal_Vein->Hepatocyte Systemic_Circulation Systemic Circulation Hepatocyte->Systemic_Circulation Bioavailable Drug CYP3A4_Liver CYP3A4 Hepatocyte->CYP3A4_Liver Metabolized by Inactive_Metabolites Inactive Metabolites Fecal_Excretion Fecal Excretion Inactive_Metabolites->Fecal_Excretion Pgp_Intestine->Intestinal_Lumen Efflux CYP3A4_Intestine->Inactive_Metabolites CYP3A4_Liver->Inactive_Metabolites

Caption: Factors affecting this compound bioavailability.

References

Process optimization for the large-scale synthesis of Saquinavir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of the HIV protease inhibitor Saquinavir (B1662171), this technical support center offers a comprehensive resource for process optimization and troubleshooting. Drawing from established synthetic strategies, this guide addresses common challenges and frequently asked questions to ensure a more efficient and successful synthesis campaign.

Troubleshooting Guide: Overcoming Common Hurdles in this compound Synthesis

This section provides solutions to specific problems that may arise during the synthesis of this compound, presented in a user-friendly question-and-answer format.

Problem ID Question Possible Causes Suggested Solutions
SQN-T01 Low overall yield in the synthesis. The initial 26-step research synthesis of this compound had a low overall yield of 10%.[1][2] This can be attributed to a lengthy process with numerous steps, each contributing to product loss.Adopt the optimized 11-step synthesis, which has been shown to achieve a significantly higher overall yield of 50%.[1][2] This convergent approach minimizes the number of sequential reactions, thereby reducing cumulative losses.
SQN-T02 Partial racemization observed during the Pictet-Spengler ring closure. Harsh reaction conditions, such as high temperatures (100°C), can lead to the racemization of intermediates.[1] For example, the formation of the decahydroisoquinoline (B1345475) fragment can suffer from a loss of stereochemical purity.Employ milder reaction conditions. For the Pictet-Spengler cyclization, explore lower temperatures and alternative catalysts to maintain the stereointegrity of the product. Purification via crystalline salts, such as the p-toluenesulfonic acid salt of the benzyl (B1604629) ester intermediate, can also be employed to re-establish optical purity.[3]
SQN-T03 Difficulties and side reactions in the final coupling step. The final coupling of the two main segments can be problematic. The use of certain water-binding coupling reagents can lead to nitrile formation from the primary amide in the quinargine moiety, reducing the yield of the desired product.[1]After extensive development, a successful coupling can be achieved using dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxypyridone as a catalyst.[4] This method has been reported to afford this compound mesylate in an 81% yield after recrystallization.[4]
SQN-T04 Low yields in the synthesis of key building blocks. The initial syntheses of the decahydroisoquinoline and epoxide building blocks were lengthy and resulted in low yields.[1]Utilize the improved and more efficient syntheses developed for these key intermediates. For instance, an improved synthesis of the decahydroisoquinoline fragment was developed that reduced the number of steps to three and increased the yield to 46%.[4]
SQN-T05 Impure final product. Impurities can arise from various sources, including side reactions, unreacted starting materials, and racemization. A patent application mentioned that direct condensation in a previous method resulted in low purity.[5]Purification of the crude this compound mesylate can be effectively achieved through an acid/base treatment, which has been shown to increase the purity from 98.0% to 99.5% (as measured by HPLC).[5]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and analysis of this compound.

1. What is the most efficient overall strategy for the large-scale synthesis of this compound?

The most efficient and economically viable approach is the convergent 11-step synthesis, which boasts an overall yield of 50%.[1][6] This is a significant improvement over the initial 26-step linear synthesis that had a mere 10% overall yield.[1][2] The convergent strategy involves the separate synthesis of key fragments which are then coupled together in the final stages.[4]

2. How can the stereochemistry of the six stereocenters in this compound be controlled?

Controlling the stereochemistry is a critical challenge. The optimized synthesis utilizes stereoselective reactions and starting materials with known chirality, such as L-phenylalanine.[1][4] For instance, the Meerwein-Ponndorf-Verley reduction has been used to achieve high selectivity (95%) in the formation of an erythro-chlorohydrin intermediate.[1] Careful selection of reagents and reaction conditions at each stereocenter-forming step is crucial to avoid racemization and ensure the desired diastereomer is obtained.

3. What are the key intermediates in the optimized synthesis of this compound?

The optimized synthesis of this compound generally proceeds through three key intermediates:[4]

  • A carboxylic acid moiety derived from quinaldic acid and L-asparagine.

  • An electrophilic amino alcohol equivalent, which is an L-phenylalanine-based isostere.

  • A decahydroisoquinoline derivative.

4. What analytical methods are recommended for monitoring reaction progress and assessing the purity of the final product?

Several analytical methods are suitable for monitoring the synthesis and ensuring the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity and quantifying this compound.[7][8] Reversed-phase HPLC with UV detection is a straightforward and reliable technique.[8][9] More sensitive methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have also been developed, with a limit of quantification as low as 0.05 ng/mL.[10]

  • UV-Visible Spectrophotometry: This method can be used for a simple and rapid estimation of this compound in bulk and dosage forms. The maximum absorbance of this compound is observed at approximately 239 nm in a methanol (B129727) and water solvent system.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used for the chemical identification of this compound mesylate by comparing its spectrum to a standard.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature to facilitate comparison of different synthetic approaches and analytical methods.

Table 1: Comparison of Overall Synthesis Strategies

Synthetic Strategy Number of Steps Overall Yield Reference
Initial Research Synthesis2610%[1][2]
Optimized Process Research Synthesis1150%[1][6]

Table 2: Yields of Key Coupling and Purification Steps

Reaction Step Reagents/Method Yield Reference
Quinaldic acid and L-asparagine couplingN-hydroxysuccinimide activation82-85%[4]
Final coupling to this compound mesylateDCC, N-hydroxypyridone81%[4]
Purification of this compound mesylateAcid/base treatment>99.5% purity[5]

Table 3: Parameters for Analytical Methods

Analytical Method Key Parameters Reference
RP-HPLCMobile Phase: ACN:Methanol (60:40 v/v), Column: Symmetry ODS C18, Detection: UV at 240 nm[8]
UV SpectrophotometryWavelength (λmax): 239 nm, Solvent: Methanol/Water[11]
LC-MS/MSLower Limit of Quantification: 0.05 ng/mL[10]

Detailed Experimental Protocols

Protocol 1: Final Coupling Step to Synthesize this compound Mesylate

This protocol is based on a convergent approach for the final coupling.[4]

  • Preparation of Quinargine: Couple quinaldic acid with L-asparagine using N-hydroxysuccinimide activation to yield the quinargine intermediate. This four-step procedure has a reported yield of 82-85%.

  • Coupling Reaction: React the prepared quinargine with the second key intermediate (the amino alcohol derivative) in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of N-hydroxypyridone.

  • Work-up and Recrystallization: After the reaction is complete, perform an appropriate aqueous work-up to remove by-products. The crude this compound is then converted to its mesylate salt.

  • Purification: Recrystallize the this compound mesylate to achieve high purity. This final coupling and purification step has a reported yield of 81%.

Protocol 2: Purification of Crude this compound Mesylate by Acid/Base Treatment

This protocol describes a method to enhance the purity of the final product.[5]

  • Dissolution: Dissolve the crude this compound mesylate (e.g., 98.0% purity) in a suitable organic solvent.

  • Base Treatment: Add an aqueous basic solution to the organic phase to neutralize the mesylate salt and convert this compound to its free base form. Extract the free base into the organic layer.

  • Acid Treatment: Wash the organic layer with water to remove excess base. Then, treat the organic solution with an aqueous solution of methane (B114726) sulfonic acid to reform the this compound mesylate salt, which will precipitate or can be crystallized out.

  • Isolation and Drying: Filter the purified this compound mesylate, wash with an appropriate solvent (e.g., methanol), and dry under reduced pressure to obtain the final product with high purity (e.g., >99.5%).

Visualizing the Process

The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting of this compound.

Saquinavir_Synthesis_Workflow start Starting Materials (Quinaldic Acid, L-Asparagine, L-Phenylalanine) frag1 Synthesis of Quinargine Moiety start->frag1 frag2 Synthesis of Amino Alcohol Isostere start->frag2 frag3 Synthesis of Decahydroisoquinoline Fragment start->frag3 final_coupling Final Convergent Coupling frag1->final_coupling couple1 Coupling of Isostere and Decahydroisoquinoline frag2->couple1 frag3->couple1 couple1->final_coupling crude_sqn Crude this compound final_coupling->crude_sqn purification Purification (Acid/Base Treatment & Recrystallization) crude_sqn->purification final_product Pure this compound Mesylate purification->final_product

Caption: Optimized convergent synthesis workflow for this compound.

Troubleshooting_Low_Yield problem Problem: Low Overall Yield cause1 Cause: Lengthy Linear Synthesis (e.g., 26 steps) problem->cause1 cause2 Cause: Sub-optimal Yields in Key Steps problem->cause2 cause3 Cause: Side Reactions in Final Coupling problem->cause3 solution1 Solution: Adopt 11-step Convergent Synthesis cause1->solution1 solution2 Solution: Utilize Optimized Protocols for Intermediates cause2->solution2 solution3 Solution: Use DCC/N-hydroxypyridone for Coupling cause3->solution3 outcome Improved Overall Yield (up to 50%) solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for addressing low overall yield.

References

Validation & Comparative

Saquinavir's Efficacy in Treatment-Naive HIV Patients: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the clinical performance of Saquinavir-based regimens in individuals initiating antiretroviral therapy. This document provides an objective comparison of this compound with alternative treatments, supported by data from key clinical trials, detailed experimental methodologies, and visual representations of molecular pathways and study designs.

Executive Summary

This compound, a potent inhibitor of the HIV-1 protease, was a cornerstone of early combination antiretroviral therapy (cART). To enhance its pharmacokinetic profile, this compound is co-administered with Ritonavir (B1064), a potent inhibitor of the CYP3A4 enzyme responsible for this compound's metabolism.[1][2] This boosted regimen (this compound/r) has been evaluated in numerous clinical trials for treatment-naive HIV-infected individuals. This guide synthesizes the evidence from pivotal studies, comparing the efficacy and safety of this compound/r-based regimens against other protease inhibitors (PIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Comparative Efficacy of this compound-Based Regimens

The efficacy of antiretroviral therapy is primarily measured by its ability to suppress viral replication (reduce HIV-1 RNA levels in the blood) and allow for immune reconstitution (increase in CD4+ T-cell counts).

This compound/r versus Lopinavir/r

The GEMINI study, a 48-week, multicenter, open-label, noninferiority trial, provided a head-to-head comparison of this compound/r and Lopinavir/ritonavir (Lopinavir/r) in treatment-naive HIV-1-infected adults. Both arms also received Emtricitabine/Tenofovir as a nucleoside reverse transcriptase inhibitor (NRTI) backbone.[3]

Table 1: Efficacy and Safety Outcomes from the GEMINI Study at Week 48 [3][4]

Outcome MeasureThis compound/r (1000/100 mg twice daily) + FTC/TDFLopinavir/r (400/100 mg twice daily) + FTC/TDF
Virologic Suppression (HIV-1 RNA <50 copies/mL) 64.7%63.5%
Mean Change in CD4+ Count from Baseline No significant differenceNo significant difference
Virologic Failures (at week 24, interim analysis) 6.8%2.6%
Discontinuations due to Adverse Events (at week 24, interim analysis) 3 patients4 patients
Elevated Total Cholesterol (>240 mg/dL) Lower incidenceHigher incidence
Elevated Triglycerides (>200 mg/dL) Significantly lowerSignificantly higher

The results of the GEMINI study demonstrated that this compound/r was noninferior to Lopinavir/r in achieving virologic suppression at 48 weeks.[3][4] Notably, the this compound/r regimen was associated with a more favorable lipid profile, particularly concerning triglyceride levels.[3]

This compound/r versus Indinavir/r

The MaxCmin1 trial, a 48-week, open-label, randomized, multicenter study, compared the efficacy of this compound/r with Indinavir/ritonavir (Indinavir/r) in adult HIV-1-infected patients.

Table 2: Virological Failure and Treatment Discontinuation in the MaxCmin1 Trial at Week 48 [1]

Outcome MeasureThis compound/r (1000/100 mg twice daily)Indinavir/r (800/100 mg twice daily)
Virological Failure 25%27%
Discontinuation due to Adverse Events Lower incidenceHigher incidence

The MaxCmin1 trial concluded that ritonavir-boosted this compound and Indinavir had comparable antiretroviral effects.[1] However, a greater number of treatment-limiting adverse events were observed in the Indinavir/r arm.[1]

This compound-Based Regimens versus Efavirenz-Based Regimens

A cohort study compared the effectiveness of initial therapy with a single PI (including this compound), ritonavir-boosted this compound (RTV/SQV), or Efavirenz (B1671121) (EFV), all in combination with NRTIs.

Table 3: Virologic Suppression in a Cohort Study Comparing PI- and NNRTI-Based Regimens [5]

Outcome MeasureRitonavir/Saquinavir + NRTIsEfavirenz + NRTIs
Initial Viral Suppression (HIV-1 RNA <400 copies/mL within 8 months) 51%72%
Durable Viral Suppression (>6 months) 29%53%
Median CD4+ Cell Count Increase (at 12 months) Similar across all groupsSimilar across all groups

This study suggested that in a clinical cohort setting, an Efavirenz-based regimen was associated with higher rates of both initial and durable viral suppression compared to the ritonavir-boosted this compound regimen.[5]

Experimental Protocols

The clinical trials cited in this guide followed rigorous methodologies to ensure the validity of their findings. Below is a generalized protocol for a Phase III, randomized, open-label, noninferiority trial for treatment-naive HIV-1 infected adults, based on the design of the GEMINI study.

Key Methodologies
  • Study Design: A 48-week, multicenter, randomized, open-label, noninferiority trial.

  • Participant Population: Antiretroviral treatment-naive adults with confirmed HIV-1 infection. Inclusion criteria typically include a screening plasma HIV-1 RNA level above a certain threshold (e.g., >5,000 copies/mL) and a CD4+ cell count within a specified range. Exclusion criteria often include resistance to any of the study drugs, pregnancy, and significant renal or hepatic impairment.

  • Randomization and Blinding: Patients are randomly assigned to different treatment arms. In an open-label study, both the investigators and participants know which treatment is being administered.

  • Intervention:

    • Investigational Arm: this compound/ritonavir (e.g., 1000/100 mg twice daily).

    • Comparator Arm: An active control, such as Lopinavir/ritonavir (e.g., 400/100 mg twice daily).

    • Backbone Therapy: All participants receive a standard dual-NRTI backbone, such as Emtricitabine/Tenofovir (FTC/TDF).

  • Endpoints:

    • Primary Efficacy Endpoint: The proportion of patients with plasma HIV-1 RNA levels below a specified threshold (e.g., <50 copies/mL) at week 48.

    • Secondary Endpoints:

      • Change from baseline in CD4+ cell count.

      • Incidence and severity of adverse events.

      • Changes in metabolic parameters (e.g., fasting lipids, glucose).

      • Emergence of drug resistance mutations in patients with virologic failure.

  • Assessments:

    • Plasma HIV-1 RNA levels are measured at baseline and at regular intervals throughout the study (e.g., weeks 4, 8, 12, 16, 24, 36, and 48).

    • CD4+ cell counts are monitored at similar intervals.

    • Safety assessments, including physical examinations and laboratory tests, are conducted at each study visit.

  • Statistical Analysis: The primary analysis for a noninferiority trial is to determine if the efficacy of the investigational regimen is not unacceptably worse than the active control. This is typically assessed using a confidence interval for the difference in the proportion of responders between the two arms.

Visualizing the Science

HIV-1 Life Cycle and Mechanism of Protease Inhibitors

The following diagram illustrates the key stages of the HIV-1 life cycle and highlights the specific step at which this compound and other protease inhibitors exert their antiviral effect.

HIV_Lifecycle cluster_cell Host CD4+ Cell cluster_outside Extracellular Space Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Viral RNA released ViralDNA Viral DNA ReverseTranscription->ViralDNA Integration 3. Integration Provirus Provirus Integration->Provirus Transcription 4. Transcription ViralRNA Viral RNA Transcription->ViralRNA Translation 5. Translation ViralProteins Viral Polyproteins Translation->ViralProteins Assembly 6. Assembly HIV_Virion_Out Immature Virion Assembly->HIV_Virion_Out Budding ViralRNA->Translation ViralDNA->Integration Provirus->Transcription Host cell machinery ViralProteins->Assembly HIV_Virion_In HIV Virion HIV_Virion_In->Entry Mature_Virion Mature Virion HIV_Virion_Out->Mature_Virion Maturation (Protease action) Protease_Inhibitor Protease Inhibitors (e.g., this compound) Protease_Inhibitor->Mature_Virion Inhibits caption HIV Life Cycle and Protease Inhibitor Action

Caption: HIV Life Cycle and Protease Inhibitor Action

Experimental Workflow for a Comparative Efficacy Trial

This diagram outlines the typical workflow of a clinical trial designed to compare the efficacy of two antiretroviral regimens in treatment-naive HIV patients, based on the GEMINI study protocol.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (48 Weeks) cluster_analysis Data Collection & Analysis Screening Screening of Treatment-Naive HIV-1 Infected Adults InclusionCriteria Inclusion Criteria Met? (e.g., HIV RNA > 5,000 copies/mL) Screening->InclusionCriteria Enrollment Patient Enrollment & Informed Consent InclusionCriteria->Enrollment Yes Screen Failure Screen Failure InclusionCriteria->Screen Failure No Randomization Randomization (1:1) Enrollment->Randomization ArmA Arm A: This compound/r + FTC/TDF Randomization->ArmA ArmB Arm B: Lopinavir/r + FTC/TDF Randomization->ArmB FollowUp Regular Follow-up Visits (Weeks 4, 8, 12, 16, 24, 36, 48) ArmA->FollowUp ArmB->FollowUp DataCollection Data Collection: - HIV-1 RNA (Viral Load) - CD4+ Cell Count - Adverse Events - Lipid Profile FollowUp->DataCollection PrimaryEndpoint Primary Endpoint Analysis (Week 48): Proportion with HIV-1 RNA <50 copies/mL DataCollection->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Analysis: - Change in CD4+ Count - Safety & Tolerability DataCollection->SecondaryEndpoint caption Workflow of a Comparative Antiretroviral Trial

Caption: Workflow of a Comparative Antiretroviral Trial

Conclusion

This compound, when boosted with ritonavir, has demonstrated noninferior virologic efficacy compared to other protease inhibitors like Lopinavir/r in treatment-naive HIV-1 infected patients. A key advantage of the this compound/r regimen appears to be its more favorable lipid profile. However, when compared to NNRTI-based regimens, such as those containing Efavirenz, cohort data suggests that this compound/r may be associated with lower rates of virologic suppression. The selection of an initial antiretroviral regimen is a complex decision that must take into account not only virologic efficacy but also the short- and long-term safety and tolerability profile of the drugs, as well as individual patient characteristics. The data presented in this guide provides a foundation for informed decision-making in the context of antiretroviral drug development and clinical research.

References

Navigating HIV-1 Protease Inhibitor Cross-Resistance: A Comparative Analysis of Saquinavir and Newer Antiretrovirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of highly active antiretroviral therapy (HAART) has transformed the landscape of HIV-1 treatment. However, the emergence of drug resistance remains a significant clinical challenge, necessitating the development of novel antiretrovirals and a thorough understanding of cross-resistance patterns. This guide provides a detailed comparison of the first-in-class protease inhibitor (PI), Saquinavir (B1662171) (SQV), with newer antiretroviral agents, focusing on the implications of SQV-associated resistance mutations on their efficacy. We present quantitative data from in vitro studies, detailed experimental methodologies, and visual representations of key pathways to facilitate a comprehensive understanding of these complex interactions.

Understanding the Landscape of Protease Inhibitor Resistance

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins. Protease inhibitors act by competitively binding to the active site of this enzyme, thereby preventing viral maturation. However, the high mutation rate of HIV-1 can lead to the selection of amino acid substitutions within the protease enzyme, reducing the binding affinity of PIs and conferring drug resistance.

This compound, the first FDA-approved PI, has been instrumental in the fight against HIV-1. However, its use has been associated with the emergence of specific resistance mutations, most notably G48V and L90M in the protease gene.[1][2] These mutations can not only reduce the susceptibility to this compound itself but also confer cross-resistance to other PIs.

Cross-Resistance with Newer Protease Inhibitors

The development of second and third-generation PIs, such as Darunavir (B192927) (DRV), Atazanavir (ATV), Tipranavir (B1684565) (TPV), and Lopinavir (LPV), was driven by the need to overcome the limitations of earlier drugs, including the challenge of cross-resistance. These newer agents often exhibit a higher genetic barrier to resistance and can retain activity against viral strains resistant to first-generation PIs.

Quantitative Analysis of Cross-Resistance

The following tables summarize in vitro data on the fold change (FC) in the 50% inhibitory concentration (IC50) or inhibition constant (Ki) of various PIs in the presence of this compound-associated resistance mutations. The fold change represents the ratio of the IC50 or Ki for the mutant virus compared to the wild-type virus; a higher fold change indicates reduced susceptibility.

Table 1: Impact of Primary this compound Resistance Mutations on Newer Protease Inhibitor Susceptibility

MutationThis compound (SQV) FCDarunavir (DRV) FCAtazanavir (ATV) FCTipranavir (TPV) FCLopinavir (LPV) FCReference(s)
G48V9030---[3]
L90M-----[4]
M46I4.4 - ~29----[5]

Table 2: Cross-Resistance in Viruses with Pre-existing Resistance to Other Protease Inhibitors

Prior PI Failure% Susceptible to Tipranavir/r% Susceptible to this compound/rReference(s)
Lopinavir/r (partially sensitive)49%17%[6]
Amprenavir/r (partially sensitive)--[6]
Indinavir/r (partially sensitive)34%-[6]
Atazanavir/r (partially sensitive)16%-[6]
Nelfinavir-11% (for TPV/r partially sensitive viruses)[6][7]

This table highlights the activity of Tipranavir and this compound in the context of pre-existing resistance to other PIs.

Cross-Resistance with Other Antiretroviral Classes

A crucial consideration in salvage therapy is the potential for cross-resistance across different drug classes. Fortunately, the mechanisms of action of PIs are distinct from those of other major antiretroviral classes, such as integrase strand transfer inhibitors (INSTIs) and entry inhibitors.

  • Integrase Strand Transfer Inhibitors (INSTIs): Drugs like Dolutegravir and Bictegravir target the viral integrase enzyme, which is responsible for integrating the viral DNA into the host cell's genome. There is no evidence to suggest that mutations conferring resistance to this compound have any impact on the efficacy of INSTIs.

  • Entry Inhibitors: This class includes CCR5 antagonists like Maraviroc and attachment inhibitors like Fostemsavir. These drugs prevent the virus from entering host cells. As their targets are distinct from the protease enzyme, cross-resistance with this compound is not observed.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from phenotypic resistance assays. The Monogram PhenoSense® assay is a widely used method for determining the susceptibility of HIV-1 to various antiretroviral drugs.

PhenoSense® HIV Drug Resistance Assay: A Step-by-Step Overview

This assay provides a direct, quantitative measure of how a patient's virus responds to antiretrovirals.[8]

  • Viral RNA Isolation: Protease (PR) and reverse transcriptase (RT) sequences from the patient's HIV-1 are isolated from a blood sample and amplified using reverse transcription-polymerase chain reaction (RT-PCR). This process is optimized to capture the diversity of viral strains present in the patient.[8]

  • Test Vector Construction: The amplified patient-derived HIV PR and RT gene segments are inserted into a standardized HIV-1 vector that contains a luciferase reporter gene.[8]

  • Virus Production: These engineered vectors are introduced into host cells to produce virus particles that contain the patient's PR and RT enzymes.[8]

  • Drug Susceptibility Testing: The newly generated virus particles are used to infect target cells in the presence of varying concentrations of different antiretroviral drugs.[8]

  • Measuring Resistance: The replication of the virus is measured by the amount of light produced by the luciferase reporter gene. The concentration of a drug required to inhibit viral replication by 50% (IC50) is determined and compared to that of a wild-type reference virus. The result is expressed as a fold change in susceptibility.[8]

Specimen Requirements for PhenoSense® Assay:

  • Specimen Type: Plasma[9][10]

  • Container: Lavender-top (EDTA) or plasma preparation tube (PPT)[9][10]

  • Volume: 3 mL[9][10]

  • Collection and Handling: Blood should be centrifuged within six hours of collection. The plasma must be separated and frozen immediately.[9][10]

  • Viral Load Requirement: ≥ 500 copies/mL[9][10]

Visualizing Resistance Pathways

The development of drug resistance is a complex process involving the sequential accumulation of mutations. The following diagram illustrates a simplified workflow for assessing cross-resistance and the logical relationship between this compound resistance and susceptibility to newer PIs.

G Cross-Resistance Assessment Workflow cluster_0 Patient Sample cluster_1 Laboratory Analysis cluster_2 Data Interpretation cluster_3 Clinical Decision cluster_4 Cross-Resistance Logic Patient Patient with Virologic Failure on this compound-containing Regimen Genotyping Genotypic Resistance Testing (Sequence Protease Gene) Patient->Genotyping Plasma Sample Phenotyping Phenotypic Resistance Testing (e.g., PhenoSense® Assay) Patient->Phenotyping Plasma Sample IdentifyMutations Identify this compound Resistance Mutations (e.g., G48V, L90M) Genotyping->IdentifyMutations QuantifyResistance Quantify Fold Change in Susceptibility Phenotyping->QuantifyResistance SelectTherapy Select Optimal Salvage Therapy IdentifyMutations->SelectTherapy Informs Drug Selection QuantifyResistance->SelectTherapy Provides Quantitative Susceptibility Data SQV_Res This compound Resistance NewerPI_Susc Susceptibility to Newer PIs (e.g., DRV) SQV_Res->NewerPI_Susc May be retained OtherClasses_Susc Susceptibility to INSTIs & Entry Inhibitors SQV_Res->OtherClasses_Susc Unaffected

Caption: Workflow for assessing HIV-1 cross-resistance and the impact of this compound resistance.

Conclusion

The landscape of HIV-1 treatment is continually evolving, with the development of new antiretroviral agents offering hope for patients with drug-resistant virus. While this compound laid the foundation for protease inhibitor therapy, understanding the cross-resistance profiles conferred by its associated mutations is critical for optimizing subsequent treatment regimens.

This guide highlights several key takeaways:

  • Limited Cross-Resistance with Newer PIs: Newer protease inhibitors, particularly darunavir and tipranavir, often retain significant activity against viral strains that have developed resistance to this compound.

  • No Cross-Class Resistance: Resistance to this compound does not impact the efficacy of other antiretroviral classes, such as integrase inhibitors and entry inhibitors, making them excellent options for salvage therapy.

  • Importance of Resistance Testing: Both genotypic and phenotypic resistance testing are invaluable tools for guiding treatment decisions in patients experiencing virologic failure. These assays provide crucial information on the specific mutations present and their quantitative impact on drug susceptibility.

As the arsenal (B13267) of antiretroviral drugs expands, a deep understanding of the mechanisms of resistance and cross-resistance will remain paramount for the effective and durable management of HIV-1 infection. Continued research and surveillance are essential to stay ahead of the evolving virus and to ensure the long-term success of antiretroviral therapy.

References

A Head-to-Head Battle of Protease Inhibitors: Saquinavir/r vs. Lopinavir/r in Treatment-Naïve HIV-1 Patients

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiretroviral therapy, the GEMINI study stands as a pivotal non-inferiority trial that directly compared the efficacy and safety of two ritonavir-boosted protease inhibitor (PI) regimens: saquinavir (B1662171) (SQV/r) and lopinavir (B192967) (LPV/r) in treatment-naïve adults with HIV-1 infection. This guide provides a comprehensive analysis of the GEMINI study's findings, offering researchers, scientists, and drug development professionals a detailed comparison of these two therapeutic strategies.

Efficacy and Safety Showdown: A Quantitative Comparison

The GEMINI study was a 48-week, prospective, open-label, multicenter, non-inferiority trial.[1][2] A total of 337 treatment-naïve HIV-1 infected adults were randomized to receive either this compound/ritonavir (B1064) (1000 mg/100 mg twice daily) or lopinavir/ritonavir (400 mg/100 mg twice daily), both in combination with emtricitabine (B123318)/tenofovir (B777) (200 mg/300 mg once daily).[1] The primary endpoint was the proportion of patients with HIV-1 RNA levels below 50 copies/mL at week 48.[2][3]

Table 1: Baseline Characteristics of Study Participants
CharacteristicThis compound/r (n=167)Lopinavir/r (n=170)
Median Age (years) 3737
Male (%) ~80%~80%
Median HIV-1 RNA (log10 copies/mL) 5.25.2
Patients with HIV-1 RNA >100,000 copies/mL (%) >63%>63%
Mean CD4+ Cell Count (cells/mm³) ~160~160
Patients with CD4+ Count <100 cells/mm³ (%) 40%40%
Prior AIDS-Defining Event (%) 24%29%
Hepatitis C Co-infection (%) ~10%~10%

Data sourced from the GEMINI study reports.[3]

Table 2: Efficacy Outcomes at Week 48
OutcomeThis compound/r (n=167)Lopinavir/r (n=170)Statistical Analysis
HIV-1 RNA <50 copies/mL (ITT-TLOVR) 64.7%63.5%Estimated Difference: 1.14% (96% CI: -9.6 to 11.9), p < 0.012 (Non-inferiority met)[1]
Mean Change in HIV-1 RNA (log10 copies/mL) -3.3-3.3p = 0.62 (NS)[3]
Median Change in CD4+ Cell Count (cells/mm³) +178+204p = 0.33 (NS)[3]

ITT-TLOVR: Intent-to-Treat, Time to Loss of Virologic Response. Data sourced from the GEMINI study reports.[1][3]

Table 3: Key Safety and Tolerability Findings at Week 48
Adverse Event ProfileThis compound/rLopinavir/rKey Findings
Overall Adverse Events Similar rates and severitySimilar rates and severityNo significant difference between the two groups.[1][4]
Gastrointestinal Events 14%23%Less common in the this compound/r arm.[2]
Lipid Abnormalities
Total Cholesterol >/= 5.2 mmol/L (Grade 1+)7.9% (at week 24)25% (at week 24)Significantly lower incidence with this compound/r (p<0.01).[5]
Triglycerides > 4.5 mmol/L (Grade 2+)1% (at week 24)9% (at week 24)Significantly lower incidence with this compound/r (p<0.05).[5]
Median Change in Triglycerides from BaselineSignificantly higherLopinavir/r demonstrated a significantly higher increase at week 48.[1][4]

Data sourced from the GEMINI study reports.[1][2][4][5]

Experimental Design and Methodology

Study Design: A 48-week, prospective, randomized, open-label, multicenter, non-inferiority trial.[1][2]

Patient Population: The study enrolled 337 antiretroviral-naïve HIV-1 infected adults.[3] Key inclusion criteria included no prior treatment with antiretroviral agents for more than two weeks.[2]

Treatment Arms:

  • This compound/r arm: this compound 1000 mg twice daily co-administered with ritonavir 100 mg twice daily. The this compound formulation used was the 500 mg film-coated tablet (Invirase).[2]

  • Lopinavir/r arm: Lopinavir 400 mg/ritonavir 100 mg (Kaletra) twice daily.[3]

  • Background Therapy: All patients in both arms received a fixed-dose combination of emtricitabine 200 mg and tenofovir disoproxil fumarate (B1241708) 300 mg once daily.[1]

Endpoints:

  • Primary Efficacy Endpoint: The proportion of patients with plasma HIV-1 RNA levels <50 copies/mL at week 48, using an intent-to-treat (ITT), time to loss of virologic response (TLOVR) analysis.[2][3] The non-inferiority margin was set at a 12% difference in the response rate.[2]

  • Secondary Endpoints: Included changes in HIV-1 RNA and CD4+ cell counts from baseline, the incidence of clinical and laboratory adverse events, and changes in fasting lipid profiles.[3]

Visualizing the Study Dynamics

To better understand the flow and logic of the GEMINI study, the following diagrams have been generated.

GEMINI_Study_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Arms (48 Weeks) cluster_analysis Primary Endpoint Analysis (Week 48) P 337 Treatment-Naïve HIV-1 Infected Adults R Randomization (1:1) P->R SQV This compound/r (1000/100 mg BID) + Emtricitabine/Tenofovir R->SQV n=167 LPV Lopinavir/r (400/100 mg BID) + Emtricitabine/Tenofovir R->LPV n=170 E Proportion of Patients with HIV-1 RNA <50 copies/mL SQV->E LPV->E Non_Inferiority_Logic cluster_hypothesis Non-Inferiority Hypothesis cluster_result GEMINI Study Result cluster_conclusion Conclusion H0 H0: this compound/r is inferior to Lopinavir/r (Difference < -12%) Result Observed Difference: 1.14% 96% CI: -9.6% to 11.9% H0->Result Test Against H1 H1: this compound/r is non-inferior to Lopinavir/r (Difference >= -12%) H1->Result Support for Conclusion Lower bound of CI (-9.6%) > -12% Therefore, this compound/r is non-inferior to Lopinavir/r Result->Conclusion

References

A Head-to-Head In Vitro Comparison of Saquinavir and Indinavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two seminal HIV-1 protease inhibitors, Saquinavir (B1662171) and Indinavir (B1671876). The following sections present a quantitative analysis of their antiviral efficacy and cytotoxicity, detailed experimental protocols for key assays, and a visualization of their differential effects on cellular signaling pathways.

Quantitative Performance Comparison

ParameterThis compoundIndinavirCell Line(s)HIV-1 Strain(s)
IC50 (nM) 1 - 30[1]25 - 100[1]Lymphoblastoid and monocytic lines, PBLs[1]Various[1]
CC50 (µM) > 100[2]> 100[2]CEM-SS and MT4 cellsN/A
Therapeutic Index (CC50/IC50) > 3,333 - 100,000> 1,000 - 4,000CalculatedCalculated
CYP3A4 Inhibition (Ki, µM) 2.99 ± 0.870.17 ± 0.01Human Liver MicrosomesN/A

Note: The Therapeutic Index is calculated using the provided IC50 and CC50 ranges. A higher therapeutic index indicates a more favorable safety profile.

Experimental Protocols

Determination of 50% Inhibitory Concentration (IC50) using p24 Antigen Reduction Assay

This assay quantifies the concentration of a drug required to inhibit HIV-1 replication by 50%.[1]

a. Materials:

  • Phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs)

  • HIV-1 viral stock

  • This compound and Indinavir dissolved in DMSO

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS) and interleukin-2 (B1167480) (IL-2)

  • 96-well cell culture plates

  • HIV-1 p24 antigen ELISA kit

b. Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donors and stimulate with PHA for 2-3 days.[1]

  • Drug Dilution: Prepare serial dilutions of this compound and Indinavir in the cell culture medium.

  • Infection: Add the PHA-stimulated PBMCs to the 96-well plates and infect the cells with a pre-titered amount of HIV-1 stock.[1]

  • Treatment: Immediately after infection, add the different concentrations of this compound or Indinavir to the appropriate wells. Include control wells with no drug.[1]

  • Incubation: Incubate the plates at 37°C in a humidified, 5% CO2 incubator.[1]

  • Sample Collection: On days 4-7 post-infection, collect the cell-free supernatant from each well.[1][3]

  • p24 Antigen Quantification: Determine the amount of p24 antigen in the supernatants using an ELISA kit according to the manufacturer's instructions.[1]

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration compared to the control wells. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[1]

Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a drug that reduces cell viability by 50%.

a. Materials:

  • CEM-SS or MT-4 human T-cell lines

  • This compound and Indinavir dissolved in DMSO

  • RPMI 1640 medium supplemented with 10% FBS

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

b. Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium.

  • Drug Treatment: Add 100 µL of medium containing serial dilutions of this compound or Indinavir to the wells. Include control wells with no drug.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cytotoxicity is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percentage of cytotoxicity against the drug concentration.

Visualizing Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_IC50 IC50 Determination (p24 Assay) cluster_CC50 CC50 Determination (MTT Assay) pbmc Isolate & Stimulate PBMCs plate_pbmc Plate PBMCs pbmc->plate_pbmc infect Infect with HIV-1 plate_pbmc->infect treat_ic50 Add Drug Dilutions (this compound or Indinavir) infect->treat_ic50 incubate_ic50 Incubate (4-7 days) treat_ic50->incubate_ic50 supernatant Collect Supernatant incubate_ic50->supernatant elisa p24 ELISA supernatant->elisa calc_ic50 Calculate IC50 elisa->calc_ic50 cells Culture CEM-SS or MT-4 Cells plate_cells Plate Cells cells->plate_cells treat_cc50 Add Drug Dilutions (this compound or Indinavir) plate_cells->treat_cc50 incubate_cc50 Incubate (72 hours) treat_cc50->incubate_cc50 mtt Add MTT Reagent incubate_cc50->mtt solubilize Add Solubilization Solution mtt->solubilize read Read Absorbance solubilize->read calc_cc50 Calculate CC50 read->calc_cc50

Experimental workflow for determining IC50 and CC50 values.

Signaling_Pathways cluster_hiv HIV Replication Cycle cluster_cell Host Cell Pathways gag_pol Gag-Pol Polyprotein hiv_protease HIV Protease gag_pol->hiv_protease Cleavage viral_proteins Mature Viral Proteins hiv_protease->viral_proteins virion Infectious Virion Assembly viral_proteins->virion proteasome 26S Proteasome ikb IκB proteasome->ikb Degradation apoptosis Apoptosis proteasome->apoptosis Pro-apoptotic signaling nf_kb NF-κB ikb->nf_kb Inhibition nucleus Nucleus nf_kb->nucleus Translocation nucleus->apoptosis Anti-apoptotic Gene Expression This compound This compound This compound->hiv_protease Inhibition This compound->proteasome Inhibition indinavir Indinavir indinavir->hiv_protease Inhibition indinavir->proteasome Negligible Effect

Differential effects of this compound and Indinavir on cellular pathways.

Discussion of In Vitro Findings

Both this compound and Indinavir are potent inhibitors of the HIV-1 protease, a critical enzyme for the production of mature, infectious virions.[1] Their primary mechanism of action involves binding to the active site of the protease, thereby preventing the cleavage of viral Gag and Gag-Pol polyproteins.[1]

Based on the compiled data, this compound often demonstrates a lower IC50 than Indinavir in vitro, suggesting higher antiviral potency under certain experimental conditions.[1] Both drugs exhibit low cytotoxicity in vitro, with CC50 values reported to be above 100 µM in some cell lines.[2] This translates to a high therapeutic index for both compounds, although this compound's appears to be wider due to its generally lower IC50.

Beyond their direct antiviral effects, this compound and Indinavir show differential impacts on host cell pathways. This compound has been shown to inhibit the chymotrypsin-like activity of the 26S proteasome.[4][5] This inhibition can lead to the stabilization of IκBα, an inhibitor of the transcription factor NF-κB.[4][5] The subsequent suppression of NF-κB activity can induce apoptosis in cancer cells.[4][5][6] In contrast, Indinavir has been reported to have a negligible effect on proteasome activity.[7]

Furthermore, both drugs are known to interact with the cytochrome P450 enzyme CYP3A4, a key enzyme in drug metabolism. In vitro studies have shown that Indinavir is a more potent inhibitor of CYP3A4 than this compound.[8] This has significant implications for potential drug-drug interactions when co-administered with other medications metabolized by this enzyme.

References

Validating Computational Predictions of Saquinavir Binding Modes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational predictions with experimental data for the binding modes of Saquinavir (B1662171), a potent HIV-1 protease inhibitor. By presenting quantitative data, detailed experimental protocols, and a clear validation workflow, this document aims to equip researchers with the necessary information to critically evaluate and utilize computational models in drug discovery and development.

Comparison of Computationally Predicted and Experimentally Determined Binding Affinities

The accurate prediction of binding affinity is a crucial metric for the validation of computational models. The following table summarizes and compares binding free energy values for this compound with HIV-1 protease obtained from both computational predictions and experimental assays.

HIV-1 Protease VariantComputational MethodPredicted Binding Affinity (kcal/mol)Experimental MethodExperimental Ki (nM)Experimental Binding Affinity (kcal/mol)Reference
Wild-TypeMolecular Docking-10.15In vitro binding assay--[1]
Wild-TypeMolecular Docking-12.2---[2]
M46I MutantMolecular Docking-11.16---[2]
Wild-TypeMM/PBSAWithin 1.5 kcal/mol of experimental valueKinetic studies--[3]
L90M MutantMM/PBSAWithin 1.5 kcal/mol of experimental valueKinetic studies3-fold increase in Ki vs WT-[3][4][5]
G48V MutantMM/PBSAWithin 1.5 kcal/mol of experimental valueKinetic studies13.5-fold increase in Ki vs WT-[3][4][5]
G48V/L90M Double MutantMM/PBSAWithin 1.5 kcal/mol of experimental valueKinetic studies419-fold increase in Ki vs WT-[3][4][5]

Note: Ki (inhibition constant) values are related to binding affinity. A lower Ki value indicates a stronger binding affinity. The conversion to kcal/mol is calculated using the formula ΔG = RTln(Ki), where R is the gas constant and T is the temperature in Kelvin. Direct comparison requires consistent experimental conditions.

Experimental vs. Computational Binding Mode Analysis

Beyond binding affinity, the precise interactions between a ligand and its target protein are critical for understanding the mechanism of action and for rational drug design.

Experimental Observations (X-ray Crystallography):

Crystal structures of this compound in complex with HIV-1 protease reveal key interactions.[4][5][6][7] In the wild-type enzyme, this compound binds in the active site, forming hydrogen bonds with the catalytic aspartate residues (Asp25/Asp25') and interacting with residues in the flap regions.[4][5][8] In drug-resistant mutants, such as G48V/L90M, the inhibitor is observed to move away from the protease, leading to larger gaps and reduced interactions, particularly at the P3 subsite.[4][5] The G48T/L89M variant also shows an enlarged active site and the loss of a hydrogen bond.[6]

Computational Predictions (Molecular Dynamics & Docking):

Computational studies have successfully reproduced and provided deeper insights into these binding modes. Molecular dynamics (MD) simulations have been used to analyze the conformational changes in the protease upon this compound binding, especially in mutant forms.[2][9][10] These simulations have highlighted the importance of the flap regions' dynamics and how mutations can alter these dynamics to reduce inhibitor binding.[2][8] For instance, simulations of the G48V mutant showed that the valine substitution leads to steric hindrance, disrupting a crucial hydrogen bond.[10] Docking studies have also been employed to predict the binding poses of this compound, with results generally consistent with crystallographic data, showing root mean square deviations (RMSD) ranging from 0.5 to 1.2 Å.[11]

Workflow for Validating Computational Predictions

The following diagram illustrates a typical workflow for validating computational predictions of this compound's binding modes against experimental data.

G cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_comparison Comparative Analysis comp_model Build 3D Model (e.g., Homology Modeling) docking Molecular Docking comp_model->docking Input Structure md_sim Molecular Dynamics (MD) Simulation docking->md_sim Initial Pose free_energy Binding Free Energy Calculation (e.g., MM/PBSA) md_sim->free_energy Trajectories compare_pose Compare Binding Poses (RMSD Calculation) md_sim->compare_pose compare_interactions Compare Key Interactions md_sim->compare_interactions compare_affinity Compare Binding Affinities free_energy->compare_affinity protein_prep Protein Expression & Purification binding_assay Binding Affinity Assay (e.g., ITC, SPR, Ki determination) protein_prep->binding_assay structure_det Structural Determination (X-ray Crystallography, NMR) protein_prep->structure_det binding_assay->compare_affinity structure_det->compare_pose structure_det->compare_interactions

References

A Comparative Analysis of Boosted Versus Unboosted Saquinavir Regimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of boosted and unboosted saquinavir (B1662171) regimens for the treatment of HIV-1 infection. The advent of pharmacokinetic boosting with ritonavir (B1064) marked a significant turning point in the clinical utility of this compound, a potent protease inhibitor. This analysis synthesizes data from various clinical studies to highlight the differences in pharmacokinetics, efficacy, and safety between these two approaches.

Executive Summary

Unboosted this compound, the original formulation, suffers from poor and erratic oral bioavailability, necessitating high and frequent dosing that often leads to suboptimal therapeutic drug concentrations. The co-administration of a low dose of ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, dramatically improves the pharmacokinetic profile of this compound. This "boosting" effect results in higher and more consistent plasma concentrations, allowing for a reduced pill burden and dosing frequency. Consequently, ritonavir-boosted this compound regimens have demonstrated superior virological suppression and immunological response compared to unboosted regimens, establishing them as the standard of care.

Data Presentation

The following tables summarize the key quantitative data comparing unboosted and boosted this compound regimens.

Table 1: Comparative Pharmacokinetics of Unboosted vs. Boosted this compound
Pharmacokinetic ParameterUnboosted this compound (600 mg TID - Hard Gel Capsule)Ritonavir-Boosted this compound (1000 mg BID + 100 mg Ritonavir BID)Fold Increase with Boosting (Approximate)
Bioavailability ~4%[1][2]Significantly Increased-
AUC₀₋₂₄ (ng·h/mL)2,59829,214~11-fold
Cₘₐₓ (ng/mL)230 ± 1485,208~23-fold
Cₘᵢₙ (ng/mL)38 ± 301,179~31-fold

Data for unboosted this compound is derived from studies using the hard gel capsule formulation (Invirase)[3]. Data for boosted this compound is based on the co-administration with ritonavir.

Table 2: Comparative Efficacy of Unboosted vs. Boosted this compound Regimens
Efficacy OutcomeUnboosted this compound (in combination with NRTIs)Ritonavir-Boosted this compound (in combination with NRTIs)
Viral Load Reduction Maximal mean decrease of 1.06 log₁₀ copies/mL (3600 mg/day)[4]>80% of patients achieving HIV RNA <200 copies/mL at 48 weeks[5]
CD4+ Cell Count Increase Mean maximal increase of 72 cells/mm³ (3600 mg/day)[4]Median increase of 128 x 10⁶ cells/L at 48 weeks[5]
Virologic Failure Higher rates due to suboptimal drug exposureLower rates, with virologic failure often associated with non-adherence[6]
Table 3: Comparative Safety and Tolerability
Adverse Event ProfileUnboosted this compoundRitonavir-Boosted this compound
Common Adverse Events Diarrhea, nausea, abdominal discomfort, dyspepsia. Generally mild to moderate.Diarrhea, nausea, abdominal pain, fatigue, flatulence.[7] Gastrointestinal side effects can be more common with the boosted regimen.[6]
Metabolic Complications Less frequently reported.Hyperlipidemia (elevated cholesterol and triglycerides) is a known side effect of ritonavir-boosted protease inhibitors.
Drug-Drug Interactions Primarily related to this compound as a CYP3A4 substrate.Significantly increased potential for drug-drug interactions due to ritonavir's potent inhibition of CYP3A4.[1]
Cardiovascular -Dose-dependent QT interval prolongation.[8]

Experimental Protocols

Pharmacokinetic Analysis of this compound in Human Plasma

A common methodology for determining this compound concentrations in human plasma involves high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • Plasma samples are harvested from blood collected in heparinized tubes followed by centrifugation.

  • A liquid-liquid extraction is typically performed. For instance, plasma samples (e.g., 200 µL) are spiked with an internal standard.

  • The pH of the plasma is adjusted to a basic level (e.g., with 4 M KOH).

  • An organic solvent, such as methyl-t-butyl ether, is added to extract the drug and internal standard.

  • The mixture is vortexed and centrifuged to separate the organic and aqueous layers.

  • The organic layer containing the analytes is transferred and evaporated to dryness.

  • The residue is reconstituted in a mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • HPLC System: A system capable of gradient elution.

  • Column: A reverse-phase column, such as a C8 or C18 column, is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% acetic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% acetic acid) is employed for separation.

  • Mass Spectrometer: A tandem mass spectrometer operated in positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Quantification:

  • A calibration curve is generated by analyzing plasma samples spiked with known concentrations of this compound.

  • The peak area ratio of this compound to the internal standard is plotted against the nominal concentration.

  • The concentration of this compound in unknown samples is determined from the calibration curve.

Mandatory Visualization

Signaling Pathway: Mechanism of HIV Protease Inhibition by this compound

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug This compound Action gag_pol Gag-Pol Polyprotein hiv_protease HIV Protease gag_pol->hiv_protease Cleavage viral_proteins Mature Viral Proteins hiv_protease->viral_proteins Cleavage immature_virion Immature, Non-infectious Virion hiv_protease->immature_virion Maturation Blocked This compound This compound This compound->hiv_protease Inhibits Pharmacokinetic_Boosting cluster_unboosted Unboosted this compound Regimen cluster_boosted Ritonavir-Boosted this compound Regimen unboosted_sqv Oral this compound cyp3a4_unboosted CYP3A4 Metabolism (Intestine and Liver) unboosted_sqv->cyp3a4_unboosted First-pass metabolism low_bioavailability Low Bioavailability (~4%) cyp3a4_unboosted->low_bioavailability boosted_sqv Oral this compound + Ritonavir cyp3a4_boosted CYP3A4 Metabolism (Intestine and Liver) boosted_sqv->cyp3a4_boosted ritonavir Ritonavir ritonavir->cyp3a4_boosted Inhibits high_bioavailability Increased Bioavailability cyp3a4_boosted->high_bioavailability Reduced first-pass metabolism

References

A Comparative Guide to Genotypic and Phenotypic Resistance in Saquinavir-Resistant HIV Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotypic and phenotypic resistance profiles of HIV-1 strains resistant to Saquinavir, a protease inhibitor (PI). The information presented is intended to support research and development efforts in the field of antiretroviral therapy.

Introduction to this compound Resistance

This compound was the first protease inhibitor approved for the treatment of HIV-1 infection.[1] Resistance to this compound primarily develops through the selection of specific amino acid substitutions in the viral protease enzyme.[2] These mutations can reduce the binding affinity of the drug to the enzyme, thereby diminishing its inhibitory effect. Understanding the specific genotypic changes and their corresponding phenotypic consequences is crucial for monitoring treatment efficacy and designing novel therapeutic strategies.

Genotypic Resistance Profile

Genotypic resistance testing involves sequencing the HIV-1 protease gene to identify mutations known to be associated with drug resistance. The primary mutations associated with this compound resistance are located at positions G48V and L90M in the protease enzyme.[2][3]

  • G48V: This mutation is considered a key signature of this compound resistance and can lead to a significant decrease in susceptibility.[3]

  • L90M: This is another major mutation that confers resistance to this compound and is often associated with cross-resistance to other protease inhibitors.[4][5]

In addition to these primary mutations, a number of secondary or accessory mutations can contribute to the overall level of resistance and may compensate for the fitness cost of the primary mutations. These include mutations at positions L10I/F/V/R, M36I/V, M46I/L, I54V/L/M/A/T/S, G73S/T/C/A, V82A/T/F/S, and I84V/A/C.[6][7][8]

Phenotypic Resistance Profile

Phenotypic resistance assays measure the concentration of a drug required to inhibit viral replication by 50% (IC50) in a cell culture system. The result is often expressed as a "fold change," which is the ratio of the IC50 for the patient's viral isolate compared to a wild-type reference strain. A higher fold change indicates a greater level of resistance.

The presence of specific mutations in the protease gene directly correlates with increases in the IC50 for this compound. For instance, the G48V mutation alone can result in a significant fold increase in the IC50 value.[9] The accumulation of multiple mutations generally leads to higher levels of phenotypic resistance.

Comparison of Resistance Profiles: this compound vs. Other Protease Inhibitors

The development of resistance to one protease inhibitor can lead to cross-resistance to other drugs in the same class. However, the patterns of cross-resistance can vary depending on the specific mutations present. This compound's resistance profile has some distinct features compared to other PIs. For example, treatment with this compound is not typically associated with mutations at codons 46 and 82, which are known to induce broad cross-resistance to many other protease inhibitors.[2]

Table 1: Genotypic and Phenotypic Cross-Resistance Profile of Key this compound-Associated Mutations

MutationThis compound Fold Change (IC50)Indinavir Fold Change (IC50)Ritonavir Fold Change (IC50)Nelfinavir Fold Change (IC50)Lopinavir Fold Change (IC50)Atazanavir Fold Change (IC50)Darunavir Fold Change (IC50)
G48V High (e.g., ~90-fold)[9]ModerateModerateModerateModerateLowLow to Moderate (e.g., ~30-fold)[9]
L90M Moderate to HighHighHighHighHighModerateLow
I54V Moderate (e.g., ~8-fold)[9]ModerateModerateModerateModerateModerateModerate (e.g., ~15-fold)[9]
V82A/F/T Low to ModerateHighHighModerateHighLowLow
I84V ModerateHighHighHighHighHighModerate

Note: Fold change values are approximate and can vary depending on the viral background and the presence of other mutations. Data compiled from multiple sources.[4][5][8][9][10]

Experimental Protocols

Genotypic Resistance Testing (Sanger Sequencing)

Objective: To determine the nucleotide sequence of the HIV-1 protease gene to identify resistance-associated mutations.

Methodology:

  • Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples. A viral load of at least 500-1000 copies/mL is generally required.[11]

  • Reverse Transcription and PCR Amplification (RT-PCR): The extracted viral RNA is reverse transcribed into complementary DNA (cDNA). The protease region of the pol gene is then amplified using polymerase chain reaction (PCR) with specific primers.[12]

  • PCR Product Purification: The amplified DNA (PCR product) is purified to remove primers, dNTPs, and other components of the PCR mixture.

  • Cycle Sequencing: The purified PCR product is used as a template for a cycle sequencing reaction. This reaction is similar to PCR but includes fluorescently labeled dideoxynucleotide triphosphates (ddNTPs) in addition to the standard deoxynucleotide triphosphates (dNTPs). When a ddNTP is incorporated into the growing DNA strand, it terminates the chain. This results in a mixture of DNA fragments of different lengths, each ending with a specific fluorescently labeled nucleotide.[13][14]

  • Capillary Electrophoresis: The fluorescently labeled DNA fragments are separated by size using capillary electrophoresis.[14]

  • Sequence Analysis: A laser excites the fluorescent dyes as the fragments pass through the capillary. The emitted light is detected and translated into a nucleotide sequence by a computer. The resulting sequence is then compared to a wild-type reference sequence to identify mutations.

Phenotypic Resistance Testing (Recombinant Virus Assay - e.g., PhenoSense®)

Objective: To measure the in vitro susceptibility of a patient's HIV-1 strain to various antiretroviral drugs.

Methodology:

  • Viral RNA Extraction and RT-PCR: As in genotypic testing, viral RNA is extracted from patient plasma and the protease and reverse transcriptase regions are amplified by RT-PCR.[15]

  • Construction of Recombinant Virus: The amplified patient-derived protease and reverse transcriptase gene segments are inserted into a standardized HIV-1 laboratory vector that lacks these regions but contains a reporter gene, such as luciferase.[15][16]

  • Virus Production: The recombinant vector is used to transfect host cells, leading to the production of virus particles that contain the patient's protease and reverse transcriptase enzymes.[15]

  • Drug Susceptibility Assay: These recombinant viruses are then used to infect target cells in the presence of serial dilutions of this compound and other antiretroviral drugs.[4][15]

  • Measurement of Viral Replication: After a period of incubation, the level of viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).[4]

  • Calculation of IC50 and Fold Change: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for the patient's virus and a wild-type reference virus. The fold change in resistance is determined by dividing the IC50 of the patient's virus by the IC50 of the reference virus.[5]

Visualizations

Saquinavir_Resistance_Pathway Wild-Type HIV-1 Wild-Type HIV-1 This compound Treatment This compound Treatment Wild-Type HIV-1->this compound Treatment Primary Mutations Primary Mutations This compound Treatment->Primary Mutations G48V G48V Primary Mutations->G48V L90M L90M Primary Mutations->L90M Secondary Mutations Secondary Mutations G48V->Secondary Mutations L90M->Secondary Mutations Accessory Mutations (e.g., L10I, M46L, I54V) Accessory Mutations (e.g., L10I, M46L, I54V) Secondary Mutations->Accessory Mutations (e.g., L10I, M46L, I54V) High-Level Resistance & Cross-Resistance High-Level Resistance & Cross-Resistance Accessory Mutations (e.g., L10I, M46L, I54V)->High-Level Resistance & Cross-Resistance

Caption: Development of this compound Resistance.

Resistance_Testing_Workflow cluster_Genotypic Genotypic Testing cluster_Phenotypic Phenotypic Testing Patient Sample (Plasma) Patient Sample (Plasma) Viral RNA Extraction Viral RNA Extraction Patient Sample (Plasma)->Viral RNA Extraction RT-PCR (Protease Gene) RT-PCR (Protease Gene) Viral RNA Extraction->RT-PCR (Protease Gene) Sanger Sequencing Sanger Sequencing RT-PCR (Protease Gene)->Sanger Sequencing Sequence Analysis Sequence Analysis Sanger Sequencing->Sequence Analysis Mutation Report Mutation Report Sequence Analysis->Mutation Report Patient RNA Patient RNA Create Recombinant Virus Create Recombinant Virus Patient RNA->Create Recombinant Virus Cell Culture with Drug Cell Culture with Drug Create Recombinant Virus->Cell Culture with Drug Measure Viral Replication Measure Viral Replication Cell Culture with Drug->Measure Viral Replication Calculate IC50 & Fold Change Calculate IC50 & Fold Change Measure Viral Replication->Calculate IC50 & Fold Change Phenotypic Report Phenotypic Report Calculate IC50 & Fold Change->Phenotypic Report

Caption: Experimental Workflow for Resistance Testing.

Genotype_Phenotype_Relationship Genotype (Protease Gene Sequence) Genotype (Protease Gene Sequence) Presence of Resistance Mutations (e.g., G48V, L90M) Presence of Resistance Mutations (e.g., G48V, L90M) Genotype (Protease Gene Sequence)->Presence of Resistance Mutations (e.g., G48V, L90M) Altered Protease Enzyme Structure Altered Protease Enzyme Structure Presence of Resistance Mutations (e.g., G48V, L90M)->Altered Protease Enzyme Structure Reduced Drug Binding Affinity Reduced Drug Binding Affinity Altered Protease Enzyme Structure->Reduced Drug Binding Affinity Phenotype (Drug Susceptibility) Phenotype (Drug Susceptibility) Reduced Drug Binding Affinity->Phenotype (Drug Susceptibility) Increased IC50 (Fold Change) Increased IC50 (Fold Change) Phenotype (Drug Susceptibility)->Increased IC50 (Fold Change)

Caption: Genotype to Phenotype Correlation.

References

The Efficacy of Saquinavir-Based Triple Therapy Versus Dual Therapy in HIV-1 Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Saquinavir-based triple therapy versus dual therapy for the treatment of HIV-1 infection. The analysis is based on experimental data from clinical trials, focusing on virologic response, immunological recovery, and safety profiles.

Overview of Therapeutic Strategies

Historically, the management of HIV-1 infection has evolved from monotherapy to combination antiretroviral therapy (cART) to improve efficacy and mitigate the development of drug resistance. This compound (B1662171), a protease inhibitor (PI), has been a component of various combination regimens. This guide examines two main strategies incorporating this compound:

  • Triple Therapy: Typically comprises this compound co-administered with two nucleoside reverse transcriptase inhibitors (NRTIs). This has been a standard approach in cART.

  • Dual Therapy: Involves this compound in combination with a single other agent. This can include a second PI, such as ritonavir (B1064) (which also serves as a pharmacokinetic booster), or a single NRTI. Dual therapy regimens have been explored to reduce pill burden and potential toxicity.

Comparative Efficacy: Virologic and Immunologic Outcomes

The following tables summarize quantitative data from key studies comparing the efficacy of different this compound-based regimens.

Table 1: Virologic Suppression Rates in Treatment-Naive Patients

Study/RegimenDurationVirologic Suppression EndpointPercentage of Patients Achieving EndpointCitation
Triple Therapy
This compound-SGC + Zidovudine + Lamivudine24 weeksHIV RNA < 50 copies/mL74.3% (ITT-LOCF)[1]
This compound-SGC + 2 NRTIs (Arm A)48 weeksHIV-1 RNA < 400 copies/mL47.1% (ITT)[2]
This compound-SGC + 2 NRTIs (Arm B, twice daily)48 weeksHIV-1 RNA < 400 copies/mL45.3% (ITT)[2]
Dual Protease Inhibitor Therapy (+/- NRTI)
Ritonavir + this compound + 2 NRTIs6 monthsHIV RNA < 200 copies/mL89% (in antiretroviral drug-naive patients)[3]
Ritonavir + this compound (400/400 mg BID)48 weeksHIV RNA ≤ 200 copies/mL>80% (on-treatment)[4]

SGC: Soft Gelatin Capsule; ITT: Intention-to-Treat; LOCF: Last Observation Carried Forward; NRTI: Nucleoside Reverse Transcriptase Inhibitor; BID: Twice Daily.

Table 2: Immunological Response

Study/RegimenDurationMean CD4+ Cell Count Increase from Baseline (cells/mm³)Citation
Triple Therapy
This compound + Zidovudine + Zalcitabine24 weeksGreater increase than with two-drug regimens[5]
This compound-SGC + Zidovudine + Lamivudine24 weeks162 ± 20[1]
Dual Protease Inhibitor Therapy
Nelfinavir (B1663628) + this compound (in refractory patients)8 weeksSignificant increase from baseline[6]
Ritonavir + this compound (in pretreated patients)48 weeksFrom 191 to 418[7]

Table 3: Efficacy in Treatment-Experienced Patients

Study/RegimenPatient PopulationDurationVirologic ResponseCitation
Dual Protease Inhibitor Therapy
Nelfinavir + this compoundRefractory to standard triple therapy24 weeks8% with virologically efficacious treatment[6]
Ritonavir + this compoundPretreated with multiple antiretroviral drugs48 weeks49% with undetectable viral load (<400 copies/mL)[7]
Ritonavir + this compoundFailed prior PI therapy12 weeks (median)41% achieved HIV-1 RNA < 500 copies/mL[8]
Ritonavir-SaquinavirNucleoside analog-pretreated48 weeks59% achieved viral suppression < 50 copies/mL[9]

Experimental Protocols

Detailed methodologies for the cited studies are crucial for interpreting the results. Below are summaries of representative experimental protocols.

CHEESE Study: this compound-SGC Triple Therapy[1]
  • Objective: To compare the efficacy and tolerability of this compound-SGC and Indinavir (B1671876), both as part of a triple-drug regimen.

  • Study Design: A randomized, open-label, multicenter study.

  • Patient Population: 70 antiretroviral-naive patients with CD4 cell counts < 500 cells/mm³ and/or > 10,000 HIV RNA copies/mL.

  • Treatment Arms:

    • This compound-SGC group: this compound-SGC (1200 mg three times daily) + Zidovudine (200 mg three times daily) + Lamivudine (150 mg twice daily).

    • Indinavir group: Indinavir (800 mg three times daily) + Zidovudine + Lamivudine.

  • Endpoints: The primary endpoint was the proportion of patients with HIV RNA levels below 50 copies/mL at week 24. CD4+ cell counts were also monitored.

Ritonavir and this compound Combination Therapy Study[4]
  • Objective: To evaluate the safety and antiretroviral activity of Ritonavir and this compound combination therapy.

  • Study Design: A multicenter, randomized, open-label clinical trial.

  • Patient Population: 141 adults with CD4 T lymphocyte counts of 100-500 cells/mm³, without previous PI therapy.

  • Treatment Arms (Group I):

    • Arm A: Ritonavir 400 mg and this compound 400 mg twice daily.

    • Arm B: Ritonavir 600 mg and this compound 400 mg twice daily.

    • Up to two NRTIs could be added after week 12 for failure to achieve or maintain an HIV RNA level ≤ 200 copies/mL.

  • Endpoints: Plasma HIV RNA levels and CD4+ T-lymphocyte counts were measured at baseline and at regular intervals for 48 weeks.

Visualizing Methodologies and Comparisons

To further clarify the experimental designs and therapeutic comparisons, the following diagrams are provided.

experimental_workflow cluster_screening Patient Screening and Enrollment cluster_randomization Randomization and Treatment Allocation cluster_followup Follow-up and Monitoring cluster_analysis Data Analysis screening Screening of HIV-1 Infected Patients (e.g., Antiretroviral-Naive, CD4+ Count Criteria) enrollment Informed Consent and Enrollment screening->enrollment baseline Baseline Assessment (HIV RNA, CD4+ Count, etc.) enrollment->baseline randomization Randomization baseline->randomization arm_A Triple Therapy Arm (this compound + 2 NRTIs) randomization->arm_A Group 1 arm_B Dual Therapy Arm (e.g., this compound + Ritonavir +/- 1 NRTI) randomization->arm_B Group 2 followup Scheduled Follow-up Visits (e.g., Weeks 4, 8, 12, 24, 48) arm_A->followup arm_B->followup monitoring Monitoring of: - Virologic Response (HIV RNA) - Immunologic Response (CD4+) - Adverse Events - Adherence followup->monitoring analysis Endpoint Analysis (e.g., Proportion with HIV RNA < 50 copies/mL) monitoring->analysis

Caption: Generalized workflow of a clinical trial comparing therapeutic regimens.

logical_relationship cluster_main This compound-Based Regimens cluster_triple Triple Therapy cluster_dual Dual Therapy cluster_outcomes Comparative Endpoints regimen This compound (PI) nr_a NRTI 1 regimen->nr_a + nr_b NRTI 2 regimen->nr_b + alt_agent Second Agent regimen->alt_agent + pi_alt e.g., Ritonavir (PI) alt_agent->pi_alt nr_alt e.g., Single NRTI alt_agent->nr_alt efficacy Efficacy (Virologic Suppression, CD4+ Response) safety Safety & Tolerability (Adverse Events) cluster_triple cluster_triple cluster_triple->efficacy cluster_triple->safety cluster_dual cluster_dual cluster_dual->efficacy cluster_dual->safety

Caption: Logical comparison of this compound-based triple and dual therapies.

Discussion and Conclusion

The available data suggests that both this compound-based triple and dual therapies can be effective in managing HIV-1 infection.

In treatment-naive patients, triple therapy with this compound and two NRTIs demonstrated significant virologic suppression.[1][2] However, dual therapy regimens, particularly those including a second PI like ritonavir, have shown high rates of virologic suppression, often exceeding 80% in some studies.[3][4] The inclusion of ritonavir not only provides a second active agent but also boosts the pharmacokinetic profile of this compound, which is a critical consideration.

In treatment-experienced patients, dual PI regimens with this compound and another PI, such as ritonavir or nelfinavir, have been investigated as salvage therapy.[6][7][8] While these regimens can lead to significant increases in CD4+ counts, the long-term virologic efficacy can be limited, especially in patients with extensive prior treatment and potential resistance.[6][7] For instance, one study in patients refractory to standard triple therapy showed a short-term virologic efficacy in a minority of patients with a nelfinavir plus this compound combination.[6] In contrast, a ritonavir-saquinavir dual therapy demonstrated a more durable response in a different cohort of pretreated patients.[7][9]

It is important to note that this compound is no longer a recommended or commonly used agent in initial antiretroviral therapy regimens in many current treatment guidelines due to factors such as pill burden, potential for adverse effects, and the availability of newer agents with more favorable profiles.[10]

References

A Comparative Guide to the Long-Term Safety and Efficacy of Saquinavir in HIV Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Saquinavir's long-term performance in the management of HIV-1 infection, contextualized with other protease inhibitors (PIs). This compound (B1662171) was the first PI approved for HIV therapy and has been a component of various combination antiretroviral therapy (ART) regimens.[1][2] Its use has evolved, particularly with the advent of pharmacokinetic boosting with ritonavir (B1064) to enhance its efficacy.[3][4]

Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral replication and maturation.[1][3][5] By binding to the active site of the protease, this compound prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[4][6] The co-administration with ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, significantly increases this compound's plasma concentration and therapeutic efficacy by reducing its first-pass metabolism.[3][4]

Below is a diagram illustrating the role of HIV protease in the viral life cycle and the inhibitory action of this compound.

HIV_Lifecycle_this compound cluster_cell Host Cell (CD4+ T-Cell) HIV_RNA HIV RNA Proviral_DNA Proviral DNA (integrated into host genome) HIV_RNA->Proviral_DNA Reverse Transcription Viral_mRNA Viral mRNA Proviral_DNA->Viral_mRNA Transcription Gag_Pol Gag-Pol Polyprotein Viral_mRNA->Gag_Pol Translation HIV_Protease HIV Protease Structural_Proteins Mature Viral Proteins Gag_Pol->Structural_Proteins Cleavage New_Virion Immature Virion Assembly Structural_Proteins->New_Virion Budding Budding & Maturation New_Virion->Budding This compound This compound This compound->Inhibition Inhibition->HIV_Protease Inhibits

Caption: Mechanism of this compound action on the HIV life cycle.

Long-Term Efficacy Data

The long-term efficacy of this compound, particularly when boosted with ritonavir (SQV/r), has been evaluated in numerous clinical trials. Key metrics for efficacy include the proportion of patients achieving an undetectable HIV-1 RNA viral load (typically <50 copies/mL) and the magnitude of CD4+ T-cell count recovery.

Comparison with Other Protease Inhibitors

The Gemini study was a pivotal trial comparing SQV/r to lopinavir/ritonavir (LPV/r), another commonly used PI combination, in treatment-naïve adults. Both arms also received emtricitabine/tenofovir.

Table 1: Comparative Efficacy of SQV/r vs. LPV/r at 48 Weeks (Gemini Study)

Outcome Measure This compound/r (n=167) Lopinavir/r (n=170) Key Finding
HIV-1 RNA <50 copies/mL 64.7% 63.5% SQV/r was non-inferior to LPV/r.[7]
Mean CD4+ Count Increase +279 cells/mm³ (at 24 wks) +294 cells/mm³ (at 24 wks) No significant difference between arms.[8]

| Virologic Failure | 5.4% (9 patients) | 1.8% (3 patients) | Numerically higher in the SQV/r arm.[9] |

Source: Data from the Gemini Study.[7][8][9]

In another study involving PI-experienced patients, a salvage regimen of high-dose SQV/r demonstrated significant long-term efficacy. After one year, patients achieved a median HIV-1 RNA reduction of -0.59 log10 and a significant increase in CD4+ counts of 89 cells/mm³.[10]

Long-Term Safety and Tolerability Profile

The long-term use of this compound, like other PIs, is associated with a range of adverse effects, primarily gastrointestinal and metabolic.

Common and Long-Term Adverse Events
  • Gastrointestinal: The most frequent side effects are mild to moderate and include diarrhea, nausea, abdominal discomfort, and loose stools.[3][11][12]

  • Metabolic Complications: Long-term PI therapy is linked to metabolic abnormalities such as hyperlipidemia (increased cholesterol and triglycerides), insulin (B600854) resistance, and lipodystrophy (changes in body fat distribution).[5][13][14][15]

  • Cardiovascular: this compound has been associated with potential changes in heart rhythm, including QT and PR interval prolongation.[3][16]

  • Hepatic: Elevations in serum aminotransferase levels can occur, with higher rates in patients coinfected with Hepatitis B or C.[5]

Comparative Safety Data: Lipid Profiles

A key differentiator observed in comparative studies is the metabolic side effect profile. The Gemini study found that while rates of adverse events were generally similar between SQV/r and LPV/r, there were significant differences in their impact on lipid levels.[7]

Table 2: Median Change in Fasting Lipids from Baseline at 48 Weeks (Gemini Study)

Lipid Parameter This compound/r Lopinavir/r P-value
Total Cholesterol +26 mg/dL +31 mg/dL NS
LDL Cholesterol +18 mg/dL +16 mg/dL NS
HDL Cholesterol +9 mg/dL +11 mg/dL NS

| Triglycerides | +14 mg/dL | +55 mg/dL | 0.0022 |

NS = Not Significant. Source: Data from the Gemini Study.[9]

The results indicate that this compound/r has a more favorable long-term impact on triglyceride levels compared to Lopinavir/r.[7][9]

Experimental Protocols and Methodologies

The data cited in this guide are derived from rigorously controlled clinical trials. The following outlines the typical methodologies used for the primary efficacy and safety endpoints.

HIV-1 RNA Quantification (Viral Load)

The primary efficacy endpoint in most HIV clinical trials is the measurement of plasma HIV-1 RNA levels.

  • Methodology: Nucleic Acid Amplification Tests (NAAT) are the standard.[17][18] This process involves several steps:

    • Sample Collection: Whole blood is collected in tubes containing an anticoagulant like K3EDTA.[19]

    • Plasma Separation: The blood is fractionated to separate plasma.

    • RNA Extraction: Viral RNA is extracted from the plasma.

    • Amplification: Techniques like reverse transcription-polymerase chain reaction (RT-PCR) or transcription-mediated amplification (TMA) are used to amplify the viral RNA.[17]

    • Detection & Quantification: The amplified product is detected, often using fluorescent probes, and quantified against a standard curve. Results are reported in copies/mL.[20]

  • Monitoring Schedule: In a clinical trial setting, viral load is typically measured at baseline, then at weeks 2, 4, 8, 16, and 24, and every 8-12 weeks thereafter to assess the durability of the virologic response.[17]

Viral_Load_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical (NAAT) cluster_post Post-Analytical Start Patient Blood Draw (K3EDTA tube) Centrifuge Centrifugation Start->Centrifuge Plasma Plasma Separation & Storage Centrifuge->Plasma Extraction Viral RNA Extraction Plasma->Extraction Amplification RT-PCR Amplification Extraction->Amplification Detection Detection & Quantification Amplification->Detection Result Result Calculation (copies/mL) Detection->Result Report Data Reporting & Analysis Result->Report

Caption: Standard workflow for HIV-1 viral load measurement.

CD4+ T-Cell Count Determination

CD4+ T-cell counts are a key marker of immune function and response to ART.[21]

  • Methodology: Immunophenotyping by flow cytometry is the standard method.[19]

    • Sample Collection: Whole blood is collected, typically in a K3EDTA tube.[22]

    • Staining: The blood sample is incubated with fluorescently-labeled monoclonal antibodies that specifically bind to cell surface antigens (e.g., CD3, CD4).

    • Lysis: Red blood cells are lysed, leaving white blood cells intact.

    • Analysis: The sample is analyzed on a flow cytometer, which passes cells one by one through a laser beam. The instrument detects light scatter and fluorescence to count the absolute number of CD4+ T-cells.

  • Calculation: The absolute CD4+ count (cells/mm³) is often calculated as the product of the white blood cell count, the percentage of lymphocytes, and the percentage of lymphocytes that are CD4+.[19][22]

  • Monitoring Schedule: In clinical trials for ART initiation, CD4 counts are measured at baseline and then typically every 3-6 months to assess immune reconstitution.[22][23]

Conclusion

Long-term data demonstrate that ritonavir-boosted this compound is an effective component of combination ART, showing non-inferior virologic efficacy to other boosted PIs like Lopinavir/r in treatment-naïve patients.[7] Its primary long-term safety concerns are metabolic in nature, a characteristic common to the PI class.[15] However, comparative data indicate a significant long-term advantage for this compound/r regarding its impact on triglyceride levels.[7][9] This favorable lipid profile, combined with its established efficacy, underscores its continued, albeit less frequent, role as a therapeutic option in the management of HIV-1 infection. The choice of antiretroviral agents should always be individualized based on patient-specific factors, including baseline metabolic profiles and potential drug interactions.

References

Drug Repurposing & New Applications

Saquinavir for the inhibition of SARS-CoV-2 main protease (3CLpro)

Author: BenchChem Technical Support Team. Date: December 2025

An overview of Saquinavir's role in inhibiting the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication, is provided in these application notes and protocols. This document is intended for researchers, scientists, and professionals in drug development.

Application Notes

This compound (B1662171), an FDA-approved HIV-1 protease inhibitor, has been identified as a potential inhibitor of the SARS-CoV-2 main protease (3CLpro), also known as Mpro.[1][2] The 3CLpro is a cysteine protease essential for processing viral polyproteins, making it a prime target for antiviral drug development.[3][4] While this compound is an aspartic protease inhibitor, studies have shown its ability to inhibit the cysteine protease 3CLpro.[5][6]

Computational and in vitro studies have demonstrated that this compound can bind to the active site of 3CLpro.[3][5] The proposed mechanism involves this compound interacting with the catalytic dyad of the protease, Cysteine-145 (Cys145) and Histidine-41 (His41), which are crucial for its enzymatic activity.[5][7][8] By occupying the substrate-binding pockets (S1-S4), this compound competitively inhibits the protease, preventing the cleavage of viral polyproteins and subsequently halting viral maturation and replication.[5][6][7]

Initial drug repurposing screens and enzymatic assays have reported varying inhibitory concentrations for this compound against SARS-CoV-2 3CLpro.[4][5][9] These findings, while promising, underscore the need for standardized experimental protocols to consistently evaluate its efficacy.

Quantitative Data Summary

The inhibitory activity of this compound against SARS-CoV-2 3CLpro has been quantified in several studies. The table below summarizes the key findings.

ParameterReported ValueCell/Assay TypeReference
IC50 9.92 ± 0.73 µMIn vitro enzymatic assay (IQF peptide substrate)[5]
Inhibitory Activity 4–10 µg/mLDimerization-based split-luciferase biosensor system & Vero E6 cell assay[9]
Inhibition Observed at concentrations > 13.7 µMIn vitro enzymatic assay[4]

Mechanism of 3CLpro Inhibition by this compound

This compound acts as a peptidomimetic inhibitor, binding to the active site of the SARS-CoV-2 main protease. This binding blocks the access of the natural substrate (viral polyprotein) to the catalytic residues, thereby inhibiting the proteolytic activity required for viral replication.

G cluster_0 SARS-CoV-2 Replication Cycle cluster_1 Inhibition by this compound Polyprotein Viral Polyprotein (pp1a/pp1ab) CL3pro Main Protease (3CLpro) Polyprotein->CL3pro Cleavage Site Proteins Functional Viral Proteins CL3pro->Proteins Processes Inactive_CL3pro Inactive 3CLpro-Saquinavir Complex CL3pro->Inactive_CL3pro Replication Viral Replication & Assembly Proteins->Replication Blocked Replication Blocked Replication->Blocked This compound This compound This compound->Inactive_CL3pro Binds to Catalytic Site (Cys145/His41) Inactive_CL3pro->Blocked Inhibits Cleavage G cluster_0 Workflow for 3CLpro Inhibitor Validation A Compound Preparation (this compound Dilution Series) B Primary Screening: In Vitro Enzymatic Assay (FRET) A->B C Data Analysis: Calculate IC50 Value B->C D Secondary Screening: Cell-Based Assay C->D Potent Hits E Data Analysis: Calculate EC50 and CC50 Values D->E F Hit Validation: Antiviral Assay (Live SARS-CoV-2) E->F Confirmed Hits G Final Evaluation: Determine Therapeutic Potential F->G

References

Application Notes and Protocols for In Silico Screening of Saquinavir for Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in silico screening of the HIV-1 protease inhibitor, Saquinavir (B1662171), to identify novel therapeutic targets. This document summarizes key quantitative data from various studies, outlines detailed experimental methodologies, and provides visual representations of relevant signaling pathways and workflows.

Introduction

This compound was the first protease inhibitor approved for the treatment of HIV, marking a significant milestone in antiretroviral therapy. Its primary mechanism of action is the inhibition of HIV-1 protease, an enzyme crucial for viral maturation and replication. Beyond its established role in HIV treatment, recent in silico and in vitro studies have explored the potential of this compound for drug repurposing, investigating its efficacy against other diseases, including COVID-19 and various cancers. Computational methods such as molecular docking, molecular dynamics simulations, and virtual screening have been instrumental in identifying and characterizing novel therapeutic targets for this compound. These approaches allow for the rapid and cost-effective evaluation of drug-target interactions, providing valuable insights for further experimental validation.

Data Presentation: Quantitative Analysis of this compound's Binding Affinity

The following tables summarize the quantitative data from various in silico studies, showcasing the binding affinity of this compound to its primary target and potential novel targets.

Table 1: Binding Affinity of this compound with HIV-1 Protease and its Mutants

TargetMutantMethodBinding Affinity (kcal/mol)Reference
HIV-1 ProteaseWild-TypeMolecular Docking-10.15[1][2]
HIV-1 ProteaseM46I MutantMM-PBSASignificantly decreased van der Waals interaction and binding free energy (∆G)[3][4]
HIV-1 ProteaseG48V MutantMolecular DynamicsReduced binding affinity[5]
HIV-1 ProteaseV82F MutantMolecular DynamicsHigher affinity compared to wild-type[5]

Table 2: Binding Affinity of this compound with SARS-CoV-2 Therapeutic Targets

TargetMethodBinding Affinity/ScoreReference
Main Protease (3CLpro)Molecular Docking-[6]
Main Protease (3CLpro)MM/GBSA-41.4 ± 10.0 (ΔGbind)[7]
NSP14Molecular DockingStrong binding free energy[6]
Envelope (E) Protein (Monomer)Molecular Docking & MM-PBSA-24.9147 kcal/mol[8][9]
Envelope (E) Protein (Pentamer)Molecular Docking & MM-PBSAHigh binding affinity[8]
RBD of Spike ProteinMolecular Docking-9.6 kcal/mol (G-score)[10]
Aminopeptidase N (CD13)Virtual ScreeningInhibitory effect observed
PIKfyveVirtual ScreeningInhibitory effect observed

Table 3: In Vitro Efficacy of this compound against Novel Targets

Target/DiseaseCell LineMetricValueReference
SARS-CoV-2ACE2-expressing A549 cellsViral Load Reduction~65%[11][12]
Prostate CancerPC-3 cellsCytotoxicityConcentration-dependent decrease in cell viability[13]
Lung CancerA549 cellsIC5058.10 µM (48h), 41.04 µM (72h)[13]

Experimental Protocols

This section provides detailed methodologies for key in silico experiments.

Protocol 1: Molecular Docking

Objective: To predict the binding mode and affinity of this compound to a target protein.

Materials:

  • 3D structure of the target protein (e.g., from Protein Data Bank - PDB).

  • 3D structure of this compound (e.g., from PubChem or ZINC database).

  • Molecular docking software (e.g., AutoDock, Glide, MOE).

  • Visualization software (e.g., PyMOL, VMD, Chimera).

Procedure:

  • Receptor Preparation: a. Download the 3D structure of the target protein from the PDB. b. Remove water molecules, ligands, and any other heteroatoms from the protein structure. c. Add polar hydrogens and assign appropriate atom types and charges. d. Define the binding site or use the entire protein for blind docking.

  • Ligand Preparation: a. Download the 3D structure of this compound. b. Assign appropriate atom types, charges, and protonation states. c. Minimize the energy of the ligand structure.

  • Grid Generation: a. Define a grid box that encompasses the defined binding site on the receptor.

  • Docking: a. Run the docking algorithm to generate multiple binding poses of this compound within the grid box. b. The software will score and rank the poses based on a scoring function that estimates the binding affinity.

  • Analysis: a. Visualize the top-ranked docking poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein. b. Record the docking scores and binding energy values.

Protocol 2: Molecular Dynamics Simulation

Objective: To study the dynamic behavior and stability of the this compound-target protein complex over time.

Materials:

  • The top-ranked docked complex of this compound and the target protein from Protocol 1.

  • Molecular dynamics simulation software (e.g., GROMACS, AMBER, NAMD).

  • A high-performance computing cluster.

Procedure:

  • System Preparation: a. Place the this compound-protein complex in a simulation box of appropriate dimensions. b. Solvate the system with a suitable water model (e.g., TIP3P). c. Add counter-ions to neutralize the system.

  • Energy Minimization: a. Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration: a. Perform a two-step equilibration process: i. NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system. ii. NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system.

  • Production Run: a. Run the production MD simulation for a desired time period (e.g., 50-100 ns).[3][4]

  • Trajectory Analysis: a. Analyze the trajectory to calculate various parameters: i. Root Mean Square Deviation (RMSD) to assess the stability of the complex. ii. Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. iii. Radius of Gyration (Rg) to evaluate the compactness of the complex. iv. Hydrogen bond analysis to study the persistence of key interactions. b. Calculate the binding free energy using methods like MM-PBSA or MM-GBSA.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts and processes related to the in silico screening of this compound.

In_Silico_Drug_Repurposing_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Silico Screening cluster_2 Phase 3: Hit Validation & Optimization Target_Selection Select Therapeutic Area (e.g., COVID-19, Cancer) Database_Mining Identify Potential Protein Targets (e.g., 3CLpro, Proteasome) Target_Selection->Database_Mining Virtual_Screening High-Throughput Virtual Screening of this compound against Targets Database_Mining->Virtual_Screening Molecular_Docking Molecular Docking (Binding Mode & Affinity) Virtual_Screening->Molecular_Docking MD_Simulations Molecular Dynamics Simulations (Stability & Free Energy) Molecular_Docking->MD_Simulations Hit_Identification Identify Promising This compound-Target Hits MD_Simulations->Hit_Identification In_Vitro_Assays In Vitro Experimental Validation (e.g., Enzyme Assays, Cell-based Assays) Hit_Identification->In_Vitro_Assays Lead_Optimization Lead Optimization (Optional) In_Vitro_Assays->Lead_Optimization HIV_Protease_Inhibition HIV_RNA HIV Genomic RNA Polyproteins Gag-Pol Polyproteins HIV_RNA->Polyproteins Translation HIV_Protease HIV-1 Protease Polyproteins->HIV_Protease Cleavage Site Inactive_Proteins Non-functional Viral Proteins HIV_Protease->Inactive_Proteins Mature_Virion Mature, Infectious Virion HIV_Protease->Mature_Virion Cleaves Polyproteins into Functional Viral Proteins This compound This compound This compound->HIV_Protease Inhibits SARS_CoV_2_3CLpro_Inhibition Viral_RNA SARS-CoV-2 RNA Polyproteins pp1a and pp1ab Polyproteins Viral_RNA->Polyproteins Translation CLpro 3CLpro (Main Protease) Polyproteins->CLpro Cleavage Site NSPs Functional Non-Structural Proteins (NSPs) CLpro->NSPs Cleavage Blocked_Cleavage Blocked Polyprotein Cleavage CLpro->Blocked_Cleavage This compound This compound This compound->CLpro Inhibits Replication_Complex Viral Replication-Transcription Complex NSPs->Replication_Complex Assembly Saquinavir_Anticancer_Pathways This compound This compound Proteasome Proteasome This compound->Proteasome Inhibits NFkB_Pathway NF-κB Signaling This compound->NFkB_Pathway Inhibits PI3K_Akt PI3K-Akt Pathway This compound->PI3K_Akt Inhibits Apoptosis Apoptosis Proteasome->Apoptosis Promotes (via IkB degradation) Cell_Proliferation Cell Proliferation & Survival Proteasome->Cell_Proliferation Regulates NFkB_Pathway->Cell_Proliferation Promotes PI3K_Akt->Cell_Proliferation Promotes

References

Application Notes: Repurposing Saquinavir for the Treatment of Kaposi's Sarcoma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kaposi's sarcoma (KS) is a vascular tumor characterized by abnormal angiogenesis and the proliferation of spindle cells, etiologically linked to the Kaposi's sarcoma-associated herpesvirus (KSHV/HHV8).[1][2] A notable decrease in the incidence and even regression of KS has been observed in HIV-positive patients undergoing highly active antiretroviral therapy (HAART) that includes protease inhibitors (PIs).[3][4] This observation prompted investigations into the direct anti-neoplastic properties of PIs, such as Saquinavir, independent of their antiviral effects on HIV.[2][4] Evidence now suggests that this compound possesses potent anti-angiogenic and anti-tumor capabilities, making it a compelling candidate for repurposing as a direct therapy for Kaposi's sarcoma in both HIV-positive and HIV-negative individuals.[1][4][5]

Mechanism of Action

This compound, originally designed as an HIV-1 protease inhibitor, exerts its anti-KS effects through multiple mechanisms that are independent of its primary antiviral function.[4][6] The primary pathways include the inhibition of angiogenesis, modulation of tumor-promoting enzymes, and induction of apoptosis.

  • Anti-Angiogenesis and Inhibition of Cell Invasion: Angiogenesis, the formation of new blood vessels, is a hallmark of KS.[1] this compound directly blocks this process.[3][5] It inhibits the invasion of endothelial and KS cells, a critical step for the formation of new vasculature and tumor growth.[5][7] In vivo studies have demonstrated that systemic administration of this compound blocks the development and induces the regression of KS-like lesions in mice.[5]

  • Inhibition of Matrix Metalloproteinase-2 (MMP-2): The invasive capacity of tumor cells relies on the degradation of the extracellular matrix. This compound has been shown to inhibit the proteolytic activation of MMP-2, a key enzyme responsible for this degradation.[3][5][7] By blocking MMP-2 activation, this compound effectively curtails the progression and spread of KS tumors.[3]

  • Proteasome Inhibition and Apoptosis Induction: this compound can inhibit the function of the 26S proteasome.[1][8] This leads to the stabilization of inhibitory proteins like IκBα, which in turn prevents the activation of the NF-κB transcription factor.[4][8] The NF-κB pathway is crucial for cell survival and proliferation in many cancers. Its inhibition by this compound can lead to the induction of apoptosis (programmed cell death) in cancer cells.[1][8]

  • Modulation of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is frequently activated in KS, partly due to the KSHV-encoded viral G protein-coupled receptor (vGPCR).[9][10][11] While research on direct modulation by this compound is ongoing, this pathway is a known target for KS therapy, and other HIV PIs have been shown to inhibit it.[12]

Visualizations

Saquinavir_Mechanism_of_Action This compound's Anti-Kaposi's Sarcoma Mechanism cluster_this compound Drug Action cluster_cellular_targets Cellular Targets cluster_cellular_processes Cellular Processes cluster_tumor_outcome Tumor Outcome This compound This compound MMP2 MMP-2 Activation This compound->MMP2 Proteasome Proteasome Function This compound->Proteasome NFkB NF-κB Activation This compound->NFkB indirect inhibition Invasion Cell Invasion MMP2->Invasion Proteasome->NFkB degrades IκBα to activate Angiogenesis Angiogenesis Invasion->Angiogenesis KS_Regression Kaposi's Sarcoma Regression Invasion->KS_Regression Angiogenesis->KS_Regression Apoptosis Apoptosis Apoptosis->KS_Regression induces NFkB->Apoptosis

Caption: this compound's multifaceted mechanism against Kaposi's sarcoma.

Drug_Repurposing_Logic A Primary Use: This compound as HIV Protease Inhibitor B Clinical Observation: Regression of Kaposi's Sarcoma in HAART patients A->B leads to C Hypothesis: This compound has direct anti-tumor effects B->C D Preclinical Research: In Vitro & In Vivo Studies C->D tested by E Mechanism Identification: Anti-angiogenesis, MMP-2 inhibition, Proteasome inhibition, Apoptosis D->E reveals F Repurposing Application: This compound as a potential anti-KS therapeutic E->F supports

Caption: Logical workflow for repurposing this compound for KS treatment.

Data Presentation

Quantitative data from preclinical and clinical studies are summarized below.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell Line Assay Endpoint Result Reference
HeLa (Cervical Cancer) Cell Proliferation IC50 (96h) 19 µM [12]
PC-3 (Prostate Cancer) Apoptosis Induction Morphological Changes 100 µM (within 60 min) [8]
Jurkat (Leukemia) Cell Viability (MTT) Significant Inhibition 15 µM [13]
Multiple Cancer Lines Proteasome Inhibition IC50 60-80 µM [12]

Note: Data on KS-specific cell lines are limited in the reviewed literature; these values from other cancer types demonstrate this compound's general anti-neoplastic potential.

Table 2: In Vivo Efficacy of this compound in KS Models

Model Treatment Key Findings Reference
Nude Mice with KS-like Lesions Systemic this compound Blocked development and induced regression of angioproliferative lesions. [5]

| Nude Mice with KS Cells | this compound | Strong inhibition of angiogenic lesions, comparable to paclitaxel. |[1] |

Table 3: Clinical Observations of Protease Inhibitor-Based Therapy in HIV-Associated KS

Study Size (n) Therapy Clinical Response Key Outcome Reference

| 10 | Triple therapy with PIs (this compound, Ritonavir, or Indinavir) | 6 Complete Responses, 2 Partial Responses, 2 Progressive Disease | Clinical response correlated with negation of HHV-8 viremia. |[14] |

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the cytotoxic effect of this compound on KS or endothelial cells.

Materials:

  • KS cell line (e.g., KSIMM) or endothelial cells (e.g., HUVEC)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (solubilized in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[16]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.

Protocol 2: In Vivo KS Xenograft Mouse Model

This protocol describes the establishment of a KS tumor xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., Nude or NSG mice, 6-8 weeks old).[17]

  • KS cells or patient-derived KS tissue.[18]

  • Matrigel or similar basement membrane matrix.

  • This compound formulation for systemic administration (e.g., oral gavage or intraperitoneal injection).

  • Calipers for tumor measurement.

  • Anesthesia and surgical tools.

Procedure:

  • Cell Preparation: Harvest KS cells during their exponential growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel at a concentration of 1-5 million cells per 100-200 µL.[18]

  • Tumor Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension into the flank of the mouse.[18]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound to the treatment group according to a predetermined dose and schedule. The control group should receive a vehicle control. Doses should be based on those used to treat AIDS patients to assess clinical relevance.[3]

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis: At the end of the study (based on tumor size limits or study duration), euthanize the mice. Excise the tumors for further analysis (e.g., histology, immunohistochemistry to assess apoptosis and angiogenesis). Compare tumor growth curves between the treated and control groups to determine efficacy.[11]

InVivo_Workflow A Prepare KS Cell Suspension (Cells + Matrigel) B Subcutaneous Injection into Immunocompromised Mice A->B C Monitor for Tumor Growth (to ~100 mm³) B->C D Randomize Mice into Groups (Treatment vs. Control) C->D E Systemic Administration (this compound or Vehicle) D->E F Measure Tumor Volume (every 2-3 days) E->F repeatedly G Study Endpoint: Euthanize & Excise Tumors F->G H Data Analysis: Tumor Growth Inhibition, Histology, Biomarkers G->H

Caption: Experimental workflow for an in vivo KS xenograft study.

References

Application Notes and Protocols: Unraveling the Mechanism of Saquinavir-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquinavir (B1662171), a protease inhibitor initially developed for HIV therapy, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines.[1][2][3] Understanding the molecular mechanisms underlying this pro-apoptotic effect is crucial for its potential repurposing as an oncologic therapeutic. These application notes provide a comprehensive overview of the key signaling pathways involved in this compound-induced apoptosis and detailed protocols for the essential experiments required to investigate these mechanisms.

Key Mechanisms of this compound-Induced Apoptosis

This compound triggers apoptosis in cancer cells through a multi-faceted approach, primarily by:

  • Proteasome Inhibition and NF-κB Pathway Suppression: this compound inhibits the chymotryptic activity of the 20S and 26S proteasome.[4][5][6] This inhibition leads to the accumulation of ubiquitinated proteins and prevents the degradation of IκBα, the natural inhibitor of the transcription factor NF-κB.[4] The subsequent suppression of NF-κB signaling, a key pro-survival pathway in many cancers, sensitizes cancer cells to apoptosis.[2][4]

  • Induction of Endoplasmic Reticulum (ER) Stress: this compound treatment can induce ER stress, leading to the activation of the Unfolded Protein Response (UPR).[7][8] This is characterized by the upregulation of ER stress markers such as GRP78 and ATF6.[7][8] Prolonged ER stress ultimately triggers caspase-dependent apoptosis.[7][8]

  • Modulation of the Akt Signaling Pathway: this compound has been shown to inhibit the phosphorylation of Akt, a central protein kinase that promotes cell survival and inhibits apoptosis.[6] By downregulating Akt activity, this compound can disinhibit pro-apoptotic signals and promote cell death.

Quantitative Data Summary

The following tables summarize the effective concentrations and IC50 values of this compound in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Reference
HeLaCervical Cancer1996[1]
Neuroblastoma cell linesNeuroblastoma3.872[1]
PC-3Prostate Cancer109 (cell lysates)[4][5]
DU-145Prostate Cancer109 (cell lysates)[4]
LNCaPProstate Cancer109 (cell lysates)[4][5]
PC-3Prostate Cancer~800.75 (whole cells)[6]
LNCaPProstate Cancer~800.75 (whole cells)[6]
A549Lung Cancer58.1048[9]
A549Lung Cancer41.0472[9]
PC-3Prostate Cancer20.9824[9]

Table 2: Effective Concentrations of this compound for Inducing Apoptosis and Other Effects

Cell Line(s)EffectConcentration (µM)Reference
PC-3, DU-145, K562, U373, JurkatApoptosis inductionSimilar to proteasome inhibition IC50[1][4]
Neuroblastoma cell linesPro-apoptotic activity20[1]
Head and neck SQ20B cellsDecreased Akt phosphorylation25[1]
PC-3, DU-145, U373, K562, JurkatApoptosis inductionConcentration-dependent[4]
Ovarian cancer cell linesCaspase-dependent and -independent cell deathTime- and dose-dependent[7]
HeLaInhibition of proteasome activities60-80[10]

Signaling Pathway and Experimental Workflow Diagrams

Saquinavir_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathways cluster_proteasome Proteasome Inhibition cluster_er_stress ER Stress Induction cluster_akt Akt Pathway Modulation This compound This compound Proteasome 26S Proteasome This compound->Proteasome Inhibits ER Endoplasmic Reticulum This compound->ER Induces Stress pAkt p-Akt This compound->pAkt Inhibits Phosphorylation IkappaB IκBα Proteasome->IkappaB Degrades NFkB NF-κB IkappaB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates ProSurvival Pro-survival Genes NFkB_nucleus->ProSurvival Activates Apoptosis Apoptosis ProSurvival->Apoptosis Inhibits UPR Unfolded Protein Response (UPR) (GRP78, ATF6) ER->UPR Caspase_ER Caspase Activation UPR->Caspase_ER Caspase_ER->Apoptosis Akt Akt Akt->pAkt Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Promotes Apoptosis_Inhibition->Apoptosis Inhibits

Caption: this compound induces apoptosis through proteasome inhibition, ER stress, and Akt pathway modulation.

Experimental_Workflow General Experimental Workflow start Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Times) start->treatment harvest Harvest Cells treatment->harvest apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) harvest->apoptosis_assay protein_extraction Protein Extraction harvest->protein_extraction proteasome_assay Proteasome Activity Assay harvest->proteasome_assay analysis Data Analysis & Interpretation apoptosis_assay->analysis western_blot Western Blotting protein_extraction->western_blot western_blot->analysis proteasome_assay->analysis

Caption: Workflow for investigating this compound's pro-apoptotic effects in cancer cells.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: Culture desired cancer cell lines (e.g., HeLa, PC-3, DU-145) in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound mesylate in DMSO. Further dilute the stock solution in the complete growth medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

Western Blotting for Key Signaling Proteins

This protocol allows for the detection of changes in protein expression and phosphorylation states.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GRP78, anti-ATF6, anti-Bcl-2, anti-Bax, anti-ubiquitin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Protocol:

  • Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein levels.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

  • Proteasome activity assay kit (e.g., Proteasome-Glo™ Cell-Based Assays)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Lysis buffer for proteasome assay

  • Fluorometer or plate reader

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. Lyse the cells using the appropriate lysis buffer provided with the assay kit.

  • Assay Reaction: In a 96-well plate, add the cell lysate and the fluorogenic substrate.

  • Measurement: Incubate the plate at 37°C and measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at different time points.

  • Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the proteasome activity. Compare the activity in this compound-treated cells to that in untreated control cells.

Conclusion

This compound induces apoptosis in cancer cells through a combination of proteasome inhibition, ER stress induction, and modulation of the Akt signaling pathway. The protocols provided in these application notes offer a robust framework for researchers to investigate and further elucidate the anti-cancer mechanisms of this compound. This knowledge will be instrumental in the continued development and potential clinical application of this compound as a repurposed anti-cancer agent.

References

Application Notes and Protocols: Preclinical Evaluation of Saquinavir for Neuroblastoma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical studies of Saquinavir, an HIV-1 protease inhibitor, repurposed for its therapeutic potential against neuroblastoma. This document outlines the molecular mechanisms, key experimental findings, and detailed protocols for evaluating the anti-cancer effects of this compound in a laboratory setting.

Introduction

Neuroblastoma, a common pediatric solid tumor, often presents with aggressive clinical features and poor prognosis in high-risk patients. The need for novel therapeutic strategies has led to the investigation of repurposing existing drugs. This compound has emerged as a promising candidate due to its demonstrated anti-proliferative, pro-apoptotic, and anti-invasive properties in neuroblastoma cell lines. Its mechanism of action is primarily attributed to the inhibition of the 26S proteasome and the subsequent suppression of the NF-κB signaling pathway, a critical regulator of cancer cell survival and proliferation.[1][2]

Mechanism of Action: Signaling Pathway

This compound exerts its anti-neuroblastoma effects by targeting the ubiquitin-proteasome system. Specifically, it inhibits the chymotrypsin-like activity of the 26S proteasome. This inhibition prevents the degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the NF-κB (p50/p65) dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of anti-apoptotic and pro-proliferative genes. This cascade of events ultimately leads to the induction of apoptosis in neuroblastoma cells.[1][2][3]

Saquinavir_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound Proteasome 26S Proteasome This compound->Proteasome Inhibits IkBa_p50_p65 IκBα-p50/p65 (Inactive) Proteasome->IkBa_p50_p65 Degrades IκBα p50_p65 p50/p65 (Active) IkBa_p50_p65->p50_p65 Releases Nucleus Nucleus p50_p65->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Activates Apoptosis Apoptosis Transcription->Apoptosis Inhibits

Caption: this compound's mechanism of action in neuroblastoma cells.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound on various neuroblastoma cell lines.

Table 1: Anti-proliferative Activity of this compound in Neuroblastoma Cell Lines

Cell LineIC50 (µM) after 72hReference
Average of multiple lines3.8[1]
SJ-N-KPData not explicitly provided, but dose-dependent inhibition observed.[3]
IMR5Data not explicitly provided, but dose-dependent inhibition observed.[3]
AF-8Data not explicitly provided, but dose-dependent inhibition observed.[3]
SK-N-SHData not explicitly provided, but dose-dependent inhibition observed.[3]
SK-N-BEData not explicitly provided, but dose-dependent inhibition observed.[3]

Table 2: Pro-apoptotic Activity of this compound in Neuroblastoma Cell Lines

Cell LineThis compound Concentration (µM)Treatment Duration (h)% Apoptotic Cells (this compound alone)% Apoptotic Cells (this compound + 5 µM Imatinib)Reference
SJ-N-KP, IMR5, AF-8, SK-N-SH, SK-N-BE (pooled data)1024~15%~20%[3]
1048~20%~35%[3]
1072~25%~45%[3]
2024~25%~30%[3]
2048~35%~50%[3]
2072~45%~60%[3]

Experimental Protocols

Detailed protocols for key in vitro experiments to assess the efficacy of this compound against neuroblastoma are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on neuroblastoma cell lines.

MTT_Assay_Workflow A 1. Seed neuroblastoma cells in 96-well plates B 2. Treat cells with varying concentrations of this compound A->B C 3. Incubate for 72 hours B->C D 4. Add MTT solution (0.5 mg/mL final concentration) C->D E 5. Incubate for 4 hours (formation of formazan (B1609692) crystals) D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Neuroblastoma cell lines (e.g., SJ-N-KP, IMR5)

  • RPMI-1640 medium with 10% FBS, L-glutamine, penicillin, and streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed neuroblastoma cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying this compound-induced apoptosis and distinguishing it from necrosis.

Apoptosis_Assay_Workflow A 1. Treat neuroblastoma cells with This compound for 24-72 hours B 2. Harvest and wash cells with cold PBS A->B C 3. Resuspend cells in 1X Binding Buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate for 15 minutes in the dark at room temperature D->E F 6. Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Neuroblastoma cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound for 24, 48, and 72 hours.

  • Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.

  • Wash the cells twice with cold PBS and centrifuge at 1500 rpm for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Proteasome Activity Assay

This fluorometric assay measures the chymotrypsin-like activity of the 26S proteasome.

Materials:

  • Neuroblastoma cell lysates

  • Proteasome Activity Assay Kit (containing a fluorogenic substrate like Suc-LLVY-AMC)

  • Proteasome inhibitor (e.g., MG-132) as a control

  • Fluorometric plate reader

Procedure:

  • Prepare cell lysates from this compound-treated and untreated neuroblastoma cells according to the kit manufacturer's instructions.

  • Determine the protein concentration of the lysates.

  • In a 96-well black plate, add equal amounts of protein from each lysate.

  • Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to each well.

  • Include a positive control (untreated lysate) and a negative control (lysate treated with a known proteasome inhibitor like MG-132).

  • Incubate the plate at 37°C.

  • Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at various time points.

  • Calculate the proteasome activity as the rate of fluorescence increase and express it as a percentage of the untreated control.

NF-κB Nuclear Translocation Assay

This assay determines the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • Neuroblastoma cells

  • This compound

  • NF-κB activator (e.g., TNF-α or PMA)

  • Nuclear and cytoplasmic extraction kit

  • Antibodies against NF-κB p65 and a nuclear marker (e.g., Lamin B1)

  • Western blotting reagents and equipment

Procedure:

  • Pre-treat neuroblastoma cells with this compound for a specified time.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 30-60 minutes.

  • Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.

  • Determine the protein concentration of each fraction.

  • Perform Western blotting on the nuclear extracts using an antibody against the p65 subunit of NF-κB.

  • Use an antibody against a nuclear protein (e.g., Lamin B1) as a loading control for the nuclear fraction.

  • Analyze the band intensities to determine the relative amount of p65 in the nucleus of treated versus untreated cells.

In Vivo Studies: Xenograft Mouse Model

While detailed protocols for this compound in neuroblastoma xenografts are not extensively published, a general approach based on standard practices is outlined below.

Xenograft_Model_Workflow A 1. Subcutaneously inject neuroblastoma cells into immunocompromised mice B 2. Allow tumors to reach a palpable size A->B C 3. Randomize mice into treatment and control groups B->C D 4. Administer this compound (e.g., oral gavage) or vehicle control daily C->D E 5. Monitor tumor volume and body weight regularly D->E F 6. Euthanize mice at endpoint and excise tumors for analysis E->F

Caption: General workflow for a neuroblastoma xenograft model.

Procedure Outline:

  • Cell Implantation: Subcutaneously inject a suspension of human neuroblastoma cells (e.g., 1-5 x 10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID).

  • Tumor Growth and Grouping: Monitor tumor growth with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (dose and schedule to be determined by pharmacokinetic and tolerability studies) and a vehicle control to the respective groups. Oral gavage is a common route of administration.

  • Monitoring: Measure tumor dimensions and mouse body weight 2-3 times per week.

  • Endpoint and Analysis: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice. Excise the tumors for weighing and further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Conclusion

The preclinical data strongly suggest that this compound has significant anti-tumor activity against neuroblastoma. Its ability to inhibit the proteasome and suppress NF-κB signaling provides a sound mechanistic basis for its therapeutic potential. The protocols outlined in these application notes offer a framework for further investigation and validation of this compound as a repurposed drug for neuroblastoma treatment, both as a single agent and in combination with other therapies like imatinib. Further in vivo studies are warranted to confirm these promising in vitro findings.

References

Saquinavir's Impact on Angiogenesis and Cell Invasion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of the HIV protease inhibitor, Saquinavir (B1662171), on angiogenesis and cell invasion. This document includes detailed summaries of its mechanisms of action, quantitative data from key experiments, and step-by-step protocols for relevant assays. The information presented is intended to guide researchers in studying the anti-cancer properties of this compound and similar compounds.

Introduction

This compound, a first-generation HIV protease inhibitor, has demonstrated significant anti-neoplastic properties independent of its antiviral activity.[1][2] Notably, this compound has been shown to inhibit angiogenesis and tumor cell invasion, key processes in tumor growth and metastasis.[3][4] Its mechanisms of action are multifaceted, primarily involving the inhibition of matrix metalloproteinases (MMPs) and the modulation of critical signaling pathways such as the PI3K/Akt pathway.[5][6] These findings suggest this compound's potential as a repurposed therapeutic agent in oncology.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various cellular processes related to angiogenesis and cell invasion.

Table 1: this compound's Efficacy in In Vitro Cell Line Studies

Cell LineAssay TypeThis compound ConcentrationObserved EffectReference
HeLa (Cervical Cancer)Proliferation Assay19 µM (IC50 at 96h)50% inhibition of cell proliferation.[7]
HeLa (Cervical Cancer)Clonogenicity Assay10 µM and 19 µMSignificant reduction in colony formation.[8][8]
HeLa (Cervical Cancer)Matrigel Invasion Assay10 µM and 19 µMStrong inhibition of cell invasion.[1][1]
Neuroblastoma Cell LinesProliferation Assay3.8 µM (IC50 at 72h)50% inhibition of cell proliferation.[3]
Cervical Intraepithelial Neoplasia (CIN) CellsMatrigel Invasion AssayTherapeutic ConcentrationsInhibition of cell invasion.[9][9]

Table 2: In Vivo Efficacy of this compound in Angiogenesis Models

Animal ModelAngiogenesis InductionTreatmentOutcomeReference
Nude MiceKS-like lesionsThis compound75% reduction in macroscopic lesion development (compared to 100% in untreated).[10][10]
Nude MicebFGF-induced lesionsThis compoundLesion formation inhibited to 25% (compared to 71% in untreated).[10][10]
Nude MiceVEGF and bFGF-induced lesionsThis compoundLesion formation reduced to 17% (compared to 83% in untreated).[10][10]

Table 3: Effect of this compound on Matrix Metalloproteinase (MMP) Activity

Cell TypeMMP TargetThis compound TreatmentEffectReference
Cervical Intraepithelial Neoplasia (CIN) CellsMMP-2 and MMP-9Therapeutic ConcentrationsReduced expression and proteolytic activity.[9][9]
Endothelial and KS cellsMMP-2Therapeutic ConcentrationsBlocks conversion of MMP-2 to its active form.[10][10]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-angiogenic and anti-invasive effects through the modulation of key signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and angiogenesis. This compound has been shown to inhibit the phosphorylation of Akt, thereby downregulating this pathway and leading to decreased cell proliferation and survival.[4]

Growth_Factors Growth Factors (e.g., VEGF, bFGF) Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt p Cell_Survival Cell Survival, Proliferation, Angiogenesis Akt->Cell_Survival This compound This compound This compound->Akt inhibits phosphorylation

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Downregulation of Matrix Metalloproteinases (MMPs)

MMPs, particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, a critical step in both angiogenesis and cancer cell invasion. This compound has been demonstrated to reduce the expression and activity of these MMPs, thereby impeding these processes.[5][9]

This compound This compound MMP_Expression MMP-2 & MMP-9 Expression This compound->MMP_Expression MMP_Activity MMP-2 & MMP-9 Activity This compound->MMP_Activity MMP_Expression->MMP_Activity ECM_Degradation Extracellular Matrix Degradation MMP_Activity->ECM_Degradation Angiogenesis_Invasion Angiogenesis & Cell Invasion ECM_Degradation->Angiogenesis_Invasion

Caption: this compound downregulates MMP-2 and MMP-9 activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's effects.

Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

cluster_0 Preparation cluster_1 Cell Seeding and Treatment cluster_2 Incubation and Analysis Thaw_Matrigel Thaw Matrigel on ice Coat_Plate Coat 96-well plate with Matrigel Thaw_Matrigel->Coat_Plate Incubate_Plate Incubate at 37°C for 30-60 min Coat_Plate->Incubate_Plate Seed_Cells Seed cells onto Matrigel Prepare_Cells Prepare endothelial cell suspension Add_this compound Add this compound at desired concentrations Prepare_Cells->Add_this compound Add_this compound->Seed_Cells Incubate_Cells Incubate at 37°C for 4-18 hours Seed_Cells->Incubate_Cells Image_Tubes Image tube formation (microscopy) Incubate_Cells->Image_Tubes Quantify Quantify tube length, branches, etc. Image_Tubes->Quantify cluster_0 Chamber Preparation cluster_1 Cell Seeding and Treatment cluster_2 Incubation and Analysis Coat_Insert Coat transwell insert with Matrigel Rehydrate Rehydrate Matrigel with serum-free medium Coat_Insert->Rehydrate Seed_Upper Seed cells in upper chamber Prepare_Cells Prepare cancer cell suspension in serum-free medium Add_this compound Add this compound to cell suspension Prepare_Cells->Add_this compound Add_this compound->Seed_Upper Incubate Incubate at 37°C for 24-48 hours Seed_Upper->Incubate Add_Chemoattractant Add chemoattractant (e.g., 10% FBS) to lower chamber Add_Chemoattractant->Incubate Remove_Noninvasive Remove non-invading cells from top Incubate->Remove_Noninvasive Fix_Stain Fix and stain invading cells Remove_Noninvasive->Fix_Stain Count_Cells Count invading cells Fix_Stain->Count_Cells cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection Cell_Treatment Treat cells with This compound Cell_Lysis Lyse cells in buffer with phosphatase inhibitors Cell_Treatment->Cell_Lysis Protein_Quant Quantify protein concentration Cell_Lysis->Protein_Quant SDS_PAGE Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane (e.g., 5% BSA) Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-p-Akt) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with ECL and image Secondary_Ab->Detection Stripping Strip and re-probe for total Akt Detection->Stripping

References

Application Notes and Protocols: Saquinavir in Non-HIV Viral Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquinavir (B1662171), the first-in-class HIV protease inhibitor, has demonstrated a well-established mechanism of action against the human immunodeficiency virus by preventing the cleavage of viral polyproteins essential for viral maturation.[1][2][3] Recent research has unveiled its potential therapeutic applications beyond HIV, suggesting its efficacy against a range of other viral and non-viral diseases. This document provides detailed application notes and experimental protocols for investigating the utility of this compound in the context of SARS-CoV-2, Human Papillomavirus (HPV), Kaposi's Sarcoma, Neuroblastoma, and as a host-directed therapy for Tuberculosis.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound against various targets.

Target/ApplicationCell Line/SystemAssay TypeEndpointThis compound ConcentrationReference
SARS-CoV-2 Enzyme Assay3CLpro InhibitionIC509.92 ± 0.73 µM[4]
Vero E6 cellsCytopathic Effect ReductionAntiviral Activity4–10 µg/mL[5]
Human Papillomavirus HeLaCell ProliferationIC5019 µM (at 96 h)[4]
Various cervical cancer cell linesProteasome Activity Inhibition-60–80 µM[4]
Neuroblastoma Neuroblastoma cell linesAntiproliferative EffectIC503.8 µM (after 72 h)[4]
Neuroblastoma cell linesPro-apoptotic Activity-20 µM[4]
Kaposi's Sarcoma Kaposi's Sarcoma cellsCell InvasionInhibitionNot specified[6][7]
Kaposi's Sarcoma cellsMMP-2 ActivationInhibitionNot specified[6][8]

Potential Applications and Mechanisms of Action

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)

Application: Inhibition of viral replication.

Mechanism of Action: this compound has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro) in both in silico and in vitro studies.[4][9][10] This cysteine protease is crucial for the cleavage of viral polyproteins, a necessary step for viral replication and maturation.[4] By binding to the active site of the dimeric Mpro, this compound blocks its enzymatic activity.[9][11] Additionally, some studies suggest that this compound may also interfere with the SARS-CoV-2 NSP7 and NSP12 interface, further disrupting the viral replication machinery.[4]

Signaling Pathway Diagram:

SARS_CoV_2_Inhibition This compound This compound SARS_CoV_2_Mpro SARS-CoV-2 Main Protease (3CLpro/Mpro) This compound->SARS_CoV_2_Mpro Inhibits Viral_Polyprotein Viral Polyprotein (pp1a/pp1ab) SARS_CoV_2_Mpro->Viral_Polyprotein Cleaves Functional_Viral_Proteins Functional Viral Proteins Viral_Polyprotein->Functional_Viral_Proteins Viral_Replication Viral Replication Functional_Viral_Proteins->Viral_Replication

Caption: Inhibition of SARS-CoV-2 Mpro by this compound.

Human Papillomavirus (HPV)-Associated Malignancies

Application: Treatment of HPV-associated cancers, such as cervical cancer.

Mechanism of Action: this compound exhibits antiproliferative effects on cervical cancer cell lines.[4] The proposed mechanism involves the inhibition of the 26S proteasome, which leads to the stabilization and accumulation of the p53 tumor suppressor protein.[12] In HPV-infected cells, the viral oncoprotein E6 targets p53 for proteasomal degradation. By inhibiting the proteasome, this compound may restore p53 function, leading to cell cycle arrest and apoptosis. Furthermore, this compound has been shown to reduce the levels of both E6 and E7 oncoproteins.[13]

Signaling Pathway Diagram:

HPV_Saquinavir_Pathway cluster_viral HPV Oncoproteins cluster_cellular Host Cell Proteins cluster_outcomes Cellular Outcomes E6 E6 p53 p53 E6->p53 Targets for degradation E7 E7 pRb pRb E7->pRb Inactivates Proteasome 26S Proteasome p53->Proteasome Degraded by Apoptosis Apoptosis p53->Apoptosis Cell_Proliferation Cell Proliferation pRb->Cell_Proliferation This compound This compound This compound->E6 Reduces levels This compound->E7 Reduces levels This compound->Proteasome Inhibits

Caption: this compound's effect on HPV-infected cells.

Host-Directed Therapy for Tuberculosis

Application: Adjunctive therapy for Mycobacterium tuberculosis (Mtb) infection.

Mechanism of Action: this compound has been proposed as a host-directed therapy for tuberculosis.[5][9][14] Instead of directly targeting the bacterium, it modulates the host's immune response. Specifically, in Mtb-infected macrophages, this compound increases the activity of endolysosomal proteases, particularly cathepsin S.[9][14] This enhanced proteolytic activity leads to increased intracellular killing of Mtb.[9][14] Furthermore, this leads to improved antigen presentation via the HLA class II machinery, which in turn enhances T-lymphocyte priming and proliferation, and increases the secretion of IFN-γ, a key cytokine in the anti-mycobacterial response.[9][14]

Workflow Diagram:

TB_Host_Directed_Therapy This compound This compound Macrophage Mtb-infected Macrophage This compound->Macrophage Acts on CathepsinS Cathepsin S Activity Macrophage->CathepsinS Increases Mtb_Killing Intracellular Mtb Killing CathepsinS->Mtb_Killing Antigen_Presentation Antigen Presentation (HLA Class II) CathepsinS->Antigen_Presentation Enhances T_Cell_Priming T-Cell Priming & Proliferation Antigen_Presentation->T_Cell_Priming IFN_gamma IFN-γ Secretion T_Cell_Priming->IFN_gamma

Caption: this compound as a host-directed therapy for TB.

Experimental Protocols

SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibition Assay

This protocol is based on a fluorogenic substrate cleavage assay.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

  • This compound (dissolved in DMSO)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted this compound solution. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add recombinant SARS-CoV-2 Mpro to each well (except the negative control) and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic Mpro substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for EDANS/DABCYL pair) every minute for 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rates against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

HPV-Associated Cervical Cancer Cell Proliferation Assay

This protocol utilizes crystal violet staining to assess cell viability.

Materials:

  • HeLa cells (or other HPV-positive cervical cancer cell lines)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Crystal violet solution (0.5% in 25% methanol)

  • 33% Acetic acid

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 2,500-5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO).

  • Incubate the cells for 96 hours.

  • Remove the culture medium and gently wash the cells with PBS.

  • Fix the cells with 100 µL of methanol (B129727) for 10 minutes.

  • Remove the methanol and stain the cells with 100 µL of crystal violet solution for 20 minutes at room temperature.

  • Wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilize the stain by adding 100 µL of 33% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of this compound concentration to determine the IC50 value.

Proteasome Activity Assay in Cancer Cells

This protocol is based on a fluorogenic peptide assay to measure proteasome activity in cell lysates.

Materials:

  • Prostate cancer cell lines (e.g., PC-3, DU-145, LnCaP)

  • This compound

  • Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)

  • Fluorogenic proteasome substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Culture prostate cancer cells to 70-80% confluency.

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysate.

  • In a 96-well plate, add cell lysate to each well.

  • Add serial dilutions of this compound to the wells and incubate for 30 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic proteasome substrate.

  • Monitor the increase in fluorescence (e.g., excitation 380 nm, emission 460 nm for AMC) over time.

  • Determine the rate of proteasome activity and calculate the percentage of inhibition for each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Kaposi's Sarcoma Cell Invasion Assay

This protocol utilizes Boyden chambers with a Matrigel-coated membrane.

Materials:

  • Kaposi's sarcoma cell line

  • Serum-free culture medium

  • Complete culture medium (with FBS as a chemoattractant)

  • This compound

  • Boyden chambers with Matrigel-coated inserts (8 µm pore size)

  • 24-well plates

  • Toluidine blue stain

Procedure:

  • Starve the Kaposi's sarcoma cells in serum-free medium for 24 hours.

  • Resuspend the cells in serum-free medium containing different concentrations of this compound.

  • Add complete culture medium to the lower chamber of the 24-well plate.

  • Place the Matrigel-coated inserts into the wells.

  • Add the cell suspension containing this compound to the upper chamber of the inserts.

  • Incubate for 24-48 hours to allow for cell invasion.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invaded cells on the lower surface of the membrane with ethanol.

  • Stain the cells with toluidine blue.

  • Count the number of invaded cells in several fields under a microscope.

  • Calculate the percentage of invasion inhibition relative to the control.

Neuroblastoma Cell Proliferation (MTT) Assay

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Complete culture medium

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at an appropriate density.

  • Allow cells to attach and grow for 24 hours.

  • Treat cells with various concentrations of this compound and incubate for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Conclusion

The presented data and protocols highlight the promising potential of this compound as a repurposed drug for various viral and non-viral diseases. Its activity against SARS-CoV-2, HPV-related cancers, and its role as a host-directed therapy for tuberculosis warrant further investigation. The provided methodologies offer a framework for researchers to explore these novel applications of this compound.

Disclaimer: These protocols are intended for research purposes only and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should be taken when handling cell lines, viruses, and chemical reagents.

References

Application Notes and Protocols: Synergistic Effects of Saquinavir with Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquinavir (B1662171) (SQV), a potent HIV-1 protease inhibitor, has demonstrated significant anticancer properties, positioning it as a candidate for drug repurposing in oncology. Its mechanisms of action extend beyond its primary antiviral function and include the inhibition of the proteasome, modulation of key signaling pathways such as PI3K/Akt and NF-κB, and induction of apoptosis and endoplasmic reticulum (ER) stress.[1][2][3] These multifaceted effects suggest that this compound may act synergistically with conventional chemotherapy agents, potentially enhancing their efficacy, overcoming drug resistance, and allowing for dose reduction to minimize toxicity.

These application notes provide a summary of the current understanding of the synergistic effects of this compound with various chemotherapy drugs, detailed protocols for in vitro and in vivo assessment of these synergies, and visualizations of the implicated biological pathways.

Data Presentation: In Vitro Synergistic Effects of this compound Combinations

The synergistic potential of this compound in combination with chemotherapy has been evaluated in various cancer cell lines. The following tables summarize the quantitative data from these studies, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, and the Combination Index (CI), a quantitative measure of drug interaction where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Chemotherapy Drug Cancer Cell Line This compound IC50 (µM) Chemotherapy IC50 (µM) Combination Effect Reference
5-FluorouracilPC-3 (Prostate)21.71 (48h)Not specifiedSynergism (CI < 1) with sequential administration (5-FU followed by this compound)[4]
5-FluorouracilA549 (Lung)58.10 (48h)Not specifiedWeaker synergistic effect compared to PC-3 cells[4]
ImatinibCML cell lines6-9.6 (72h, resistant lines)1-19 (alone) -> 0.03-0.81 (with 5µM this compound)Enhanced Imatinib activity[3]
ImatinibNeuroblastoma cell lines3.8 (72h)Not specifiedEnhanced Imatinib antiproliferative and anti-invasive activity[3]
Chemotherapy Drug Cancer Cell Line This compound Concentration (µM) Cisplatin (B142131) IC50 (µg/ml) Observation Reference
CisplatinSKOV3 (Ovarian)05.490 ± 1.148Baseline[1]
1011.199 ± 0.984Decreased sensitivity[1]
2014.906 ± 2.015Decreased sensitivity[1]

Signaling Pathways and Mechanisms of Action

This compound's synergistic potential stems from its ability to interfere with multiple cellular pathways that are crucial for cancer cell survival and proliferation.

One of the primary mechanisms is the inhibition of the proteasome . This compound inhibits the 20S and 26S proteasome, leading to the accumulation of misfolded proteins and the induction of ER stress.[1][2] This, in turn, can trigger apoptosis.

This compound This compound Proteasome Proteasome This compound->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades ER_Stress ER Stress Ub_Proteins->ER_Stress Accumulation leads to Apoptosis Apoptosis ER_Stress->Apoptosis Induces

This compound-induced ER stress and apoptosis via proteasome inhibition.

This compound also modulates the PI3K/Akt/mTOR signaling pathway , which is a central regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound can sensitize cancer cells to the cytotoxic effects of chemotherapy.

This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Furthermore, this compound inhibits the NF-κB signaling pathway , a key player in inflammation, immunity, and cell survival.[2][3] Constitutive activation of NF-κB is common in many cancers and contributes to chemoresistance. By blocking NF-κB, this compound can promote apoptosis and enhance the efficacy of chemotherapy.

cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression

This compound-mediated inhibition of the NF-κB signaling pathway.

Experimental Protocols

In Vitro Synergy Assessment

A crucial step in evaluating the potential of combination therapy is the in vitro assessment of synergistic effects on cancer cell lines.

start Start cell_culture 1. Cell Culture (e.g., PC-3, A549, SKOV3) start->cell_culture drug_prep 2. Drug Preparation (this compound & Chemotherapy Drug) cell_culture->drug_prep treatment 3. Cell Treatment (Single agents & Combinations) drug_prep->treatment mtt 4. MTT Assay (Cell Viability) treatment->mtt apoptosis 5. Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis analysis 6. Data Analysis (IC50, CI, DRI calculation) mtt->analysis apoptosis->analysis end End analysis->end

Workflow for in vitro assessment of this compound combination synergy.

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound and chemotherapy drugs, alone and in combination, on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • 96-well plates

    • This compound (stock solution in DMSO)

    • Chemotherapy drug (stock solution in appropriate solvent)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and the chemotherapy drug in complete culture medium.

    • Treat the cells with:

      • This compound alone at various concentrations.

      • Chemotherapy drug alone at various concentrations.

      • Combinations of this compound and the chemotherapy drug at constant or varying ratios.

      • Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 values for each drug and combination using dose-response curve analysis.

    • Calculate the Combination Index (CI) and Dose Reduction Index (DRI) using software such as CompuSyn to determine the nature of the drug interaction.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is used to quantify the induction of apoptosis in cancer cells following treatment with this compound and chemotherapy drugs.

  • Materials:

    • Cancer cell line of interest

    • 6-well plates

    • This compound and chemotherapy drug

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with this compound, the chemotherapy drug, and their combination at predetermined concentrations (e.g., based on IC50 values from the MTT assay). Include an untreated control.

    • Incubate for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

In Vivo Synergy Assessment

To validate in vitro findings, it is essential to evaluate the synergistic effects of this compound and chemotherapy in a preclinical in vivo model.

start Start xenograft 1. Xenograft Model Establishment start->xenograft treatment_groups 2. Treatment Groups (Vehicle, SQV, Chemo, Combo) xenograft->treatment_groups dosing 3. Drug Administration treatment_groups->dosing monitoring 4. Tumor Growth Monitoring dosing->monitoring analysis 5. Data Analysis (Tumor volume, Synergy) monitoring->analysis end End analysis->end

Workflow for in vivo assessment of this compound combination synergy.

Xenograft Tumor Model Protocol

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Cancer cell line of interest

    • Matrigel (optional)

    • This compound and chemotherapy drug formulations suitable for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., n=8-10 mice per group):

      • Vehicle control

      • This compound alone

      • Chemotherapy drug alone

      • This compound + Chemotherapy drug combination

    • Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).

    • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

    • Analyze the tumor growth data to assess the efficacy of the combination therapy compared to single agents. Statistical methods can be employed to determine if the observed combination effect is synergistic.

Conclusion

The available data suggests that this compound holds promise as a synergistic partner for certain chemotherapy drugs. Its ability to target multiple cancer-related pathways provides a strong rationale for its use in combination therapies. However, the interaction between this compound and chemotherapy can be complex, as evidenced by the decreased sensitivity to cisplatin in ovarian cancer cells. Therefore, rigorous preclinical evaluation using the protocols outlined in these application notes is crucial to identify effective and safe combination strategies for specific cancer types. Further research is warranted to elucidate the precise molecular mechanisms underlying these synergistic or antagonistic interactions and to translate these findings into clinical applications.

References

Safety Operating Guide

Proper Disposal of Saquinavir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Saquinavir, a protease inhibitor used in HIV-1 treatment.[1] The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, adhering to regulatory guidelines.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment. This compound may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause eye and respiratory tract irritation.[2]

Protective EquipmentSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.To prevent eye contact with this compound dust or splashes.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling.[2]
Respiratory Protection NIOSH-approved respirator.Required when handling bulk quantities or if dust formation is likely.[2]
Protective Clothing Laboratory coat.To protect skin and personal clothing from contamination.

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Ensure adequate ventilation in the handling area.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3]

II. Spill Management

In the event of a this compound spill, immediate action is necessary to contain and clean the affected area.

Spill Cleanup Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[2]

  • Absorb: For small spills, use an inert absorbent material.

  • Collect: Carefully sweep or scoop up the spilled material, avoiding dust generation, and place it into a suitable, closed, and labeled container for disposal.[2]

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Dispose: Dispose of all contaminated materials, including cleaning materials and personal protective equipment, as hazardous waste.[2]

III. Disposal Procedures

The primary method for the disposal of this compound is through a licensed professional waste disposal company.[2] This ensures compliance with all federal, state, and local regulations.[2] Improper disposal, such as flushing down the toilet or mixing with general trash, can lead to environmental contamination and is not recommended unless specifically advised by a take-back program.[4]

Step-by-Step Disposal Guide:

  • Segregation: Segregate this compound waste from other laboratory waste streams. It should be classified as non-hazardous pharmaceutical waste unless it meets the criteria for hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA).[5]

  • Containment: Place unused or expired this compound, including any contaminated materials, into a designated, properly labeled, and sealed container.[2] For hazardous pharmaceutical waste, a black container is typically used, while non-hazardous pharmaceutical waste is often placed in a purple container.[5]

  • Labeling: Clearly label the waste container as "Pharmaceutical Waste" and include the name "this compound."

  • Storage: Store the waste container in a secure, designated area away from incompatible materials, such as strong oxidizing agents.[2]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the this compound waste.[2] The most favorable course of action is to use an alternative chemical product with less inherent propensity for occupational exposure or environmental contamination. Recycle any unused portion of the material for its approved use or return it to the manufacturer or supplier.[1]

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

Saquinavir_Disposal_Workflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_disposal Disposal Path start Start: this compound Waste Identified ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste ppe->segregate container Place in a Designated, Sealed Container segregate->container label_waste Label Container: 'Pharmaceutical Waste - this compound' container->label_waste is_hazardous Is Waste RCRA Hazardous? label_waste->is_hazardous non_hazardous Non-Hazardous Waste Stream (Purple Container) is_hazardous->non_hazardous No hazardous Hazardous Waste Stream (Black Container) is_hazardous->hazardous Yes professional_disposal Arrange for Licensed Professional Disposal non_hazardous->professional_disposal hazardous->professional_disposal end End: Disposal Complete professional_disposal->end

Caption: this compound Disposal Workflow

IV. Regulatory Framework

The disposal of pharmaceutical waste is regulated by several federal agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4] Healthcare facilities and research laboratories must adhere to the regulations outlined in the Resource Conservation and Recovery Act (RCRA) for the management of hazardous waste.[4] Many states have their own regulations that may be more stringent than federal laws.[4] It is the responsibility of the generator to ensure full compliance with all applicable regulations.[5]

References

Navigating the Safe Handling and Disposal of Saquinavir: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the personal protective equipment (PPE), operational protocols, and disposal of the antiviral agent Saquinavir.

This document provides a comprehensive overview of the necessary safety measures for handling this compound in a laboratory setting. Due to conflicting information regarding its hazard classification, a conservative approach is recommended, treating this compound as a potentially hazardous substance.

While some Safety Data Sheets (SDS) do not classify this compound as hazardous under the Globally Harmonized System (GHS), others indicate it can be harmful if swallowed, in contact with skin, or inhaled, recommending the use of protective gear. Furthermore, this compound was under consideration for inclusion in the National Institute for Occupational Safety and Health (NIOSH) list of hazardous drugs. Given this ambiguity, adhering to stringent safety protocols is paramount to ensure personnel safety.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is critical to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE based on general guidelines for handling potentially hazardous pharmaceutical compounds.

PPE ComponentSpecificationPurpose
Hand Protection Double gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard)Prevents skin contact with the drug. The ASTM D6978 standard ensures gloves are tested for resistance to permeation by chemotherapy and other hazardous drugs.[1][2][3][4][5]
Body Protection Disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection N95 respirator or higherRecommended when handling this compound powder outside of a containment device (e.g., biological safety cabinet) or when there is a risk of aerosolization.
Eye Protection Safety glasses with side shields or goggles. A face shield should be worn in addition to goggles if there is a splash hazard.Protects eyes from dust particles and splashes.

Procedural Workflow for PPE Selection

The level of PPE required can be adapted based on the specific procedure being performed and the associated risk of exposure. The following diagram illustrates a logical workflow for selecting the appropriate PPE.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_0 PPE Selection Workflow for Handling this compound start Start: Assess Handling Procedure risk_assessment Risk Assessment: Potential for dust, aerosol, or splash generation? start->risk_assessment low_risk Low Risk (e.g., handling intact tablets in a ventilated enclosure) risk_assessment->low_risk No high_risk High Risk (e.g., weighing powder, preparing solutions, potential for spills) risk_assessment->high_risk Yes ppe_low Minimum PPE: - Single pair of chemotherapy-rated gloves - Lab coat - Safety glasses low_risk->ppe_low ppe_high Full PPE: - Double pair of chemotherapy-rated gloves - Disposable gown - N95 respirator - Goggles and face shield high_risk->ppe_high end End: Proceed with caution ppe_low->end ppe_high->end

PPE Selection Workflow for Handling this compound

Operational and Disposal Plan for this compound

A clear and concise plan for the handling and disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

Operational Plan:
  • Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood or biological safety cabinet. Ensure all necessary PPE and spill cleanup materials are readily available.

  • Handling:

    • When weighing solid this compound, perform the task in a ventilated enclosure to minimize the risk of inhalation.

    • Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.

    • Avoid skin contact at all times. If contact occurs, wash the affected area immediately with soap and water.

  • Decontamination: Decontaminate the work area with an appropriate cleaning agent after each use.

Disposal Plan:

All waste contaminated with this compound should be treated as hazardous pharmaceutical waste.

Disposal_Plan Disposal Plan for this compound and Contaminated Materials cluster_1 Disposal Plan for this compound and Contaminated Materials start_disposal Start: Waste Generation waste_segregation 1. Segregate Waste at Point of Generation start_disposal->waste_segregation ppe_waste Contaminated PPE (gloves, gown, etc.) waste_segregation->ppe_waste sharps_waste Contaminated Sharps (needles, broken glass) waste_segregation->sharps_waste chemical_waste Grossly Contaminated Items & Unused this compound waste_segregation->chemical_waste container_ppe Yellow Bin for Chemotherapy Waste ppe_waste->container_ppe container_sharps Puncture-Resistant Sharps Container sharps_waste->container_sharps container_chemical Black Bin for Hazardous Pharmaceutical Waste chemical_waste->container_chemical waste_containers 2. Place in Designated, Labeled, Leak-Proof Hazardous Waste Containers storage 3. Store in a Secure, Designated Area waste_containers->storage container_ppe->waste_containers container_sharps->waste_containers container_chemical->waste_containers disposal 4. Arrange for Pickup and Disposal by a Licensed Hazardous Waste Contractor storage->disposal end_disposal End: Waste Disposed disposal->end_disposal

Disposal Plan for this compound and Contaminated Materials

Disposal "Don'ts":

  • Do not dispose of this compound waste in the regular trash.

  • Do not flush this compound or contaminated solutions down the drain.

  • Do not incinerate waste in open containers.

By implementing these procedural guidelines, laboratories can ensure a safe environment for personnel handling this compound and maintain compliance with environmental safety standards.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.